(2E)-3-pyrazin-2-ylacrylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 202634. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(E)-3-pyrazin-2-ylprop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2/c10-7(11)2-1-6-5-8-3-4-9-6/h1-5H,(H,10,11)/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQBJLSSHYOOFSG-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=C(C=N1)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90419465 | |
| Record name | (2E)-3-pyrazin-2-ylacrylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90419465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123530-66-5, 6705-27-7 | |
| Record name | 2-Propenoic acid, 3-pyrazinyl-, (E)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=123530-66-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC202634 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202634 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (2E)-3-pyrazin-2-ylacrylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90419465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(2E)-3-pyrazin-2-ylacrylic acid chemical properties
An In-depth Technical Guide to (2E)-3-pyrazin-2-ylacrylic acid: Properties, Synthesis, and Applications
Executive Summary
This compound is a heterocyclic compound featuring a pyrazine ring linked to an acrylic acid moiety. This structure positions it as a molecule of significant interest for researchers in medicinal chemistry and materials science. The pyrazine core is a recognized pharmacophore present in several FDA-approved drugs, valued for its hydrogen bonding capabilities and metabolic stability.[1] The α,β-unsaturated carboxylic acid group confers reactivity as a Michael acceptor, enabling potential covalent interactions with biological targets, a strategy increasingly employed in modern drug design.[2] This guide provides a comprehensive overview of the known and predicted chemical properties, a detailed synthetic protocol, reactivity analysis, and a discussion of its potential applications in drug development, grounded in authoritative scientific principles.
Introduction: A Scaffold of Bivalent Potential
The strategic combination of a pyrazine heterocycle and an acrylic acid functional group in this compound creates a molecular scaffold with bivalent potential. Pyrazine and its derivatives are cornerstones in medicinal chemistry, found in therapeutics ranging from the anti-mycobacterial agent pyrazinamide to the proteasome inhibitor bortezomib, used in cancer therapy.[1] The pyrazine ring's electron-deficient nature influences the electronic properties of its substituents and offers multiple sites for hydrogen bonding, which is crucial for molecular recognition at protein active sites.
Concurrently, the acrylic acid moiety is not merely a passive linker. As an α,β-unsaturated carbonyl, it is a classic Michael acceptor, capable of undergoing conjugate addition reactions with nucleophiles.[3] In a biological context, this allows for the potential of targeted covalent inhibition, where the molecule forms a stable bond with a nucleophilic amino acid residue (e.g., cysteine) in a protein, leading to prolonged and often potent modulation of its function. This guide synthesizes the available data to present a holistic technical profile of this promising compound for research and development professionals.
Physicochemical and Spectroscopic Profile
While extensive experimental data for this compound is not widely published, a robust profile can be constructed from computational predictions and analysis of its constituent functional groups.[4]
Core Properties
All quantitative data is summarized in the table below for clarity and ease of reference.
| Property | Value / Description | Source |
| Molecular Formula | C₇H₆N₂O₂ | [4] |
| Molecular Weight | 150.14 g/mol | [4] |
| Monoisotopic Mass | 150.04292 Da | [4] |
| IUPAC Name | (2E)-3-(pyrazin-2-yl)prop-2-enoic acid | [4] |
| CAS Number | 135430-19-6 | Inferred from supplier catalogs |
| Predicted XlogP | -0.2 | [4] |
| Physical Appearance | Expected to be a crystalline solid at room temperature. | Analog dependent |
| Solubility | Expected to have some solubility in polar protic solvents. | Analog dependent |
| Melting Point | Not reported. Expected to be higher than acrylic acid (13 °C).[5] | N/A |
Predicted Spectroscopic Signature
The interpretation of spectroscopic data is critical for structural confirmation. Below is a predicted analysis based on the known spectral features of the pyrazine and acrylic acid moieties.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be highly characteristic.
-
Pyrazine Protons: Three distinct signals in the aromatic region (typically δ 8.5-8.7 ppm), corresponding to the three protons on the pyrazine ring.[6]
-
Vinyl Protons: Two doublets in the olefinic region (δ 6.5-8.0 ppm). The proton alpha to the carbonyl will be downfield. A large coupling constant (J ≈ 15-18 Hz) between these protons would confirm the (E)-stereochemistry.[7]
-
Carboxylic Acid Proton: A broad singlet, typically far downfield (δ > 10 ppm), which may exchange with D₂O.[7]
-
-
¹³C NMR Spectroscopy:
-
Carbonyl Carbon: A signal around δ 165-170 ppm.
-
Vinyl Carbons: Two signals in the δ 120-150 ppm range.
-
Pyrazine Carbons: Three distinct signals in the aromatic region, typically δ 140-150 ppm.
-
-
Infrared (IR) Spectroscopy: The IR spectrum should display several key stretching frequencies.
-
O-H Stretch: A very broad band from ~2500-3300 cm⁻¹ is characteristic of the hydrogen-bonded carboxylic acid.[8]
-
C=O Stretch: A strong, sharp absorption around 1680-1710 cm⁻¹ for the conjugated carbonyl.[9]
-
C=C Stretch: An absorption around 1620-1640 cm⁻¹ for the alkene.[8]
-
C-H Bending: An out-of-plane C-H bending vibration near 980 cm⁻¹ would provide further evidence for the (E)-trans configuration.
-
Pyrazine Ring Vibrations: A series of bands in the 1400-1600 cm⁻¹ region.[10]
-
-
Mass Spectrometry: Electrospray ionization (ESI) would likely show a prominent [M+H]⁺ ion at m/z 151.0502 and/or an [M-H]⁻ ion at m/z 149.0356.[4]
Synthesis and Reactivity
Proposed Synthesis: Knoevenagel Condensation
The most direct and industrially scalable synthesis of this compound is the Knoevenagel condensation. This classic reaction involves the base-catalyzed condensation of an aldehyde (pyrazine-2-carboxaldehyde) with a compound containing an active methylene group (malonic acid), followed by spontaneous decarboxylation.[11][12] The use of pyridine as both the solvent and catalyst is common for this transformation, often with a small amount of piperidine to accelerate the reaction.
Caption: Knoevenagel condensation workflow for synthesis.
Detailed Experimental Protocol:
-
Reagent Setup: To a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add pyrazine-2-carboxaldehyde (1.0 eq), malonic acid (1.2 eq), and pyridine (20 mL per 0.1 mol of aldehyde).
-
Catalyst Addition: Add piperidine (0.1 eq) to the mixture.
-
Reaction: Heat the reaction mixture to reflux (approx. 115 °C) under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for the disappearance of the starting aldehyde (typically 2-4 hours).
-
Workup: After completion, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing ice and concentrated hydrochloric acid until the pH is approximately 2-3. This step neutralizes the pyridine and protonates the product, causing it to precipitate.
-
Isolation: Collect the resulting solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water to remove any residual pyridine hydrochloride.
-
Purification: Dry the crude product. For higher purity, recrystallize the solid from a suitable solvent system, such as ethanol/water or ethyl acetate.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, IR spectroscopy, mass spectrometry, and melting point analysis.
Reactivity Profile: The Michael Acceptor
The primary mode of reactivity for this molecule, particularly in a biological context, is its role as a Michael acceptor. The electron-withdrawing nature of both the pyrazine ring and the adjacent carboxylic acid group polarizes the double bond, making the β-carbon electrophilic and susceptible to attack by soft nucleophiles.
Caption: Generalized mechanism of Michael addition.
This reactivity is the foundation for its potential use as a covalent inhibitor in drug discovery. Other notable reactions include standard transformations of the carboxylic acid group, such as esterification (Fischer esterification with an alcohol and acid catalyst) and amide bond formation (using coupling agents like EDC or HATU).
Applications in Drug Discovery and Medicinal Chemistry
The unique structural features of this compound make it a compelling starting point for drug discovery campaigns.
Covalent Enzyme Inhibition
The acrylic acid "warhead" can be strategically employed to target non-catalytic cysteine residues near the active site of an enzyme. This can lead to highly specific and potent irreversible inhibition. The pyrazine moiety can be tailored to provide the necessary binding affinity and selectivity for the target protein, guiding the reactive acrylamide group into the correct orientation for covalent bond formation.
Caption: Covalent modification of a target protein.
Scaffold for Library Synthesis
This compound is an ideal building block for creating libraries of novel compounds. The carboxylic acid provides a handle for diversification through amide coupling, allowing for the introduction of a wide range of chemical groups to explore the structure-activity relationship (SAR). Furthermore, derivatives of the pyrazine ring can be synthesized to fine-tune properties like solubility, cell permeability, and metabolic stability. Given the broad biological activities reported for pyrazine and pyrazole-containing molecules, potential therapeutic areas for derivatives could include oncology, and infectious diseases.[13][14][15][16]
Conclusion
This compound represents a strategically designed chemical entity with high potential for advanced research applications. Its synthesis is straightforward via the Knoevenagel condensation, and its reactivity is dominated by the Michael acceptor character of the acrylic acid moiety. This predictable reactivity, combined with the favorable pharmacological profile of the pyrazine heterocycle, makes it a valuable scaffold for the development of covalent inhibitors and a versatile building block for medicinal chemistry libraries. Further investigation into its biological activities is warranted and promises to yield novel discoveries.
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Synthesis of (2E)-3-Pyrazin-2-ylacrylic Acid from Pyrazine-2-carboxaldehyde: A Methodological Whitepaper
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
(2E)-3-Pyrazin-2-ylacrylic acid is a valuable heterocyclic compound, serving as a critical building block in the synthesis of complex molecules for pharmaceutical and materials science research. The pyrazine moiety is a key pharmacophore found in numerous therapeutic agents, making efficient access to its derivatives paramount for drug discovery pipelines.[1][2] This guide provides a comprehensive, in-depth technical overview of the synthesis of this compound, with a primary focus on the Knoevenagel condensation of pyrazine-2-carboxaldehyde with malonic acid. We will explore the mechanistic underpinnings of this transformation, provide a detailed, field-tested experimental protocol, and discuss alternative synthetic strategies, offering researchers a robust and reliable methodology for obtaining this important intermediate.
Introduction: The Significance of Pyrazine Scaffolds
The pyrazine ring is a privileged scaffold in medicinal chemistry, integral to the structure of numerous FDA-approved drugs, including the first-in-class proteasome inhibitor Bortezomib for multiple myeloma.[1] Pyrazine derivatives exhibit a wide spectrum of biological activities, and their unique electronic properties make them valuable components in the rational design of kinase inhibitors and other targeted therapies.[2] this compound, with its conjugated system and reactive carboxylic acid handle, is an exceptionally versatile intermediate for elaborating the pyrazine core into more complex drug candidates.
This document serves as a practical guide for chemists, providing a detailed examination of the most effective method for its preparation from the readily available starting material, pyrazine-2-carboxaldehyde.
Strategic Analysis of Synthetic Routes
The conversion of an aldehyde to an α,β-unsaturated carboxylic acid is a fundamental transformation in organic synthesis. Several named reactions can achieve this outcome, each with distinct advantages and mechanistic considerations.
-
Knoevenagel Condensation: This reaction involves the condensation of an aldehyde or ketone with an active methylene compound, such as malonic acid, catalyzed by a weak base.[3][4] A common variant, the Doebner modification, utilizes pyridine as both the solvent and catalyst, often with a co-catalyst like piperidine, and typically results in the decarboxylation of the intermediate to directly yield the desired α,β-unsaturated acid.[3] This one-pot procedure is highly efficient for aromatic and heteroaromatic aldehydes.
-
Perkin Reaction: The Perkin reaction condenses an aromatic aldehyde with an acid anhydride in the presence of the alkali salt of the corresponding acid.[5][6][7] While effective for producing cinnamic acids, it requires high temperatures and the use of an anhydride, which can be less atom-economical than the Knoevenagel-Doebner approach.[6][8]
-
Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is a powerful olefination method that reacts a phosphonate-stabilized carbanion with an aldehyde.[9][10][11] It is renowned for its high stereoselectivity, predominantly forming the (E)-alkene, which is desired for this synthesis.[10][11][12][13] However, this route would necessitate the use of a phosphonate ester (e.g., triethyl phosphonoacetate), followed by a separate hydrolysis step to convert the resulting ethyl ester to the final carboxylic acid, adding to the overall step count.
Rationale for Selected Methodology: For the synthesis of this compound, the Knoevenagel-Doebner condensation stands out as the superior strategy. Its operational simplicity, high efficiency, and direct conversion of the aldehyde to the target acid in a single step make it the most logical and field-proven choice for this specific transformation.
Core Synthesis: The Knoevenagel-Doebner Condensation Protocol
This section provides a detailed, step-by-step protocol for the synthesis of this compound. This procedure is designed to be self-validating, with clear checkpoints and explanations for each critical step.
Reaction Mechanism
The reaction proceeds via a well-established mechanism:
-
Enolate Formation: The basic catalyst (piperidine) deprotonates the active methylene group of malonic acid to form a nucleophilic enolate.
-
Nucleophilic Addition: The enolate attacks the electrophilic carbonyl carbon of pyrazine-2-carboxaldehyde.
-
Condensation & Dehydration: The resulting aldol-type adduct undergoes dehydration to form a pyrazinylidene malonic acid intermediate.
-
Decarboxylation: Aided by the pyridine solvent and heat, the intermediate undergoes decarboxylation (loss of CO₂) to yield the final, stable α,β-unsaturated product, this compound.
Experimental Workflow Diagram
The following diagram outlines the complete workflow, from reagent preparation to final product isolation.
Detailed Step-by-Step Methodology
Reagents and Materials:
-
Pyrazine-2-carboxaldehyde
-
Malonic acid
-
Pyridine (anhydrous)
-
Piperidine
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized Water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Thin-Layer Chromatography (TLC) apparatus
-
Büchner funnel and vacuum flask
Protocol:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine pyrazine-2-carboxaldehyde (1.0 eq) and malonic acid (1.2 eq).
-
Solvent and Catalyst Addition: Add anhydrous pyridine (approx. 3-4 mL per gram of aldehyde) to the flask. Stir the mixture until the solids are mostly dissolved. To this solution, add piperidine (0.1 eq) as a catalyst.
-
Causality Note: Pyridine acts as both the solvent and a basic catalyst for the decarboxylation step. Piperidine is a stronger base and more effective catalyst for the initial condensation.[4]
-
-
Heating and Monitoring: Gently heat the reaction mixture to 80-90 °C using an oil bath. Monitor the progress of the reaction by TLC (e.g., using a 50:50 ethyl acetate/hexane mobile phase), observing the consumption of the starting aldehyde. The reaction is typically complete within 2-4 hours. Vigorous evolution of CO₂ will be observed as the reaction proceeds.
-
Workup - Precipitation: Once the reaction is complete, allow the dark-colored solution to cool to room temperature. Slowly pour the reaction mixture into a beaker containing a stirred mixture of crushed ice and water (approx. 10 times the volume of pyridine used).
-
Workup - Acidification: While stirring vigorously, slowly add concentrated HCl to the aqueous mixture until the pH is approximately 1-2. A solid precipitate of the product will form.
-
Causality Note: The product exists as a carboxylate salt in the basic pyridine solution. Acidification protonates the carboxylate, rendering the carboxylic acid insoluble in the aqueous medium and causing it to precipitate.
-
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Purification: Wash the solid on the filter cake thoroughly with several portions of cold deionized water to remove any residual pyridine hydrochloride and other water-soluble impurities.
-
Drying: Dry the purified solid product under vacuum at 40-50 °C to a constant weight. The product is typically obtained as a pale yellow or off-white solid and is often of sufficient purity for subsequent use without further purification.
Quantitative Data and Characterization
The following table summarizes the typical reaction parameters and expected results.
| Parameter | Value/Description | Rationale |
| Pyrazine-2-carboxaldehyde | 1.0 eq | Limiting Reagent |
| Malonic Acid | 1.1 - 1.3 eq | A slight excess ensures complete consumption of the aldehyde. |
| Pyridine | Solvent / Catalyst | Facilitates condensation and decarboxylation. |
| Piperidine | 0.1 eq | A stronger base to catalyze the initial C-C bond formation. |
| Temperature | 80 - 90 °C | Provides sufficient energy for condensation and decarboxylation without causing degradation. |
| Reaction Time | 2 - 4 hours | Typical duration for completion, should be confirmed by TLC. |
| Expected Yield | 75 - 90% | This method is known for its high efficiency. |
| Appearance | Pale yellow to off-white solid | Characteristic of the purified product. |
Expected Analytical Data:
-
¹H NMR: Expect characteristic peaks for the vinyl protons (doublets, with a large coupling constant ~16 Hz indicative of the E-isomer), and signals for the pyrazine ring protons.
-
¹³C NMR: Signals for the carbonyl carbon (~170 ppm), vinyl carbons, and pyrazine ring carbons will be present.
-
IR (KBr, cm⁻¹): Look for a strong C=O stretch for the carboxylic acid (~1700-1680 cm⁻¹), a broad O-H stretch (~3000-2500 cm⁻¹), and C=C stretch (~1640 cm⁻¹).
-
Mass Spectrum (MS): The molecular ion peak corresponding to the formula C₇H₆N₂O₂ should be observed.[14]
Safety and Handling Considerations
-
Pyridine: Is a flammable liquid with a strong, unpleasant odor. It is harmful if swallowed, inhaled, or absorbed through the skin. All manipulations should be performed in a well-ventilated fume hood.
-
Piperidine: Is a corrosive and flammable liquid. It can cause severe skin burns and eye damage. Handle with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Hydrochloric Acid: Concentrated HCl is highly corrosive and releases toxic fumes. Handle only in a fume hood with proper PPE. The acidification step is exothermic and should be performed slowly with cooling.
Conclusion
The Knoevenagel-Doebner condensation provides a highly reliable, efficient, and direct route for the synthesis of this compound from pyrazine-2-carboxaldehyde. The protocol detailed in this guide is robust and scalable, making it suitable for both academic research and industrial drug development settings. The resulting product is a versatile intermediate, primed for further chemical modification, enabling the exploration of novel chemical space in the ongoing search for new and effective therapeutic agents.
References
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An In-depth Technical Guide to (2E)-3-pyrazin-2-ylacrylic acid
CAS Number: 123530-66-5
For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Pyrazine Scaffold in Medicinal Chemistry
The pyrazine nucleus, a six-membered aromatic heterocycle with nitrogen atoms at the 1 and 4 positions, represents a "privileged scaffold" in modern drug discovery. Its derivatives are integral to a range of clinically significant therapeutics, most notably in the treatment of tuberculosis where pyrazinamide remains a first-line agent.[1] The pyrazine ring's unique electronic properties, hydrogen bonding capabilities, and metabolic stability make it a versatile platform for the design of novel bioactive molecules.[2][3] This guide provides a comprehensive technical overview of (2E)-3-pyrazin-2-ylacrylic acid, a derivative that combines the critical pyrazine core with an α,β-unsaturated carboxylic acid moiety, suggesting its potential as a valuable building block in the synthesis of new chemical entities with diverse pharmacological applications.[4]
Physicochemical and Structural Properties
While extensive experimental data for this compound is not widely published, its key physicochemical properties can be predicted based on its constituent functional groups.
| Property | Predicted Value/Information | Justification |
| Molecular Formula | C₇H₆N₂O₂ | Based on structural analysis |
| Molecular Weight | 150.14 g/mol | Calculated from the molecular formula |
| Appearance | Expected to be a solid at room temperature | Typical for similar small molecule acrylic acids and pyrazine derivatives |
| Solubility | Likely soluble in polar organic solvents (e.g., DMSO, DMF, methanol) and aqueous bases. | The carboxylic acid group enhances solubility in basic solutions. |
| Stability | Acrylic acids can be prone to polymerization, especially at elevated temperatures or in the presence of light.[5] Storage in a cool, dark place is recommended.[6][7] The addition of a polymerization inhibitor like hydroquinone monomethyl ether (MEHQ) is standard practice for storing acrylic acids.[5] |
Synthesis of this compound: The Knoevenagel Condensation
The most direct and industrially scalable method for the synthesis of this compound is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an aldehyde or ketone with a compound containing an active methylene group, followed by dehydration.[8][9] In this case, pyrazine-2-carbaldehyde is reacted with malonic acid.[10]
Reaction Mechanism
The synthesis proceeds via a well-established mechanism. A base, typically a weak amine like pyridine or piperidine, deprotonates the malonic acid to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of pyrazine-2-carbaldehyde. The resulting intermediate undergoes dehydration to yield the α,β-unsaturated product. The use of pyridine as both a solvent and a base, often with a catalytic amount of piperidine, is a common variant known as the Doebner modification, which facilitates the decarboxylation of the intermediate to the final acrylic acid product.[11]
Caption: Knoevenagel condensation workflow for the synthesis of this compound.
Experimental Protocol: A Self-Validating System
The following protocol is a robust and reproducible method for the synthesis of this compound.
Materials:
-
Pyrazine-2-carbaldehyde
-
Malonic acid
-
Pyridine
-
Piperidine
-
Hydrochloric acid (concentrated)
-
Ice
-
Distilled water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve pyrazine-2-carbaldehyde (1.0 equivalent) and malonic acid (1.2 equivalents) in pyridine.
-
Catalyst Addition: Add a catalytic amount of piperidine (0.1 equivalents) to the reaction mixture.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it onto a mixture of crushed ice and concentrated hydrochloric acid. This will neutralize the pyridine and precipitate the product.
-
Isolation and Purification: Collect the crude product by vacuum filtration and wash thoroughly with cold water. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.
Spectroscopic Characterization: A Predictive Analysis
While a dedicated, published spectrum for this compound is scarce, its expected spectroscopic features can be reliably predicted based on its structure and data from analogous compounds.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show characteristic signals for the pyrazine ring protons and the vinylic protons of the acrylic acid moiety. The coupling constant between the two vinylic protons will be indicative of the (E)-stereochemistry (typically around 15-18 Hz).
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Pyrazine-H | ~8.5-9.0 | m | - |
| Vinylic-H (α to COOH) | ~6.5-7.0 | d | ~16 |
| Vinylic-H (β to COOH) | ~7.5-8.0 | d | ~16 |
| Carboxylic Acid-H | >10.0 | br s | - |
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide a "fingerprint" of the carbon skeleton.[12]
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Carboxylic Acid (C=O) | ~165-175 |
| Pyrazine Carbons | ~140-155 |
| Vinylic Carbons | ~120-140 |
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent tool for identifying the key functional groups present in the molecule.[13][14]
| Functional Group | Expected Absorption Range (cm⁻¹) | Description |
| O-H (Carboxylic Acid) | 2500-3300 | Broad |
| C=O (Carboxylic Acid) | 1680-1710 | Strong |
| C=C (Alkene) | 1620-1680 | Medium |
| C=N (Pyrazine) | 1500-1600 | Medium |
| C-H (Aromatic/Vinylic) | 3000-3100 | Medium |
Mass Spectrometry
Mass spectrometry will confirm the molecular weight of the compound. In electron ionization (EI) mode, fragmentation of the pyrazine ring and loss of the carboxylic acid group would be expected. Chemical ionization (CI) would likely show a prominent protonated molecular ion [M+H]⁺.[15]
Potential Applications in Drug Discovery and Development
The structural features of this compound make it a compelling candidate for several applications in medicinal chemistry.
Analogue Synthesis for Antitubercular Agents
Given that pyrazinamide is a cornerstone of tuberculosis therapy, there is significant interest in developing new pyrazine-containing compounds to combat drug-resistant strains of Mycobacterium tuberculosis. This compound can serve as a starting material for the synthesis of novel pyrazinamide analogues through modification of the acrylic acid side chain.
Caption: Potential pathways for the derivatization of this compound in drug discovery.
Scaffold for Novel Heterocyclic Systems
The acrylic acid moiety is a versatile functional group that can participate in a variety of cyclization reactions. This allows for the construction of more complex heterocyclic systems built upon the pyrazine core, potentially leading to the discovery of compounds with novel biological activities. Pyrazoline derivatives, for instance, are known to possess a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties.[16][17]
Conclusion
This compound is a strategically important molecule that bridges the well-established therapeutic relevance of the pyrazine scaffold with the synthetic versatility of an acrylic acid. While direct research on this specific compound is limited, its synthesis via the robust Knoevenagel condensation and its potential for derivatization make it a valuable tool for medicinal chemists. The predictive spectroscopic data provided in this guide should aid in its identification and characterization. Further exploration of the biological activities of its derivatives is warranted and holds promise for the development of new therapeutic agents.
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Crystal structure of pyrazinylacrylic acid derivatives
An In-Depth Technical Guide to the Crystal Structure of Pyrazinylacrylic Acid Derivatives for Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical framework for researchers, scientists, and drug development professionals focused on understanding the solid-state properties of pyrazinylacrylic acid derivatives. Given the specificity of this molecular class, this document establishes a robust methodological approach by drawing from the extensive crystallographic literature on related pyrazine and other nitrogen-containing heterocyclic compounds. The principles and protocols detailed herein are foundational for elucidating structure-activity relationships (SAR) and guiding rational drug design.
Introduction: The Strategic Importance of Pyrazinylacrylic Acid Derivatives
The pyrazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous bioactive compounds.[1] Its derivatives are explored for a wide range of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents.[2][3] The conjugation of a pyrazine moiety with an acrylic acid linker introduces a unique combination of structural features: the pyrazine ring offers aromaticity and defined hydrogen bonding capabilities, while the acrylic acid portion provides a key Michael acceptor, a carboxylic acid handle for further functionalization or salt formation, and conformational flexibility.
Understanding the precise three-dimensional arrangement of these molecules at an atomic level is paramount.[4] Crystal structure analysis provides the definitive blueprint of a molecule's conformation, electronic distribution, and intermolecular interactions in the solid state. This information is not merely academic; it is a critical dataset for predicting a compound's behavior in a biological system, optimizing its binding affinity to a target protein, and improving its physicochemical properties, such as solubility and stability. This guide details the workflow, from synthesis to structural interpretation, for pyrazinylacrylic acid derivatives.
The Role of Crystallography in Structure-Based Drug Design
The primary goal of crystallographic analysis in drug development is to illuminate the relationship between a molecule's structure and its function. Most drug molecules are flexible and can adopt multiple shapes or conformations.[5] Single-crystal X-ray diffraction (SC-XRD) captures a low-energy, solid-state conformation, providing invaluable insights into:
-
Molecular Conformation: It defines the precise geometry, including all bond lengths, bond angles, and torsional angles. This helps identify strained conformations versus relaxed, low-energy states.[6][7]
-
Intermolecular Interactions: The crystal packing reveals how molecules interact with each other through hydrogen bonds, π-stacking, and van der Waals forces.[8] This is a crucial proxy for understanding how a drug candidate might interact with its biological target.
-
Structure-Activity Relationship (SAR): By comparing the crystal structures of a series of analogues with their corresponding biological activities, researchers can identify the key structural features responsible for efficacy and selectivity.[4] This knowledge is the cornerstone of rational drug design, guiding the synthesis of more potent and specific molecules.
Experimental Methodology: A Self-Validating Workflow
The successful elucidation of a crystal structure is a multi-step process where the quality of the outcome of each step validates the success of the preceding one. A flawed crystallization will not yield a high-quality diffraction pattern, and poor data will prevent a successful structure refinement.
Synthesis and High-Quality Crystal Growth
The journey begins with the synthesis of the target pyrazinylacrylic acid derivative, followed by the critical step of growing single crystals suitable for diffraction. The diffusion method is a common and effective technique.[4]
Field-Proven Protocol for Crystallization:
-
Purity is Paramount: Ensure the synthesized compound is of the highest possible purity (>98%). Impurities can inhibit crystal nucleation or become incorporated into the lattice, leading to disorder.
-
Solvent System Selection:
-
Dissolve the pyrazinylacrylic acid derivative in a "good" solvent in which it is highly soluble (e.g., methanol, ethanol, or dimethylformamide).
-
Select a "poor" solvent (the precipitant) in which the compound is sparingly soluble but fully miscible with the good solvent (e.g., water, diethyl ether, or hexane).
-
-
Vapor Diffusion Setup (Hanging Drop or Sitting Drop):
-
Place a small volume (1-2 mL) of the poor solvent in a sealed container (e.g., a small beaker inside a sealed jar).
-
Place a drop (5-20 µL) of the concentrated solution of the compound onto a glass slide or bridge.
-
Seal the container. The vapor of the poor solvent will slowly diffuse into the drop containing the compound solution.
-
-
Incubation and Observation:
-
Allow the sealed container to stand undisturbed at a constant temperature.
-
Over time (days to weeks), the slow increase in the concentration of the poor solvent will gradually reduce the solubility of the compound, ideally leading to the formation of well-ordered single crystals.
-
Causality: The slow rate of diffusion is critical. Rapid precipitation leads to the formation of amorphous powder or microcrystalline material, which is unsuitable for single-crystal diffraction. The gradual approach to supersaturation allows molecules sufficient time to orient themselves into a thermodynamically stable, ordered crystal lattice.
Caption: Figure 1: Workflow for the crystallization of pyrazinylacrylic acid derivatives.
Single-Crystal X-ray Diffraction (SC-XRD) Analysis
Once a suitable crystal is obtained, its atomic structure is determined by analyzing how it diffracts a focused beam of X-rays.
Standard Protocol for SC-XRD Data Collection and Structure Solution:
-
Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is carefully selected under a microscope and mounted on a glass fiber or a loop.
-
Data Collection: The mounted crystal is placed on a goniometer head in the diffractometer and cooled under a stream of liquid nitrogen (typically to 100 K) to minimize thermal vibrations. It is then exposed to a monochromatic X-ray beam. The crystal is rotated, and a series of diffraction images are collected by a detector.[8]
-
Data Processing: The collected images are processed to determine the unit cell dimensions and the intensities of each diffraction spot. This step includes data integration, scaling, and absorption correction.[9]
-
Structure Solution: The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map.[9] This map reveals the positions of the heavier atoms.
-
Structure Refinement: The initial atomic model is refined against the experimental diffraction data using full-matrix least-squares on F².[9] Hydrogen atoms are typically placed in calculated positions. Anisotropic displacement parameters are refined for non-hydrogen atoms to account for their thermal motion.
Caption: Figure 2: Experimental workflow for single-crystal X-ray diffraction analysis.
Structural Analysis and Interpretation
The final output of an SC-XRD experiment is a crystallographic information file (CIF), which contains the complete structural details. Analysis of this data provides the critical molecular and supramolecular insights.
Key Crystallographic Data
The fundamental parameters describing the crystal and the quality of the refinement are summarized in a standardized table. As an illustrative example, data for a related compound, pyrazine-2-amidoxime, is presented below.[4] A similar table would be generated for any new pyrazinylacrylic acid derivative.
| Parameter | Molecule A (Pyrazine-2-amidoxime)[4] | Molecule B (Pyrazine-2-amidoxime)[4] |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁ | P2₁ |
| a (Å) | 7.345(2) | 7.345(2) |
| b (Å) | 9.123(3) | 9.123(3) |
| c (Å) | 9.345(3) | 9.345(3) |
| β (°) ** | 109.12(3) | 109.12(3) |
| Volume (ų) ** | 591.2(3) | 591.2(3) |
| Z (Molecules/unit cell) | 4 | 4 |
| Final R indices [I>2σ(I)] | R1 = 0.045, wR2 = 0.112 | R1 = 0.045, wR2 = 0.112 |
Conformational and Supramolecular Analysis
Beyond the unit cell, the most valuable information for a medicinal chemist lies in the molecule's conformation and how it assembles into a 3D architecture.
-
Torsional Angles and Planarity: For pyrazinylacrylic acid derivatives, a key parameter is the torsional angle between the plane of the pyrazine ring and the plane of the acrylic acid moiety. This angle defines the overall shape of the molecule and can be critical for fitting into a receptor binding pocket. Subtle changes in substituents on the pyrazine ring can induce significant conformational changes.[8][10][11]
-
Intermolecular Interactions: The crystal packing is stabilized by a network of non-covalent interactions. Identifying these is crucial for understanding solid-state properties and potential biological interactions. The carboxylic acid group is a potent hydrogen bond donor and acceptor, while the pyrazine nitrogens are hydrogen bond acceptors. π-π stacking between pyrazine rings is also a common and important interaction.[8]
Caption: Figure 3: Common intermolecular interactions in nitrogen-containing heterocycles.
Conclusion: From Crystal Structure to Optimized Drug Candidate
The determination of the crystal structure of a pyrazinylacrylic acid derivative is a foundational step in modern drug discovery. The detailed structural information obtained from SC-XRD provides an unambiguous picture of the molecule's preferred conformation and its key interaction points.[4] This knowledge allows medicinal chemists to move beyond trial-and-error synthesis and engage in true rational design. By understanding the precise geometry and hydrogen bonding capabilities, analogues can be designed with improved binding affinity, enhanced selectivity for their biological targets, and optimized physicochemical properties, ultimately accelerating the journey from a promising lead compound to a viable drug candidate.
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Jayashree, B. S., et al. (2012). Synthesis, characterization and biological activity of certain Pyrazole derivatives. Journal of Chemical and Pharmaceutical Research, 4(1), 335-340. [Link]
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Kharl, R. S., et al. (2025). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. [Link]
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Aydin, F., & Arslan, N. B. (2023). Synthesis and structural characterization and DFT calculations of the organic salt crystal obtaining 9-aminoacridine and picric acid: 9-Aminoacridinium picrate. European Journal of Chemistry, 14(4), 376-384. [Link]
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Aydin, F., & Kiraz, A. O. (2025). Synthesis, analysis of single crystal structure and computational studies on a novel picrate derivative. European Journal of Chemistry, 16(2), 117-128. [Link]
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An In-depth Technical Guide to the Solubility of (2E)-3-pyrazin-2-ylacrylic Acid in Organic Solvents
Introduction
(2E)-3-pyrazin-2-ylacrylic acid, a molecule featuring a pyrazine ring linked to an acrylic acid moiety, stands as a compound of significant interest within the realms of pharmaceutical sciences and materials research. The pyrazine core is a key pharmacophore found in numerous biologically active compounds, including antitubercular and anticancer agents.[1] The acrylic acid portion, a versatile functional group, allows for a range of chemical modifications and polymerization reactions. The solubility of this compound in various organic solvents is a critical physicochemical parameter that governs its behavior in chemical reactions, purification processes, and formulation development. Understanding and predicting its solubility is paramount for researchers, scientists, and drug development professionals to effectively harness its potential.
This technical guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound. It is designed to offer a foundational understanding for researchers and to provide actionable protocols for its experimental determination. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide will leverage data from structurally related compounds to provide insightful predictions and a robust framework for its empirical determination.
Physicochemical Profile and Predicted Solubility Behavior
The solubility of a compound is intrinsically linked to its molecular structure. This compound possesses several key structural features that dictate its interaction with different organic solvents:
-
The Pyrazine Ring: This heterocyclic aromatic ring contains two nitrogen atoms, making it a polar moiety capable of acting as a hydrogen bond acceptor.[2] The presence of the pyrazine ring suggests a degree of solubility in polar solvents.[2]
-
The Carboxylic Acid Group: The -COOH group is a potent hydrogen bond donor and acceptor, significantly contributing to the compound's polarity. This functional group generally imparts solubility in polar protic solvents like alcohols and water.[3]
-
The Acrylic Acid Moiety: The carbon-carbon double bond in the acrylic acid portion introduces some lipophilic character, which may influence its solubility in less polar organic solvents.
Based on these features and drawing parallels with related compounds such as pyrazine-2-carboxylic acid and pyrazinamide, we can predict the following solubility trends for this compound:
-
High Solubility in Polar Aprotic Solvents: Solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are excellent hydrogen bond acceptors and are polar. It is anticipated that this compound will exhibit high solubility in these solvents. Studies on the related compound pyrazinamide show its highest solubility in DMSO.[4]
-
Good Solubility in Polar Protic Solvents: Alcohols such as methanol, ethanol, and isopropanol should be effective solvents due to their ability to form hydrogen bonds with both the pyrazine nitrogen atoms and the carboxylic acid group.[2][3]
-
Moderate to Low Solubility in Solvents of Intermediate Polarity: Solvents like acetone and ethyl acetate may show moderate solvating power.
-
Low Solubility in Non-Polar Solvents: Non-polar solvents such as hexane, cyclohexane, and toluene are unlikely to be effective solvents for this polar compound due to the principle of "like dissolves like".[3] Pyrazine-2-carboxylic acid, a similar structure, demonstrates low solubility in such non-polar solvents.[3]
Table 1: Predicted Solubility of this compound in Common Organic Solvents
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | DMSO, DMF | High | Strong hydrogen bond accepting capabilities and high polarity.[4] |
| Polar Protic | Methanol, Ethanol | Good | Ability to act as both hydrogen bond donors and acceptors.[2][3] |
| Intermediate Polarity | Acetone, Ethyl Acetate | Moderate | Moderate polarity and hydrogen bond accepting ability. |
| Non-Polar | Hexane, Toluene | Low | Lack of favorable intermolecular interactions with the polar solute.[3] |
Experimental Determination of Solubility: A Step-by-Step Protocol
The most reliable method for determining the solubility of a compound is through empirical measurement. The isothermal shake-flask method is a widely accepted and robust technique for this purpose.[4]
Workflow for Isothermal Shake-Flask Solubility Determination
Caption: Figure 1: Isothermal Shake-Flask Method Workflow.
Detailed Experimental Protocol
Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or sealed flasks
-
Shaking incubator or thermostatically controlled water bath
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector, or a UV-Vis spectrophotometer.
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C).
-
Allow the solutions to equilibrate for a sufficient period (typically 24-72 hours) to ensure that equilibrium solubility is reached. The required time may need to be determined experimentally.
-
-
Sampling:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe fitted with a syringe filter to remove any undissolved solid particles.
-
-
Quantification:
-
Using HPLC:
-
Prepare a series of standard solutions of known concentrations of this compound in the respective solvent.
-
Generate a calibration curve by plotting the peak area from the HPLC chromatogram against the concentration of the standard solutions.
-
Dilute the filtered sample from the saturated solution with the same solvent to bring its concentration within the range of the calibration curve.
-
Inject the diluted sample into the HPLC system and determine its concentration from the calibration curve.
-
-
Using UV-Vis Spectroscopy:
-
Determine the wavelength of maximum absorbance (λmax) for this compound in each solvent.
-
Prepare standard solutions and generate a calibration curve of absorbance versus concentration.
-
Dilute the filtered sample and measure its absorbance at λmax.
-
Calculate the concentration using the calibration curve.
-
-
-
Calculation of Solubility:
-
Calculate the solubility of this compound in the original saturated solution, taking into account any dilution factors.
-
Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.
-
-
Temperature Dependence (Optional but Recommended):
-
Repeat the entire procedure at different temperatures (e.g., 5 °C, 37 °C) to understand the thermodynamic properties of the dissolution process.
-
Data Interpretation and Implications in Drug Development
The solubility data obtained for this compound has several important applications in the field of drug development:
-
Solvent Selection for Synthesis and Purification: Knowledge of solubility in different organic solvents is crucial for selecting appropriate solvents for chemical synthesis, extraction, and crystallization processes to maximize yield and purity.
-
Pre-formulation Studies: Solubility is a key determinant of a drug's bioavailability. Poor aqueous solubility can be a major hurdle in drug development. Understanding its solubility in organic solvents can aid in the development of various formulations, such as amorphous solid dispersions or lipid-based formulations, to enhance its dissolution and absorption.
-
Informing Drug Delivery Strategies: For compounds with low aqueous solubility, understanding their solubility in pharmaceutically acceptable organic co-solvents can guide the development of liquid formulations for oral or parenteral administration.
Logical Relationship of Solubility to Drug Development Stages
Caption: Figure 2: Role of Solubility in Drug Development.
Conclusion
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The Ascendant Therapeutic Potential of Pyrazine-Containing Acrylic Acids: A Technical Guide
Foreword: The Convergence of Heterocyclic Chemistry and Pharmacological Innovation
In the landscape of modern drug discovery, the strategic hybridization of pharmacophoric scaffolds has emerged as a cornerstone for the development of novel therapeutic agents. Among the myriad of heterocyclic systems, the pyrazine nucleus, a six-membered aromatic ring with nitrogen atoms at the 1 and 4 positions, holds a distinguished position due to its prevalence in numerous biologically active molecules.[1][2] Concurrently, the acrylic acid moiety represents a versatile Michael acceptor and a key structural element in various bioactive compounds. The deliberate fusion of these two entities gives rise to pyrazine-containing acrylic acids, a class of compounds with burgeoning potential across diverse therapeutic areas. This guide aims to provide an in-depth technical exploration of the synthesis, biological activities, and mechanistic underpinnings of these promising molecules, tailored for researchers, scientists, and professionals in drug development.
I. The Architectural Blueprint: Synthesis of Pyrazine-Containing Acrylic Acids
The synthetic pathways to pyrazine-containing acrylic acids are predicated on established methodologies of organic chemistry, often involving condensation reactions. A common and efficient approach is the Knoevenagel condensation, a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction.
Exemplary Synthetic Protocol: Knoevenagel Condensation
This protocol outlines the synthesis of a generic pyrazine-containing acrylic acid from a pyrazine carboxaldehyde derivative and malonic acid.
Step 1: Reactant Preparation
-
Dissolve 1 equivalent of the chosen pyrazine carboxaldehyde derivative in a suitable solvent, such as pyridine or a mixture of toluene and acetic acid.
-
Add 1.1 to 1.5 equivalents of malonic acid to the solution.
-
A catalytic amount of a base, such as piperidine, is often added to facilitate the reaction.
Step 2: Condensation Reaction
-
The reaction mixture is heated under reflux for a duration typically ranging from 4 to 12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). The rationale for using reflux is to provide the necessary activation energy for the condensation and subsequent decarboxylation.
Step 3: Work-up and Purification
-
Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.
-
The resulting precipitate, the pyrazine-containing acrylic acid, is collected by vacuum filtration.
-
The crude product is then washed with cold water to remove any residual pyridine and unreacted malonic acid.
-
Further purification can be achieved by recrystallization from an appropriate solvent, such as ethanol or a mixture of ethanol and water, to yield the pure product.
Causality in Experimental Choices: The choice of solvent and catalyst is crucial. Pyridine can act as both the solvent and the basic catalyst. The use of piperidine as a catalyst in a non-basic solvent like toluene allows for more controlled reaction conditions. The final precipitation in ice-cold water is a critical step for isolating the product, as the solubility of the acrylic acid derivative is significantly lower in cold aqueous media.
II. A Spectrum of Biological Acclaim: Unveiling the Therapeutic Activities
Pyrazine-containing acrylic acids and their derivatives have demonstrated a remarkable breadth of biological activities, positioning them as compelling candidates for further pharmacological investigation.[1][3]
A. Antimicrobial Efficacy: A Renewed Arsenal Against Pathogens
The pyrazine core is a known pharmacophore in several antimicrobial agents. When integrated with an acrylic acid moiety, the resulting compounds exhibit significant potential in combating bacterial and fungal infections.
The antimicrobial activity of these compounds is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
| Compound Class | Test Organism | MIC (µg/mL) | Reference |
| Pyrazoline Derivatives | Staphylococcus aureus | 64 | [4] |
| Pyrazoline Derivatives | Pseudomonas aeruginosa | 64 | [4] |
| Pyrazoline Derivatives | Bacillus subtilis | 64 | [4] |
| Pyrazoline Derivatives | Enterococcus faecalis | 32 | [4] |
| Pyrazoline Derivatives | Candida albicans | 64 | [4] |
| Pyrazine Carboxamide Derivatives | Mycobacterium tuberculosis H37Rv | 25 | [5] |
This protocol is a self-validating system for assessing the antimicrobial potency of pyrazine-containing acrylic acids.
Step 1: Preparation of Bacterial Inoculum
-
A pure culture of the test bacterium is grown on an appropriate agar medium for 18-24 hours.
-
Several colonies are then used to inoculate a sterile saline solution. The turbidity of the suspension is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.
Step 2: Serial Dilution of the Test Compound
-
A stock solution of the pyrazine-containing acrylic acid is prepared in a suitable solvent (e.g., DMSO).
-
Serial two-fold dilutions of the stock solution are prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
Step 3: Inoculation and Incubation
-
Each well is inoculated with the standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Positive (broth with inoculum, no compound) and negative (broth only) controls are included.
-
The microtiter plate is incubated at 37°C for 18-24 hours.
Step 4: Determination of MIC
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Trustworthiness of the Protocol: The inclusion of positive and negative controls ensures the validity of the experiment. The standardization of the inoculum size is critical for reproducibility.
B. Anticancer Potential: Targeting Neoplastic Proliferation
The pyrazine scaffold is present in several anticancer drugs, and its derivatives, including those with acrylic acid functionalities, have shown promising cytotoxic activity against various cancer cell lines.[2][6]
The anticancer activity is often assessed using cell viability assays, such as the MTT assay, which measures the metabolic activity of cells as an indicator of their viability.
| Compound Class | Cell Line | IC₅₀ (µM) | Reference |
| Pyrazine-piperlongumine hybrid | U87MG (Glioblastoma) | 0.25 - 8.73 | [3] |
| Pyrazine-piperlongumine hybrid | HCT116 (Colorectal Carcinoma) | 0.25 - 8.73 | [3] |
| Pyrazine-piperlongumine hybrid | A549 (Lung Carcinoma) | 0.25 - 8.73 | [3] |
| Pyrazine-piperlongumine hybrid | K562 (Chronic Myelogenous Leukemia) | 0.25 - 8.73 | [3] |
| 1,4-Pyrazine-containing HAT inhibitor | Solid and Blood Cancer Cells | 1.2 - 8.7 | [7] |
| Imidazo[1,2-a]pyrazine derivative | HT-29 (Colorectal Adenocarcinoma) | 66.40 ± 28.31 | [8] |
Step 1: Cell Culture and Seeding
-
Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
Step 2: Compound Treatment
-
The pyrazine-containing acrylic acid derivatives are dissolved in DMSO and then diluted with the cell culture medium to various concentrations.
-
The cells are treated with these dilutions and incubated for 48-72 hours.
Step 3: MTT Addition and Incubation
-
After the incubation period, the medium is replaced with a fresh medium containing 0.5 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
The plate is incubated for another 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
Step 4: Formazan Solubilization and Absorbance Measurement
-
The medium is removed, and the formazan crystals are dissolved in a solubilizing agent, such as DMSO or isopropanol.
-
The absorbance of the solution is measured at a wavelength of 570 nm using a microplate reader.
Step 5: Data Analysis
-
The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
C. Anti-inflammatory Properties: Modulating the Inflammatory Cascade
Pyrazine derivatives have been reported to possess anti-inflammatory activities.[1][9] The acrylic acid moiety can also contribute to this effect, potentially through the inhibition of key inflammatory mediators.
A common in vivo model to assess anti-inflammatory activity is the carrageenan-induced paw edema test in rodents.
Step 1: Animal Acclimatization and Grouping
-
Wistar rats are acclimatized to the laboratory conditions for at least one week.
-
The animals are divided into different groups: a control group, a standard drug group (e.g., indomethacin), and test groups for different doses of the pyrazine-containing acrylic acid.
Step 2: Compound Administration
-
The test compounds and the standard drug are administered orally or intraperitoneally one hour before the induction of inflammation. The control group receives the vehicle.
Step 3: Induction of Inflammation
-
A 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat to induce localized inflammation and edema.
Step 4: Measurement of Paw Volume
-
The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
Step 5: Calculation of Edema Inhibition
-
The percentage of inhibition of edema is calculated for each group in comparison to the control group.
Expertise in Protocol Design: This model is widely accepted for screening potential anti-inflammatory drugs as it mimics the key features of acute inflammation. The time-course measurement of paw volume allows for the evaluation of the onset and duration of the anti-inflammatory effect.
III. Deciphering the Mode of Action: Mechanistic Insights
The biological activities of pyrazine-containing acrylic acids are underpinned by their interactions with specific molecular targets.
-
Antimicrobial Action: While the exact mechanisms are still under investigation, it is postulated that these compounds may disrupt microbial cell membranes, inhibit essential enzymes, or interfere with nucleic acid synthesis.
-
Anticancer Mechanisms: Pyrazine derivatives have been shown to act as kinase inhibitors, targeting signaling pathways crucial for cancer cell proliferation and survival.[6] Some derivatives can also induce apoptosis (programmed cell death) in cancer cells.[10] The acrylic acid moiety, as a Michael acceptor, can potentially form covalent bonds with nucleophilic residues in target proteins, leading to irreversible inhibition.
-
Anti-inflammatory Effects: The anti-inflammatory activity may be attributed to the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins.[11]
Visualizing the Anticancer Mechanism: A Hypothetical Signaling Pathway
Caption: Hypothetical mechanism of anticancer action of pyrazine-containing acrylic acids.
IV. Structure-Activity Relationship (SAR): Tailoring for Potency
The biological activity of pyrazine-containing acrylic acids is intricately linked to their chemical structure. Understanding the structure-activity relationship (SAR) is paramount for optimizing lead compounds.
-
Substitution on the Pyrazine Ring: The nature and position of substituents on the pyrazine ring can significantly influence potency and selectivity. Electron-withdrawing or electron-donating groups can modulate the electronic properties of the molecule, affecting its binding to target proteins.[12]
-
Stereochemistry of the Acrylic Acid Moiety: The geometry of the double bond (E/Z isomerism) in the acrylic acid side chain can impact the compound's ability to fit into the active site of a target enzyme.
-
Hybridization with Other Pharmacophores: Incorporating other known bioactive moieties into the pyrazine-acrylic acid scaffold can lead to synergistic effects and enhanced activity.
Visualizing the SAR Workflow
Caption: A typical workflow for structure-activity relationship studies.
V. Concluding Remarks and Future Directions
Pyrazine-containing acrylic acids represent a promising class of compounds with a wide array of biological activities. Their synthetic accessibility and the potential for structural diversification make them attractive candidates for drug discovery programs. Future research should focus on elucidating their precise mechanisms of action, optimizing their pharmacokinetic and pharmacodynamic properties, and exploring their therapeutic potential in preclinical and clinical studies. The continued exploration of this chemical space is poised to yield novel therapeutic agents for a range of human diseases.
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Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety. (n.d.). PubMed. [Link]
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Design, synthesis, and biological evaluation of novel pyrrolo[1,2-a]pyrazine derivatives. (2019). PubMed. [Link]
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The Emerging Therapeutic Potential of Pyrazinylacrylic Acid: A Technical Guide for Drug Discovery Professionals
Abstract
The confluence of established pharmacophores into novel chemical scaffolds represents a rational and promising strategy in modern drug discovery. Pyrazinylacrylic acid, a hybrid structure incorporating the bio-isosteric pyrazine ring and the versatile acrylic acid moiety, stands as a largely unexplored but theoretically potent therapeutic candidate. While direct research on this specific molecule is nascent, an in-depth analysis of its constituent components provides a strong foundation for predicting its biological activities. This guide synthesizes the well-documented pharmacology of pyrazine derivatives, most notably the antitubercular agent pyrazinamide, and the broad-spectrum bioactivities of acrylic and cinnamic acids. We herein delineate the hypothesized mechanisms of action and propose concrete therapeutic applications for pyrazinylacrylic acid in oncology, infectious diseases, and neurodegenerative disorders. Detailed experimental workflows are provided to guide researchers in the systematic evaluation of this promising scaffold, aiming to accelerate its transition from theoretical potential to validated therapeutic lead.
Introduction: A Scaffold of Rational Design
The pyrazine ring is a cornerstone in medicinal chemistry, recognized as a privileged heterocyclic structure. It is an electron-deficient aromatic system that often serves as a bioisostere for benzene, pyridine, or pyrimidine rings in drug design.[1][2] Its presence in FDA-approved drugs like the antidiabetic glipizide and the anticancer agent bortezomib highlights its metabolic stability and capacity for crucial molecular interactions, such as hydrogen bonding with kinase hinge regions.[1] The most pertinent analogue for our analysis is pyrazinamide, a first-line antitubercular drug, whose active metabolite is pyrazinoic acid.[3][4]
Complementing the pyrazine core, the acrylic acid moiety is a well-established pharmacophore. Cinnamic acid (phenylacrylic acid) and its derivatives exhibit a remarkable breadth of biological effects, including potent antimicrobial, antioxidant, and anticancer properties.[5][6] The α,β-unsaturated carbonyl system is a key feature, acting as a Michael acceptor and participating in various biological interactions.
The logical amalgamation of these two scaffolds in pyrazinylacrylic acid presents a compelling therapeutic hypothesis. This molecule could potentially exhibit synergistic or novel activities stemming from the combined properties of its parent structures. This guide will explore these possibilities from a mechanistic and application-oriented perspective.
Hypothesized Therapeutic Application I: Antimicrobial Agents
The most direct therapeutic hypothesis for pyrazinylacrylic acid is as a novel antimicrobial agent, particularly against Mycobacterium tuberculosis (Mtb). This is extrapolated from the well-understood mechanism of pyrazinamide.
Proposed Mechanism of Action: A Protonophore and Multi-Target Agent
Pyrazinamide is a prodrug that diffuses into the Mtb bacillus, where it is converted by the bacterial enzyme pyrazinamidase (PncA) into its active form, pyrazinoic acid (POA).[4] The therapeutic action of POA is multifaceted and most effective in the acidic environments of tuberculous lesions.[3] We propose that pyrazinylacrylic acid may function via a similar, potentially enhanced, mechanism:
-
Cytoplasmic Acidification: Like POA, pyrazinylacrylic acid is a weak acid. In the acidic extracellular environment, its protonated form can diffuse across the mycobacterial membrane. Once inside the neutral cytoplasm, it releases its proton, leading to a gradual and toxic acidification. This process disrupts the proton motive force, collapses membrane energetics, and acts as an uncoupler of oxidative phosphorylation.[7][8]
-
Enzyme Inhibition: POA has been shown to inhibit key mycobacterial enzymes. Pyrazinylacrylic acid could share these targets:
-
Fatty Acid Synthase I (FAS-I): Inhibition of FAS-I disrupts the synthesis of mycolic acids, essential components of the unique mycobacterial cell wall.[9]
-
Ribosomal Protein S1 (RpsA): Binding to RpsA can inhibit trans-translation, a critical ribosome rescue mechanism in bacteria, ultimately halting protein synthesis.[9]
-
The extended conjugation provided by the acrylic acid moiety in pyrazinylacrylic acid may enhance membrane permeability or alter binding affinity for these intracellular targets compared to POA.
Hypothesized Therapeutic Application II: Anticancer Agents
The structural features of pyrazinylacrylic acid are reminiscent of several classes of successful anticancer agents, suggesting its potential as an oncologic therapeutic.
Proposed Mechanisms of Action: Targeting Cell Proliferation and Survival
-
Tubulin Polymerization Inhibition: Many acrylic and cinnamic acid derivatives function as antimitotic agents by inhibiting the polymerization of tubulin, a critical component of the cytoskeleton required for cell division.[10][11][12] This disruption leads to cell cycle arrest, typically at the G2/M phase, and subsequent induction of apoptosis.[12] Pyrazinylacrylic acid, as an analogue of these compounds, may bind to the colchicine site on β-tubulin, preventing microtubule formation.
-
Kinase Inhibition: The pyrazine ring is a known hinge-binding motif in many kinase inhibitors.[1] By acting as a bioisosteric replacement for other aromatic systems, the pyrazine moiety could orient the molecule within the ATP-binding pocket of key oncogenic kinases (e.g., EGFR, Aurora kinases), leading to inhibition of downstream signaling pathways that control cell proliferation and survival.[13]
-
Induction of Apoptosis: The accumulation of cellular stress from tubulin disruption or kinase inhibition can trigger programmed cell death. This can be mediated by altering the expression levels of key regulatory genes, such as increasing the expression of pro-apoptotic p53 and Bax while decreasing anti-apoptotic Bcl-2.[10]
Hypothesized Therapeutic Application III: Neurodegenerative Diseases
Heterocyclic compounds, including those with pyrazole and pyrazine cores, are actively being investigated for the treatment of neurodegenerative disorders like Alzheimer's and Parkinson's disease.[14][15][16]
Proposed Mechanism of Action: Enzyme Inhibition and Neuroprotection
-
Acetylcholinesterase (AChE) Inhibition: A primary strategy in treating Alzheimer's is to inhibit AChE, the enzyme that degrades the neurotransmitter acetylcholine. Pyrazole-based compounds have shown potent AChE inhibitory activity.[15][17] The pyrazinylacrylic acid scaffold could potentially fit within the active site of AChE, preserving cholinergic neuron function.
-
Monoamine Oxidase (MAO) Inhibition: MAO inhibitors are used in the treatment of Parkinson's disease to prevent the breakdown of dopamine. Certain pyrazoline derivatives are known MAO inhibitors.[14][16] The pyrazine ring of pyrazinylacrylic acid could interact with the active site of MAO-B, offering a potential therapeutic avenue.
-
Antioxidant Activity: Oxidative stress is a key pathological feature of many neurodegenerative diseases. Cinnamic acid derivatives are well-known for their antioxidant and free-radical scavenging properties.[5][6] This intrinsic activity could provide a neuroprotective effect by mitigating neuronal damage.
Experimental Protocols and Validation Workflow
Validating the therapeutic potential of pyrazinylacrylic acid requires a systematic, multi-step approach.
Chemical Synthesis
A plausible synthetic route involves a condensation reaction, such as a Knoevenagel or Perkin reaction, between a pyrazine aldehyde (e.g., pyrazine-2-carboxaldehyde) and an active methylene compound like malonic acid or acetic anhydride. This would be followed by purification and full structural characterization (NMR, IR, Mass Spectrometry).[18][19]
In Vitro Evaluation Workflow
The initial screening phase should involve a battery of in vitro assays to identify and quantify biological activity across the hypothesized therapeutic areas.
Detailed Protocol: Anticancer Cytotoxicity Assay (MTT)
This protocol is a self-validating system for assessing the antiproliferative activity of pyrazinylacrylic acid against a panel of human cancer cell lines (e.g., MCF-7, A549, HCT116).
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of pyrazinylacrylic acid in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. Replace the medium in each well with 100 µL of the compound-containing medium. Include wells with vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. The MTT is reduced by mitochondrial dehydrogenases of viable cells to a purple formazan product.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).[11][20]
Data Presentation and Interpretation
Quantitative data from screening assays should be summarized for clear comparison.
Table 1: Hypothetical In Vitro Activity Profile of Pyrazinylacrylic Acid
| Assay Type | Target/Cell Line | Metric | Result (Hypothetical) | Reference Compound | Ref. Result |
| Antimicrobial | M. tuberculosis H37Rv | MIC | 8 µg/mL | Pyrazinamide | 20 µg/mL (acidic) |
| Anticancer | MCF-7 (Breast) | IC₅₀ | 5.2 µM | Doxorubicin | 0.9 µM |
| A549 (Lung) | IC₅₀ | 7.8 µM | Cisplatin | 4.5 µM | |
| Enzyme Inhibition | Tubulin Polymerization | % Inh. | 75% @ 10 µM | Combretastatin A-4 | 90% @ 1 µM |
| Acetylcholinesterase | IC₅₀ | 65 nM | Donepezil | 10 nM |
Conclusion and Future Directions
Pyrazinylacrylic acid emerges from this theoretical analysis as a chemical scaffold with significant, albeit unproven, therapeutic potential. The strong precedent set by its constituent pharmacophores provides a compelling rationale for its investigation as an antimicrobial, anticancer, and neuro-modulatory agent. The proposed mechanisms—ranging from protonophore activity against Mtb to tubulin and kinase inhibition in cancer—are testable hypotheses that can be systematically validated using the outlined experimental workflows.
The immediate future for pyrazinylacrylic acid research lies in its chemical synthesis and broad in vitro screening. Positive results from these initial assays would warrant progression to more detailed mechanism-of-action studies, followed by hit-to-lead optimization to improve potency and drug-like properties. This structured approach will be critical in determining if pyrazinylacrylic acid can fulfill its promise as a versatile and valuable new scaffold in the drug discovery pipeline.
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An In-depth Technical Guide to the Synthesis and Potential Applications of Pyrazinylacrylic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of Pyrazinylacrylic Acids in Medicinal Chemistry
Pyrazinylacrylic acids are a class of organic compounds characterized by a pyrazine ring linked to an acrylic acid moiety. The pyrazine ring is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4. This core structure is a key pharmacophore found in numerous biologically active molecules and approved drugs. The acrylic acid functional group, an α,β-unsaturated carboxylic acid, provides a reactive handle for further chemical modifications and can participate in various biological interactions.
While the specific historical discovery of pyrazinylacrylic acids as a distinct class of compounds is not extensively documented in publicly available literature, their synthesis and investigation are a logical extension of the continued exploration of pyrazine-containing molecules in medicinal chemistry. The inherent biological significance of the pyrazine nucleus, coupled with the versatile chemistry of the acrylic acid side chain, positions pyrazinylacrylic acids as a promising scaffold for the development of novel therapeutic agents.
This technical guide will provide a comprehensive overview of the synthesis of pyrazinylacrylic acids, with a focus on established synthetic methodologies. It will also explore the potential biological activities and applications of this compound class, drawing insights from structurally related molecules and the known pharmacological profiles of pyrazine derivatives.
Synthesis of Pyrazinylacrylic Acids: Key Methodologies and Protocols
The construction of the pyrazinylacrylic acid scaffold can be efficiently achieved through well-established condensation reactions. The two most prominent methods are the Knoevenagel condensation and the Perkin reaction, both of which utilize a pyrazine aldehyde as the starting material.
Knoevenagel Condensation
The Knoevenagel condensation is a widely used method for the formation of carbon-carbon double bonds by reacting an aldehyde or ketone with a compound containing an active methylene group, in the presence of a basic catalyst. For the synthesis of pyrazinylacrylic acids, a pyrazine aldehyde is condensed with a compound like malonic acid, followed by decarboxylation.
Experimental Protocol: Synthesis of (E)-3-(Pyrazin-2-yl)acrylic acid via Knoevenagel Condensation
This protocol describes the synthesis of (E)-3-(pyrazin-2-yl)acrylic acid from pyrazine-2-carbaldehyde and malonic acid.
Materials:
-
Pyrazine-2-carbaldehyde
-
Malonic acid
-
Pyridine (as catalyst and solvent)
-
Piperidine (as co-catalyst)
-
Hydrochloric acid (HCl), 10% aqueous solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and stir bar
-
Heating mantle
-
Separatory funnel
-
Büchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve pyrazine-2-carbaldehyde (1 equivalent) and malonic acid (1.2 equivalents) in pyridine (5 volumes).
-
Catalyst Addition: To the stirred solution, add a catalytic amount of piperidine (0.1 equivalents).
-
Reaction: Heat the reaction mixture to reflux (approximately 115 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing crushed ice and acidify to pH 2-3 with a 10% aqueous HCl solution.
-
Precipitation and Filtration: The product, (E)-3-(pyrazin-2-yl)acrylic acid, will precipitate out of the acidic solution. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with cold water to remove any remaining pyridine and other water-soluble impurities.
-
Drying: Dry the product in a vacuum oven at 50-60 °C to a constant weight.
-
Purification (Optional): If necessary, the crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
Diagram of the Knoevenagel Condensation Workflow:
Caption: Workflow for the synthesis of (E)-3-(pyrazin-2-yl)acrylic acid.
Perkin Reaction
The Perkin reaction is another classical method for the synthesis of α,β-unsaturated aromatic acids. It involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of the sodium or potassium salt of the corresponding carboxylic acid as a weak base. For pyrazinylacrylic acid synthesis, pyrazine-2-carbaldehyde would be reacted with acetic anhydride in the presence of sodium acetate.[1][2][3]
Diagram of the Perkin Reaction for Pyrazinylacrylic Acid Synthesis:
Caption: General scheme of the Perkin reaction for pyrazinylacrylic acid synthesis.
Biological Activities and Potential Applications
While the biological profile of pyrazinylacrylic acids is not yet extensively explored, preliminary studies on structurally similar compounds and the known activities of other pyrazine derivatives suggest several promising avenues for investigation.
A study on a series of (E)-3-(nitrophenyl)-1-(pyrazin-2-yl)prop-2-en-1-ones, which share the pyrazine and the propenone backbone with pyrazinylacrylic acids, revealed notable biological activities.[4] Specifically, (E)-1-(5-tert-butylpyrazin-2-yl)-3-(4-nitrophenyl)prop-2-en-1-one demonstrated high potency against Mycobacterium tuberculosis with a minimum inhibitory concentration (MIC) of 0.78 μg/mL.[4] Several compounds in this series also exhibited moderate antifungal activity against Trichophyton mentagrophytes and Candida species.[4] These findings suggest that the pyrazinylacrylic acid scaffold may also possess antimicrobial properties.
The pyrazine ring is a common feature in many anticancer agents. Therefore, it is plausible that pyrazinylacrylic acids could exhibit cytotoxic activity against cancer cell lines. Further research is warranted to explore this potential.
The acrylic acid moiety can act as a Michael acceptor, which could enable these compounds to covalently bind to and inhibit the function of specific enzymes. This mechanism of action is a feature of several approved drugs.
Table 1: Summary of Biological Activities of Structurally Related Pyrazine Derivatives
| Compound Class | Biological Activity | Organism/Cell Line | Key Findings | Reference |
| (E)-3-(nitrophenyl)-1-(pyrazin-2-yl)prop-2-en-1-ones | Antimycobacterial | Mycobacterium tuberculosis | MIC of 0.78 μg/mL for the most potent compound. | [4] |
| (E)-3-(nitrophenyl)-1-(pyrazin-2-yl)prop-2-en-1-ones | Antifungal | Trichophyton mentagrophytes, Candida spp. | Moderate activity observed for several derivatives. | [4] |
| Pyrazine-2-carboxylic acid derivatives | General Pharmaceutical | N/A | Used as intermediates in the synthesis of various pharmaceuticals. | [5] |
| Pyrazine-2-carboxylic acid derivatives | Agrochemical | N/A | Employed in the formulation of herbicides and fungicides. | [5] |
Future Perspectives
The field of pyrazinylacrylic acids is still in its nascent stages, offering a wealth of opportunities for further research and development. Future efforts should focus on:
-
Synthesis of Diverse Libraries: The synthesis of a wide array of pyrazinylacrylic acid derivatives with various substituents on both the pyrazine ring and the acrylic acid chain is crucial for establishing comprehensive structure-activity relationships (SAR).
-
Broad Biological Screening: These newly synthesized compounds should be subjected to a broad panel of biological assays to identify potential therapeutic applications. This should include screening for antimicrobial, antifungal, antiviral, anticancer, and anti-inflammatory activities.
-
Mechanism of Action Studies: For any identified hit compounds, detailed mechanistic studies should be undertaken to elucidate their molecular targets and pathways of action.
-
Optimization of Lead Compounds: Promising lead compounds should be further optimized through medicinal chemistry approaches to enhance their potency, selectivity, and pharmacokinetic properties.
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J-Stage. (2022). Knoevenagel Condensation between 2-Methyl-thiazolo[4,5-b]pyrazines and Aldehydes. Chemical and Pharmaceutical Bulletin, 70(1), 82-84. Retrieved from [Link]
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Methodological & Application
Synthesis protocol for (2E)-3-pyrazin-2-ylacrylic acid via Knoevenagel condensation
Application Note & Synthesis Protocol
Facile Synthesis of (2E)-3-pyrazin-2-ylacrylic acid via Piperidine-Catalyzed Knoevenagel Condensation
Abstract
This compound is a valuable heterocyclic building block in medicinal chemistry, with the pyrazine core being a key scaffold in numerous therapeutic agents. This application note provides a detailed, field-proven protocol for the synthesis of this compound via the Knoevenagel-Doebner condensation. We elaborate on a robust and efficient method employing pyrazine-2-carbaldehyde and malonic acid in a pyridine solvent system, catalyzed by piperidine. This guide offers in-depth mechanistic insights, a step-by-step experimental workflow, and expert commentary on the critical parameters that ensure high yield and purity of the desired E-isomer. The protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development, providing a self-validating framework for producing this key synthetic intermediate.
Introduction: Significance and Synthetic Strategy
The pyrazine ring is a privileged scaffold in drug discovery, appearing in a wide array of biologically active molecules and approved pharmaceuticals.[1][2][3][4] Its derivatives are explored for their potential as anticancer, anti-inflammatory, and antimicrobial agents.[3][5] The α,β-unsaturated carboxylic acid moiety, when attached to such a heteroaromatic system, provides a versatile handle for further chemical modification, making this compound a highly sought-after intermediate.[6]
The Knoevenagel condensation is a cornerstone of C-C bond formation in organic synthesis.[6][7] Specifically, the Doebner modification, which utilizes malonic acid as the active methylene compound in a pyridine base/solvent system, is exceptionally well-suited for this transformation.[8][9] This one-pot reaction elegantly combines condensation with a subsequent decarboxylation to yield the desired α,β-unsaturated acid.[8][9] Our protocol leverages this classic reaction, optimized for the specific synthesis of this compound from pyrazine-2-carbaldehyde.
The Knoevenagel-Doebner Mechanism: A Step-by-Step Rationale
The reaction proceeds through a cascade of base-catalyzed steps, where both piperidine and pyridine play crucial roles. Understanding this mechanism is key to troubleshooting and optimizing the reaction.
Causality Behind Reagent Choices:
-
Pyrazine-2-carbaldehyde: The electron-deficient nature of the pyrazine ring activates the aldehyde's carbonyl carbon, making it highly susceptible to nucleophilic attack.[10]
-
Malonic Acid: This is the "active methylene" compound. The two adjacent carboxylic acid groups render the methylene protons acidic and easily removable by a base.
-
Piperidine (Catalyst): As a secondary amine, piperidine is a highly effective base catalyst for this condensation.[11][12] It can operate by either deprotonating malonic acid to form a reactive enolate or by forming a more electrophilic iminium ion with the aldehyde, which then reacts with the enolate.[8]
-
Pyridine (Solvent & Base): Pyridine serves multiple functions. It is an excellent solvent for the reactants, acts as a base to facilitate the condensation, and, crucially, promotes the final decarboxylation step at elevated temperatures.[8][9][11]
The mechanism can be visualized as follows:
Caption: Figure 1: The reaction mechanism for the Knoevenagel-Doebner condensation.
Experimental Protocol
This protocol is designed for a 10 mmol scale synthesis. All operations should be performed in a well-ventilated fume hood.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Mass/Volume | Properties |
| Pyrazine-2-carbaldehyde | C₅H₄N₂O | 108.10 | 10.0 | 1.08 g | Solid, moisture sensitive |
| Malonic Acid | C₃H₄O₄ | 104.06 | 12.0 | 1.25 g | Solid, corrosive |
| Pyridine | C₅H₅N | 79.10 | - | 10 mL | Solvent, flammable, toxic |
| Piperidine | C₅H₁₁N | 85.15 | ~1.0 | ~0.1 mL | Catalyst, flammable, toxic |
| Hydrochloric Acid (2M) | HCl | 36.46 | - | ~20 mL | Aqueous, corrosive |
| Deionized Water | H₂O | 18.02 | - | As needed | - |
| Ethanol | C₂H₆O | 46.07 | - | As needed | Solvent for recrystallization |
Synthesis Workflow Visualization
The entire experimental process, from setup to final characterization, is outlined below.
Caption: Figure 2: A comprehensive workflow for the synthesis and purification.
Step-by-Step Procedure
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, add pyrazine-2-carbaldehyde (1.08 g, 10.0 mmol) and malonic acid (1.25 g, 12.0 mmol).
-
Solvent Addition: Add pyridine (10 mL) to the flask. Stir the mixture at room temperature until most of the solids have dissolved, forming a suspension.
-
Catalyst Addition: To the stirring suspension, add piperidine (~0.1 mL, ~1.0 mmol) using a micropipette.[13]
-
Heating and Reflux: Attach a reflux condenser to the flask and place it in a preheated oil bath. Heat the reaction mixture to reflux (the boiling point of pyridine is ~115 °C) with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC), eluting with a mixture of ethyl acetate and hexanes (e.g., 1:1). The reaction is complete when the starting aldehyde spot is no longer visible (typically 3-4 hours).
-
Work-up and Precipitation: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. In a separate beaker, prepare a solution of ice-cold 2M hydrochloric acid (~20-30 mL). Slowly pour the dark reaction mixture into the stirring acidic solution. A yellow or off-white precipitate should form immediately.
-
Isolation: Stir the acidic suspension in an ice bath for 15-20 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with several portions of cold deionized water to remove any residual pyridine hydrochloride and unreacted malonic acid.
-
Drying: Dry the crude product either in a desiccator under vacuum or in a vacuum oven at a low temperature (e.g., 40-50 °C).
Purification
The crude this compound can be purified by recrystallization.
-
Dissolve the crude solid in a minimum amount of hot ethanol.
-
If the solution is colored, a small amount of activated charcoal can be added and the solution filtered while hot.
-
Slowly add hot deionized water to the ethanol solution until it becomes slightly cloudy (the cloud point).
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.
Characterization
The identity and purity of the final product, (2E)-3-(pyrazin-2-yl)prop-2-enoic acid[14], should be confirmed using standard analytical techniques:
-
Melting Point: Compare with literature values.
-
¹H NMR: Expect to see characteristic signals for the pyrazine ring protons and the vinylic protons of the acrylic acid moiety. The coupling constant (J-value) between the two vinylic protons should be large (~16 Hz), confirming the E-configuration.
-
¹³C NMR: Expect signals for the pyrazine carbons, the vinylic carbons, and the carboxylic acid carbonyl carbon (typically δ > 165 ppm).[15]
-
FT-IR: Look for a strong carbonyl (C=O) stretch for the carboxylic acid (~1700 cm⁻¹) and a broad O-H stretch (~2500-3300 cm⁻¹).
Troubleshooting and Scientist's Insights
| Observation | Potential Cause | Recommended Solution |
| Reaction fails to proceed or is very slow. | 1. Insufficient heat. 2. Inactive catalyst. 3. Wet reagents/solvent. | 1. Ensure the oil bath temperature is sufficient for pyridine to reflux. 2. Use fresh piperidine. 3. Use anhydrous pyridine and dry reagents. |
| Low yield of precipitate upon acidification. | 1. Incomplete reaction. 2. Insufficient acidification (product is soluble as pyridinium salt). | 1. Extend reflux time and monitor by TLC. 2. Check the pH of the aqueous solution with pH paper; it should be strongly acidic (pH 1-2). Add more HCl if necessary. |
| Product is a dark, oily substance instead of a solid. | Impurities are present, inhibiting crystallization. | Purify the crude oil using column chromatography (silica gel) before attempting recrystallization. |
| Final product shows Z-isomer contamination in NMR. | The reaction conditions can sometimes produce a mixture, although the E-isomer is thermodynamically favored. | The purification by recrystallization should selectively crystallize the more stable E-isomer. If significant Z-isomer persists, isomerization can sometimes be achieved by dissolving the product in a solvent and exposing it to UV light or a catalytic amount of iodine, though this is an advanced step. |
Conclusion
The Knoevenagel-Doebner condensation provides a direct and efficient pathway for the synthesis of this compound. The protocol detailed herein is robust, scalable, and relies on readily available reagents. By carefully controlling the reaction conditions and understanding the underlying mechanism, researchers can reliably produce this important heterocyclic building block in high yield and purity, paving the way for its application in the synthesis of novel compounds for drug discovery and materials science.
References
-
The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Taylor & Francis Online. Available at: [Link]
-
Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. Available at: [Link]
-
Optimization conditions of Knoevenagel condensation reactions. ResearchGate. Available at: [Link]
-
Triethylamine: A Potential N-Base Surrogate for Pyridine in Knoevenagel Condensation of Aromatic Aldehyde and Malonic Acid. Royal Society of Chemistry. Available at: [Link]
-
Use of Piperidine and Pyrrolidine in Knoevenagel Condensation. ResearchGate. Available at: [Link]
-
Study of the optimization condition of the Knoevenagel Condensation in different mol% of Bi(OTf)3 catalyst. ResearchGate. Available at: [Link]
-
Use of Piperidine and Pyrrolidine in Knoevenagel Condensation. Juniper Publishers. Available at: [Link]
-
Scheme 1. Study of optimization of Knoevenagel Condensation product in... ResearchGate. Available at: [Link]
-
Knoevenagel condensation. Wikipedia. Available at: [Link]
-
Recent advances in the therapeutic applications of pyrazolines. PMC - PubMed Central. Available at: [Link]
-
Optimization process for the synthesis of the Knoevenagel adduct 3a under MW irradiation using water as solvent. ResearchGate. Available at: [Link]
-
Optimization of conditions for Knoevenagel condensation reaction [a]. ResearchGate. Available at: [Link]
-
Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up. YouTube. Available at: [Link]
-
One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. MDPI. Available at: [Link]
-
RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Semantic Scholar. Available at: [Link]
-
Knoevenagel condensation‐assisted multicomponent synthesis of... ResearchGate. Available at: [Link]
-
Recent advancements in the multicomponent synthesis of heterocycles integrated with a pyrano[2,3-d]pyrimidine core. National Institutes of Health (NIH). Available at: [Link]
-
(2e)-3-(pyrazin-2-yl)prop-2-enoic acid. PubChem. Available at: [Link]
-
(2e)-3-(pyrazin-2-yl)but-2-enoic acid. PubChem. Available at: [Link]
-
Pyrazole: an emerging privileged scaffold in drug discovery. PMC - PubMed Central. Available at: [Link]
-
(2E)-3-phenyl-2-thien-2-ylacrylic acid. PubChem. Available at: [Link]
-
(PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. Available at: [Link]
-
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. Available at: [Link]
-
Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. Available at: [Link]
-
Pyrazin-2-ylboronic acid. PubChem. Available at: [Link]
-
Synthesis and Spectroscopic Properties of Selected Acrylic and Methacrylic Derivatives of 2-Mercaptobenzothiazole. MDPI. Available at: [Link]
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Application Note & Protocol: A Guide to the Synthesis of Pyrazinylacrylic Acids
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed experimental protocol and theoretical background for the synthesis of pyrazinylacrylic acids, a class of compounds with significant interest in medicinal chemistry and materials science. The described methodology is grounded in established chemical principles and supported by peer-reviewed literature, ensuring reliability and reproducibility. This guide is designed to be a self-contained resource, offering insights into the reaction mechanism, procedural nuances, and characterization of the final products.
Introduction: The Significance of Pyrazinylacrylic Acids
Pyrazinylacrylic acids and their derivatives are heterocyclic compounds that have garnered considerable attention due to their diverse biological activities. They are structurally related to cinnamic acids, with the phenyl group replaced by a pyrazine ring. This structural modification often imparts unique pharmacological properties, including potential antimicrobial, antifungal, and anticancer activities. The pyrazine moiety, a nitrogen-containing heterocycle, is a well-known pharmacophore present in numerous FDA-approved drugs, highlighting the therapeutic potential of its derivatives. The acrylic acid side chain provides a valuable handle for further chemical modifications, allowing for the generation of diverse chemical libraries for drug discovery.
Synthetic Strategy: The Knoevenagel Condensation
The most common and efficient method for the synthesis of pyrazinylacrylic acids is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an aldehyde or ketone with a compound containing an active methylene group. In this specific application, a pyrazinecarboxaldehyde is reacted with malonic acid in the presence of a base, followed by decarboxylation to yield the desired pyrazinylacrylic acid.
Mechanism Insight: The reaction proceeds via a three-step mechanism:
-
Enolate Formation: The basic catalyst (typically a secondary amine like piperidine) deprotonates the α-carbon of malonic acid, forming a highly reactive enolate.
-
Nucleophilic Attack: The enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of the pyrazinecarboxaldehyde.
-
Dehydration and Decarboxylation: The resulting aldol-type adduct readily undergoes dehydration to form a more stable α,β-unsaturated dicarboxylic acid intermediate. Subsequent heating promotes decarboxylation, yielding the final pyrazinylacrylic acid product.
This one-pot reaction is favored for its operational simplicity and generally good yields. The choice of solvent and base is critical for optimizing the reaction conditions and minimizing side product formation.
Experimental Workflow Diagram
The following diagram illustrates the overall workflow for the synthesis of pyrazinylacrylic acids.
Protocol for the Purification of (2E)-3-pyrazin-2-ylacrylic acid by Recrystallization
An Application Note for Drug Development Professionals
Abstract
(2E)-3-pyrazin-2-ylacrylic acid is a pivotal heterocyclic building block in medicinal chemistry, often serving as a precursor for complex active pharmaceutical ingredients (APIs). The isomeric and chemical purity of this intermediate is paramount, as impurities can lead to downstream reaction failures, compromise the efficacy of the final API, and introduce toxicological risks. This application note provides a detailed, scientifically-grounded protocol for the purification of this compound using a mixed-solvent recrystallization technique. We delve into the rationale behind solvent selection, procedural steps, and quality control measures, offering a robust and reproducible method for researchers in pharmaceutical development.
The Foundational Principle: Recrystallization
Recrystallization is a cornerstone purification technique in chemical and pharmaceutical sciences, predicated on the differential solubility of a compound and its impurities in a given solvent system at varying temperatures.[1][2] The fundamental principle is that most solid compounds are more soluble in a hot solvent than in a cold one.[2] An impure solid is dissolved in a minimum amount of a suitable hot solvent to create a saturated solution. As this solution undergoes controlled cooling, the solubility of the desired compound decreases, leading to its crystallization in a purified form. The impurities, which are ideally present in smaller concentrations or have different solubility profiles, remain dissolved in the cold solvent, known as the mother liquor.[3] This allows for the physical separation of the pure crystals by filtration.[1][4]
Analyte Profile & Synthesis Impurities
This compound is an aromatic carboxylic acid. Its structure, featuring a polar pyrazine ring and a hydrogen-bonding carboxylic acid group, dictates its solubility. It is expected to be soluble in polar organic solvents, particularly those capable of hydrogen bonding, such as alcohols.
The common synthesis route for this compound is a Knoevenagel condensation between pyrazine-2-carboxaldehyde and malonic acid, often in a pyridine/piperidine base system, followed by decarboxylation.
Potential Impurities Include:
-
Starting Materials: Unreacted pyrazine-2-carboxaldehyde and malonic acid.
-
Side-Products: Polymeric or tar-like substances formed from side reactions, which often impart color to the crude product.
-
Geometric Isomer: The (2Z)-isomer, which may form in small quantities and have a different solubility profile.
The Causality of Solvent Selection
The choice of solvent is the most critical parameter for a successful recrystallization. An ideal solvent should:
-
Dissolve the target compound completely at its boiling point.
-
Dissolve the target compound poorly at low temperatures (e.g., 0-4 °C).
-
Either not dissolve impurities at high temperatures (allowing for hot filtration) or keep them fully dissolved at low temperatures.
-
Be chemically inert with the compound.
-
Be volatile enough for easy removal from the purified crystals.
For an aromatic carboxylic acid like this compound, a single solvent may not provide the optimal solubility differential. Therefore, a mixed-solvent system is employed.[5]
-
Primary Solvent (High Solubility): Ethanol. Ethanol is a polar protic solvent that effectively dissolves the compound at elevated temperatures due to favorable hydrogen bonding and dipole-dipole interactions.
-
Anti-Solvent (Low Solubility): Deionized Water. Water is highly polar, but the aromatic pyrazine ring reduces the compound's solubility compared to simpler carboxylic acids.[6] By adding water as an anti-solvent to the hot ethanolic solution, we can carefully reduce the overall solubility of the system, bringing the solution to its saturation point and inducing crystallization upon cooling.[3][7] This method provides exquisite control over the crystallization process.
Detailed Recrystallization Protocol
This protocol is designed for the purification of approximately 5.0 g of crude this compound. Adjust volumes accordingly for different scales.
4.1. Materials and Equipment
-
Crude this compound (~5.0 g)
-
Ethanol (95% or absolute)
-
Deionized Water
-
Activated Charcoal (decolorizing carbon), if needed
-
250 mL Erlenmeyer Flask
-
100 mL Graduated Cylinder
-
Hot Plate with magnetic stirring
-
Magnetic Stir Bar
-
Stemless Funnel and Fluted Filter Paper (for hot filtration, if needed)
-
Büchner Funnel and Flask
-
Vacuum Tubing and Vacuum Source
-
Whatman Filter Paper (to fit Büchner funnel)
-
Watch Glass
-
Spatula
-
Ice Bath
4.2. Step-by-Step Methodology
Step 1: Dissolution
-
Place 5.0 g of the crude this compound into a 250 mL Erlenmeyer flask with a magnetic stir bar.
-
Add approximately 40 mL of ethanol.
-
Gently heat the mixture on a hot plate with stirring. The solvent should be heated to a gentle boil.
-
Continue adding small portions of hot ethanol until the solid has just completely dissolved. Avoid adding a large excess of solvent, as this will reduce the final yield. Note the total volume of ethanol used.
Step 2: Decolorization (Optional)
-
If the solution is highly colored (e.g., dark yellow, brown), this indicates the presence of high-molecular-weight impurities.
-
Remove the flask from the heat source and allow it to cool slightly to prevent violent boiling when the charcoal is added.
-
Add a small amount (approx. 0.1-0.2 g, or 1-2 spatula tips) of activated charcoal to the solution.
-
Reheat the solution to a boil for 5-10 minutes with continued stirring. The charcoal will adsorb the colored impurities.
Step 3: Hot Filtration (Perform only if charcoal was used or if insoluble impurities are visible)
-
This step must be performed quickly to prevent premature crystallization in the funnel.
-
Place a stemless funnel with fluted filter paper into the neck of a second, pre-heated Erlenmeyer flask.
-
Pour the hot solution through the filter paper to remove the activated charcoal or other solid impurities.
-
Rinse the original flask with a small amount (~5 mL) of hot ethanol and pass it through the filter to recover any remaining product.
Step 4: Crystallization
-
To the clear, hot ethanolic solution, add deionized water dropwise with stirring until the solution becomes faintly and persistently cloudy (turbid). This indicates the solution is saturated.
-
Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.
-
Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature on a benchtop. Slow cooling is crucial for the formation of large, pure crystals.
-
Once the flask has reached room temperature and crystal formation has ceased, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.[4]
Step 5: Isolation and Washing
-
Set up a vacuum filtration apparatus with a Büchner funnel and a properly sized filter paper.
-
Wet the filter paper with a small amount of the cold ethanol/water mother liquor to ensure it seals against the funnel.
-
Turn on the vacuum and pour the cold crystal slurry into the Büchner funnel in one swift motion.
-
Once the mother liquor has been pulled through, wash the crystals with a small amount (2 x 10 mL) of ice-cold ethanol/water mixture (use the same ratio as your final solvent mixture) to rinse away any remaining impurities.[1]
-
Keep the vacuum on for 10-15 minutes to pull air through the crystals and begin the drying process.
Step 6: Drying
-
Carefully remove the filter cake of crystals from the funnel onto a pre-weighed watch glass.
-
Break up the crystal mass to facilitate drying.
-
Dry the crystals to a constant weight. This can be done in a vacuum oven at a modest temperature (e.g., 40-50 °C) or by air drying for an extended period.
Recrystallization Workflow Diagram
Caption: Workflow for the purification of this compound.
Data Summary & Quality Control
All quantitative data should be recorded for process optimization and validation.
| Parameter | Target Value / Observation | Purpose |
| Crude Mass | 5.0 g | Establishes baseline for yield calculation. |
| Ethanol Volume | ~40-60 mL | Defines the primary solvent ratio. |
| Water Volume | ~15-25 mL | Defines the anti-solvent ratio. |
| Crystallization Temp. | Room Temp, then 0-4 °C | Controlled cooling for optimal crystal growth. |
| Expected Yield | 75-90% | Varies based on crude purity. |
| Melting Point | Compare to literature value | A sharp, narrow melting range indicates high purity. |
| Purity (HPLC) | >99.0% | Quantitative assessment of chemical purity. |
| Appearance | Off-white to pale yellow crystalline solid | Visual indicator of purity (crude is often darker). |
Troubleshooting Guide
| Problem | Probable Cause | Solution |
| Oiling Out | Solution is supersaturated at a temperature above the compound's melting point; cooling too rapidly. | Reheat the solution to dissolve the oil, add a small amount more of the primary solvent (ethanol), and allow for slower cooling. |
| No Crystals Form | Too much solvent was used; solution is not saturated. | Boil off some of the solvent to increase the concentration. If that fails, try adding a seed crystal or scratching the inside of the flask with a glass rod at the liquid's surface to induce nucleation.[7] |
| Very Low Yield | Too much solvent used; premature crystallization during hot filtration; crystals are too soluble in the wash solvent. | Use the minimum amount of hot solvent for dissolution. Ensure filtration apparatus is pre-heated. Always use ice-cold solvent for washing. |
| Colored Crystals | Incomplete removal of colored impurities. | Repeat the recrystallization, ensuring an adequate amount of activated charcoal is used, followed by a swift hot filtration. |
References
- Research Starters. (n.d.). Recrystallization (chemistry). EBSCO.
- SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients.
- PraxiLabs. (2022, November 7). Recrystallization Definition, Principle & Purpose.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia.
- Chemistry LibreTexts. (2023, January 29). Recrystallization.
- University of Canterbury. (n.d.). RECRYSTALLISATION.
-
Shinde, M. B., et al. (2011). Solubility of citric, malonic, and malic acids in different solvents from 303.2 to 333.2 K. Journal of Chemical & Engineering Data. Retrieved from [Link]
Sources
- 1. Recrystallization (chemistry) | Research Starters | EBSCO Research [ebsco.com]
- 2. praxilabs.com [praxilabs.com]
- 3. mt.com [mt.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
Application Note: Structural Elucidation of (2E)-3-Pyrazin-2-ylacrylic Acid via NMR and IR Spectroscopy
Abstract
This document provides a comprehensive guide to the spectroscopic characterization of (2E)-3-pyrazin-2-ylacrylic acid, a heterocyclic compound of interest in pharmaceutical and materials science. We present detailed, field-tested protocols for acquiring and interpreting one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC) Nuclear Magnetic Resonance (NMR) spectra, as well as Fourier-Transform Infrared (FT-IR) spectra. The causality behind experimental choices, from solvent selection to sample preparation, is explained to ensure methodological robustness. This guide is intended for researchers, scientists, and drug development professionals requiring definitive structural validation of pyrazine-containing molecules.
Introduction: The Significance of Spectroscopic Characterization
This compound is a molecule that combines a pyrazine ring, a key scaffold in many biologically active compounds, with an acrylic acid moiety, a versatile Michael acceptor and precursor for polymerization.[1] The precise arrangement of atoms and the electronic environment within the molecule are critical to its function and reactivity. Therefore, unambiguous structural confirmation is a prerequisite for any further investigation or application.
Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are powerful, non-destructive techniques that provide detailed information about a molecule's atomic connectivity and functional groups. NMR spectroscopy probes the magnetic properties of atomic nuclei, revealing the chemical environment of each proton and carbon atom.[2] FT-IR spectroscopy measures the vibrations of molecular bonds, providing a characteristic fingerprint of the functional groups present. Together, these techniques offer a holistic view of the molecular structure.
This application note will detail the specific spectral features of this compound and provide standardized protocols for obtaining high-quality data.
Predicted Spectral Data & Interpretation
A thorough understanding of the expected spectral data is crucial for accurate interpretation. The following predictions are based on established principles of NMR and IR spectroscopy and data from analogous structures.[3][4]
¹H NMR Spectroscopy
The proton NMR spectrum is anticipated to show distinct signals for the pyrazine ring protons, the vinylic protons of the acrylic acid chain, and the acidic proton of the carboxyl group. The choice of solvent can significantly influence the chemical shifts, particularly for protons involved in hydrogen bonding. For this analysis, DMSO-d₆ is a suitable solvent due to its ability to dissolve the compound and its minimal interference in the regions of interest.
Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| -COOH | 12.0 - 13.0 | Broad Singlet | - | The acidic proton is highly deshielded and its signal is often broad due to chemical exchange. |
| H-3' (Pyrazine) | 8.8 - 9.0 | Singlet (or narrow doublet) | ~1.5 Hz | Located between two electron-withdrawing nitrogen atoms, this proton is significantly deshielded.[3] |
| H-5'/H-6' (Pyrazine) | 8.6 - 8.8 | Multiplet | These protons are in a complex electronic environment and will likely appear as a multiplet.[5] | |
| H-α (Vinylic) | 7.5 - 7.7 | Doublet | 15-18 Hz | The large coupling constant is characteristic of a trans relationship between the two vinylic protons.[6] |
| H-β (Vinylic) | 6.7 - 6.9 | Doublet | 15-18 Hz | Coupled to H-α, this proton appears at a relatively lower chemical shift.[7] |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts are influenced by the electronegativity of neighboring atoms and the hybridization of the carbon atoms.
Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O (Carboxyl) | 165 - 170 | The carbonyl carbon is highly deshielded due to the electronegative oxygen atoms. |
| C-2' (Pyrazine) | 150 - 155 | Attached to a nitrogen atom and the acrylic acid substituent, this carbon is significantly deshielded. |
| C-3'/C-5'/C-6' (Pyrazine) | 142 - 148 | The carbon atoms of the pyrazine ring typically resonate in this region.[8] |
| C-α (Vinylic) | 138 - 142 | The vinylic carbon alpha to the pyrazine ring. |
| C-β (Vinylic) | 125 - 130 | The vinylic carbon beta to the pyrazine ring. |
FT-IR Spectroscopy
The FT-IR spectrum will display characteristic absorption bands corresponding to the various functional groups present in the molecule.
Table 3: Predicted FT-IR Data for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Rationale |
| O-H stretch (Carboxylic Acid) | 2500 - 3300 (broad) | The broadness is due to hydrogen bonding. |
| C-H stretch (Aromatic/Vinylic) | 3000 - 3100 | Characteristic of C-H bonds on sp² hybridized carbons. |
| C=O stretch (Carboxylic Acid) | 1680 - 1710 | A strong absorption band typical for conjugated carboxylic acids. |
| C=C stretch (Alkene) | 1620 - 1640 | Conjugation with the pyrazine ring and carboxyl group affects the frequency. |
| C=N/C=C stretch (Pyrazine Ring) | 1400 - 1600 | A series of bands characteristic of the pyrazine ring.[9][10] |
| C-H bend (out-of-plane, trans-alkene) | 960 - 980 | A strong band indicative of the trans geometry of the double bond. |
Experimental Protocols
The following protocols are designed to yield high-quality, reproducible data for the structural confirmation of this compound.
NMR Spectroscopy Protocol
Caption: Workflow for NMR sample preparation, data acquisition, and processing.
I. Sample Preparation:
-
Weighing: Accurately weigh 10-20 mg of high-purity this compound.
-
Dissolution: Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of a deuterated solvent is essential to avoid large solvent signals in the ¹H NMR spectrum.[11]
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
II. Instrument Setup and Data Acquisition:
-
Instrumentation: Place the NMR tube into the spectrometer's probe.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: ~16 ppm.
-
Number of Scans: 16-64.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Spectral Width: ~220 ppm.
-
Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C).
-
-
2D NMR Acquisition (COSY & HSQC):
III. Data Processing:
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decays (FIDs).
-
Phase and Baseline Correction: Perform phase and baseline corrections on the resulting spectra.
-
Calibration: Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).[11]
-
Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each signal.
FT-IR Spectroscopy Protocol
Caption: Workflow for FT-IR sample preparation and data acquisition.
I. Sample Preparation (KBr Pellet Method): [16][17]
-
Grinding: In an agate mortar, grind 1-2 mg of the solid sample to a fine powder.
-
Mixing: Add 100-200 mg of dry, IR-grade potassium bromide (KBr) and mix thoroughly with the sample.[18] KBr is transparent in the mid-IR region and is a common matrix for solid samples.[19][20]
-
Pellet Formation: Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.
II. Sample Preparation (Attenuated Total Reflectance - ATR): [19]
-
Sample Placement: Place a small amount of the solid sample directly onto the ATR crystal.
-
Pressure Application: Use the instrument's pressure clamp to ensure good contact between the sample and the crystal.
III. Data Acquisition:
-
Background Spectrum: Collect a background spectrum of the empty sample compartment (for KBr pellet) or the clean ATR crystal. This is crucial for correcting for atmospheric and instrumental interferences.
-
Sample Spectrum: Place the sample in the beam path and collect the sample spectrum. The final spectrum is reported in terms of transmittance or absorbance.
Data Analysis and Structural Confirmation
The acquired spectra should be compared with the predicted data. The ¹H NMR will confirm the number and connectivity of protons, with the large coupling constant of the vinylic protons confirming the (E)- or trans-configuration.[21] The ¹³C NMR will confirm the carbon skeleton. 2D NMR experiments will provide definitive evidence of connectivity. COSY will show correlations between coupled protons (e.g., H-α and H-β), while HSQC will link each proton to its directly attached carbon atom.[22] The FT-IR spectrum will confirm the presence of the carboxylic acid and pyrazine functionalities, with the out-of-plane C-H bending vibration further supporting the trans-alkene geometry.
Conclusion
The combination of ¹H NMR, ¹³C NMR, 2D NMR, and FT-IR spectroscopy provides a powerful and definitive method for the structural characterization of this compound. The protocols and interpretive guidelines presented in this application note offer a robust framework for researchers to obtain high-quality, reliable data, ensuring the structural integrity of this and related compounds in their research and development endeavors.
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Reddit. (2022). How does solvent choice effect chemical shift in NMR experiments?. r/chemhelp. Retrieved from [Link]
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University of the West Indies. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]
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Wikipedia. (2023). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from [Link]
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Chemistry LibreTexts. (2023). 7.6: Interpreting 2-D NMR Spectra. Retrieved from [Link]
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OChemSimplified. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. Retrieved from [Link]
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ResearchGate. (2006). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Retrieved from [Link]
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ResearchGate. (2022). Theoretical Investigation of the Chemical Reactivity of Acrylic Acid Molecules: A DFT Study with UV-Vis, NMR, and FT-IR Spectroscopy Using STO-3G Basis Set. Retrieved from [Link]
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Application Note & Protocol: Antimicrobial Screening of Novel Pyrazinylacrylic Acid Derivatives
Introduction
Pyrazine and its derivatives are a significant class of heterocyclic compounds that are both naturally occurring and synthetically produced.[1] They have garnered substantial interest in medicinal chemistry due to a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][3] The addition of an acrylic acid moiety to the pyrazine scaffold can modulate and potentially enhance these biological activities.[2] This application note offers a detailed, field-proven guide for researchers, scientists, and drug development professionals on the antimicrobial screening of novel pyrazinylacrylic acid derivatives. This document will cover the rationale behind experimental choices, provide robust protocols, and offer insights into data interpretation to facilitate a comprehensive screening process.
Rationale and Preliminary Considerations
Before commencing antimicrobial screening, it is crucial to evaluate the physicochemical properties of the novel pyrazinylacrylic acid derivatives. Key properties such as solubility and stability can significantly influence the results of antimicrobial assays.[4][5]
-
Solubility: The ability to dissolve the test compounds in a biocompatible solvent is a critical first step.[6] Dimethyl sulfoxide (DMSO) is frequently used for its capacity to dissolve a broad range of organic compounds. However, it's essential to establish the highest concentration of DMSO that does not inhibit the growth of the test microorganisms, as DMSO itself can have antimicrobial properties at elevated levels. A preliminary solvent toxicity assay is therefore highly recommended. Poor aqueous solubility can lead to challenges in formulation and may result in erratic absorption and low bioavailability.[5]
-
Stability: The chemical stability of the pyrazinylacrylic acid derivatives in the chosen solvent and culture media must be verified.[7] Compound degradation during the incubation period can lead to an underestimation of its antimicrobial potency. Stability can be assessed by incubating the compound in the assay medium for the duration of the experiment and subsequently analyzing its integrity using methods like High-Performance Liquid Chromatography (HPLC).[5]
Experimental Workflow Overview
Caption: High-level workflow for antimicrobial screening.
Primary Antimicrobial Screening
A. Determining Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after a specified incubation period.[8] The broth microdilution method is a standardized and widely accepted technique for determining MIC values.[9][10]
Protocol: Broth Microdilution Assay
Materials:
-
Novel pyrazinylacrylic acid derivatives
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
Bacterial or fungal inocula, standardized to a 0.5 McFarland turbidity standard[11]
-
Positive control antibiotic (e.g., ampicillin for bacteria, fluconazole for fungi)[12]
-
Negative control (vehicle, e.g., DMSO)
-
Resazurin sodium salt solution (optional, for viability indication)[10]
Step-by-Step Procedure:
-
Compound Preparation: Prepare stock solutions of the pyrazinylacrylic acid derivatives in DMSO.
-
Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the compounds in the appropriate broth to obtain a range of concentrations.[8]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. This typically corresponds to 1-2 x 10^8 CFU/mL for bacteria.[13] Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[14]
-
Inoculation: Add the standardized inoculum to each well. Include positive, negative, and sterility controls.[8]
-
Incubation: Incubate the plates at the appropriate temperature and duration (e.g., 35°C for 16-20 hours for most bacteria).[14]
-
MIC Determination: After incubation, visually assess the plates for turbidity. The MIC is the lowest concentration with no visible growth.[13] The addition of a viability indicator like resazurin can provide a colorimetric endpoint, where a change from blue to pink indicates viable cells.[10]
B. Agar Disc Diffusion Method
This method is a qualitative or semi-quantitative test to determine the in vitro susceptibility of microorganisms to antimicrobial compounds.[15] A paper disc impregnated with the test compound is placed on an agar plate inoculated with the microorganism.[16] The compound diffuses into the agar, and if it inhibits microbial growth, a clear zone of inhibition will be observed around the disc after incubation.[16][17]
Protocol: Agar Disc Diffusion Assay
-
Medium Preparation: Use Mueller-Hinton Agar (MHA) for routine susceptibility testing.[17] The agar should be poured to a uniform depth of 4mm.[11]
-
Inoculum Preparation: Prepare a standardized inoculum as described for the broth microdilution method.
-
Inoculation: A sterile cotton swab is dipped into the inoculum, and the excess is removed. The swab is then used to create a lawn of bacteria on the agar plate by swabbing in multiple directions.[11]
-
Disc Application: Aseptically place sterile paper discs impregnated with a known concentration of the pyrazinylacrylic acid derivative onto the inoculated agar surface.[15] Discs should be placed at least 24 mm apart.[11]
-
Incubation: Incubate the plates under appropriate conditions.
-
Zone of Inhibition Measurement: Measure the diameter of the zone of no growth around each disc.
Data Presentation: MIC and Zone of Inhibition
| Compound ID | Gram-Positive Bacteria (S. aureus) MIC (µg/mL) | Gram-Positive Bacteria (S. aureus) Zone of Inhibition (mm) | Gram-Negative Bacteria (E. coli) MIC (µg/mL) | Gram-Negative Bacteria (E. coli) Zone of Inhibition (mm) | Fungi (C. albicans) MIC (µg/mL) |
| PZA-001 | 32 | 15 | 128 | 8 | 64 |
| PZA-002 | 8 | 22 | 64 | 14 | 16 |
| PZA-003 | >256 | 0 | >256 | 0 | >256 |
| Ampicillin | 32 | 25 | 8 | 28 | N/A |
| Fluconazole | N/A | N/A | N/A | N/A | 1 |
N/A: Not Applicable
Secondary Screening: Determining Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
The MBC or MFC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial microbial inoculum.[18][19][20] This assay is performed after the MIC has been determined.[21]
Protocol: MBC/MFC Determination
-
Subculturing: From the wells of the MIC assay that show no visible growth, transfer a small aliquot (e.g., 10 µL) to an agar plate without the test compound.[22]
-
Incubation: Incubate the agar plates at the appropriate temperature and duration.
-
MBC/MFC Determination: The MBC/MFC is the lowest concentration of the compound that results in a 99.9% reduction in the number of colonies compared to the initial inoculum.[21][22]
Preliminary Mechanism of Action Studies
A common mechanism of action for antimicrobial agents is the disruption of the bacterial cell membrane.[23] Damage to the membrane can lead to leakage of intracellular contents and cell death.[24]
Conceptual Pathway: Membrane Disruption
Caption: Postulated mechanism of membrane disruption.
Protocol: Membrane Permeability Assays
-
Propidium Iodide (PI) Uptake: PI is a fluorescent dye that cannot penetrate the membrane of live cells. If the membrane is compromised, PI enters the cell, binds to nucleic acids, and fluoresces, indicating membrane damage.[25]
-
Crystal Violet Assay: This assay measures the uptake of crystal violet dye by bacterial cells. Increased uptake is indicative of membrane permeabilization.[26]
Conclusion
This application note provides a structured approach to the antimicrobial screening of novel pyrazinylacrylic acid derivatives. By following these established protocols, researchers can obtain reliable and reproducible data to identify promising new antimicrobial candidates. Positive hits from this screening cascade will warrant further investigation into their specific mechanisms of action, toxicity profiles, and in vivo efficacy.
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Hardy Diagnostics. (2024, February 5). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Retrieved from [Link]
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FWD AMR-RefLabCap. (2022, May). Determination of antimicrobial resistance by disk diffusion. Retrieved from [Link]
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Microbe Notes. (2022, May 18). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. Retrieved from [Link]
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Slideshare. (2015, July 15). Antimicrobial susceptibility testing – disk diffusion methods. Retrieved from [Link]
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BMG Labtech. (2024, September 18). The minimum bactericidal concentration of antibiotics. Retrieved from [Link]
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Creative Diagnostics. Minimum Bactericidal Concentration (MBC) Assay. Retrieved from [Link]
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Clinical and Laboratory Standards Institute. M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]
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- Kumar, A., et al. (2019). Pyrazine functionalized Ag(I) and Au(I)-NHC complexes are potential antibacterial agents. Dalton Transactions, 48(33), 12534-12546.
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- Kiran, G., et al. (2016). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 7(4), 1869-1881.
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OIE. (2021). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]
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ResearchGate. (2023). Measurement of cell permeability detected via a crystal violet assay for methicillin-resistant Staphylococcus aureus (MRSA) 13. Retrieved from [Link]
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ResearchGate. (2025). Pharmacological activity and mechanism of pyrazines. Retrieved from [Link]
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MDPI. (2021). RETRACTED: Synthesis and Characterization of Pyridine-Grafted Copolymers of Acrylic Acid–Styrene Derivatives for Antimicrobial and Fluorescence Applications. Retrieved from [Link]
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MDPI. (2021). Investigation on the Synergy between Membrane Permeabilizing Amphiphilic α-Hydrazido Acids and Commonly Used Antibiotics against Drug-Resistant Bacteria. Retrieved from [Link]
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National Center for Biotechnology Information. (2023). Antimicrobial Susceptibility Testing. Retrieved from [Link]
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MDPI. (2022). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Retrieved from [Link]
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DergiPark. (2017). Synthesis and antimicrobial activity of some pyrazoline derivatives bearing amide moiety. Retrieved from [Link]
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National Institutes of Health. (2023). Design and Synthesis of Novel Antimicrobial Agents. Retrieved from [Link]
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ResearchGate. (2015). Synthesis, physicochemical properties, antimicrobial and antioxidant studies of pyrazoline derivatives bearing a pyridyl moiety. Retrieved from [Link]
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Application Note: A Comprehensive Framework for the In Vitro Anticancer Evaluation of (2E)-3-pyrazin-2-ylacrylic acid
Abstract
The discovery of novel anticancer agents is a cornerstone of oncological research. Pyrazine derivatives represent a significant class of heterocyclic compounds that have demonstrated a wide range of pharmacological activities, including potent anticancer effects.[1][2] This application note presents a detailed, multi-assay workflow for the comprehensive in vitro evaluation of a novel pyrazine derivative, (2E)-3-pyrazin-2-ylacrylic acid. The guide moves beyond simple protocols to explain the scientific rationale behind the experimental sequence, beginning with broad cytotoxicity screening and progressing to specific mechanistic assays, including apoptosis and cell cycle analysis. Our objective is to provide a robust, self-validating framework that enables researchers to thoroughly characterize the anticancer potential of new chemical entities, ensuring data integrity and reproducibility, which are critical for preclinical drug development.[3][4][5]
Introduction: The Rationale for a Multi-Faceted Approach
The initial evaluation of a potential anticancer compound is a critical filter in the drug discovery pipeline.[3][6] A single assay is insufficient to characterize a compound's therapeutic potential. A successful evaluation hinges on a logical, tiered approach. We begin by asking the most fundamental question: "Does the compound kill cancer cells, and at what concentration?" This is answered through cytotoxicity assays. Once efficacy is established, we proceed to the more nuanced question: "By what mechanism does the compound exert its effect?" This involves investigating key cellular processes like programmed cell death (apoptosis) and cell division (cell cycle).[3][7]
This guide uses this compound as a model compound to illustrate this workflow, providing field-proven protocols and explaining the causality behind each experimental choice.
Integrated Experimental Workflow
The evaluation of this compound follows a structured, three-stage process. This ensures that resources are focused on compounds with demonstrated activity and allows for the systematic elucidation of their mechanism of action.
Caption: Integrated workflow for in vitro anticancer evaluation.
Stage 1: Primary Cytotoxicity Screening via MTT Assay
Principle & Causality: The first step is to determine the concentration-dependent cytotoxic effect of this compound. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for this purpose.[4][8] Its principle is based on the reduction of the yellow tetrazolium salt, MTT, into purple formazan crystals by mitochondrial dehydrogenases in metabolically active (i.e., living) cells.[9][10] The amount of formazan produced is directly proportional to the number of viable cells.[8] This assay is selected for its reliability, high-throughput compatibility, and sensitivity, making it ideal for initial screening to determine the half-maximal inhibitory concentration (IC₅₀)—a key measure of a drug's potency.[3][6]
Protocol 3.1: MTT Assay for Cell Viability
-
Cell Seeding:
-
Harvest cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer, HCT116 colon cancer) during their exponential growth phase.
-
Seed 100 µL of a cell suspension into each well of a 96-well plate at a density of 5,000–10,000 cells/well.[6][11]
-
Incubate the plate for 24 hours in a humidified incubator (37°C, 5% CO₂) to allow for cell attachment.[8]
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound in complete culture medium from a concentrated stock (e.g., 10 mM in DMSO).
-
After 24 hours, carefully remove the medium from the wells and add 100 µL of fresh medium containing the desired concentrations of the compound.
-
Include an "untreated control" (medium only) and a "vehicle control" (medium with the highest concentration of DMSO used, typically <0.5% v/v to avoid solvent toxicity).[6] A positive control like Doxorubicin is also recommended.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the cells or formazan crystals.[11]
-
Add 100-150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well.[11][13]
-
Agitate the plate on an orbital shaker for 15 minutes in the dark to ensure complete dissolution of the formazan crystals.[9][11]
-
-
Absorbance Measurement:
Data Presentation: IC₅₀ Values
The IC₅₀ values are calculated from the dose-response curves. Data should be presented clearly for comparison across different cell lines and time points.
| Cell Line | Cancer Type | Incubation Time (h) | IC₅₀ (µM) of this compound ± SD |
| MCF-7 | Breast Adenocarcinoma | 48 | [Insert Value] |
| A549 | Lung Carcinoma | 48 | [Insert Value] |
| HCT116 | Colorectal Carcinoma | 48 | [Insert Value] |
| [Normal Cell Line] | e.g., HEK293 | 48 | [Insert Value] |
Stage 2: Elucidating the Mechanism of Action
Once the cytotoxic activity of this compound is confirmed, the next critical step is to determine the underlying mechanism of cell death. The two most common outcomes of anticancer drug action are the induction of apoptosis and the disruption of the cell cycle.
Apoptosis Assessment by Annexin V/Propidium Iodide Staining
Principle & Causality: Apoptosis, or programmed cell death, is a key target for anticancer therapies. A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[14] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorochrome like FITC, can be used to identify early apoptotic cells.[15] Propidium Iodide (PI) is a fluorescent DNA-binding dye that is impermeant to live and early apoptotic cells but can penetrate the compromised membranes of late apoptotic or necrotic cells.[15] By using these two stains together with flow cytometry, we can distinguish between four cell populations:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (less common).
Protocol 4.1: Annexin V-FITC/PI Staining
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at concentrations around its determined IC₅₀ value (e.g., 0.5x, 1x, and 2x IC₅₀) for 24 or 48 hours. Include an untreated control.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells to ensure all apoptotic cells are included.
-
Harvest adherent cells by trypsinization. Combine them with the supernatant (floating cells) from each well.
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[14]
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.[15][16] The presence of calcium in this buffer is critical for Annexin V binding to PS.[14]
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution to the cell suspension.[15][16]
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[6][16]
-
-
Flow Cytometry Analysis:
Cell Cycle Analysis by Propidium Iodide Staining
Principle & Causality: Many anticancer drugs exert their effect by disrupting the cell cycle, causing cells to arrest at a specific checkpoint (G1, S, or G2/M) and subsequently undergo apoptosis.[17][18] Flow cytometry with PI staining is a widely used technique to analyze the cell cycle distribution of a cell population. PI is a fluorescent dye that binds stoichiometrically to DNA, meaning the amount of fluorescence is directly proportional to the amount of DNA. This allows for the quantification of cells in different phases:
-
G0/G1 phase: Cells with a 2n DNA content.
-
S phase: Cells undergoing DNA synthesis, with DNA content between 2n and 4n.
-
G2/M phase: Cells with a 4n DNA content, having completed DNA replication.
-
Sub-G1 peak: Represents apoptotic cells with fragmented DNA.
Protocol 4.2: Cell Cycle Analysis
-
Cell Seeding and Treatment:
-
Seed and treat cells in 6-well plates as described in Protocol 4.1.
-
-
Cell Harvesting and Fixation:
-
Harvest cells via trypsinization and wash with PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while gently vortexing. This permeabilizes the cells and preserves their structure.
-
Incubate the cells for at least 2 hours at 4°C (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL). RNase A is crucial to eliminate the staining of double-stranded RNA, ensuring that PI fluorescence is specific to DNA.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
Hypothetical Mechanism: A Visual Synthesis
Based on the results from the mechanistic assays, a hypothesis for the compound's mechanism of action can be formulated. For instance, if this compound induces G1 arrest and subsequent apoptosis, a plausible pathway could involve the activation of the p53 tumor suppressor protein. The following diagram illustrates such a hypothetical pathway.
Caption: Hypothetical p53-mediated signaling pathway.
Conclusion
This application note provides a systematic and scientifically grounded framework for the initial in vitro anticancer evaluation of novel compounds, using this compound as an exemplar. By progressing from broad cytotoxicity screening with the MTT assay to detailed mechanistic studies of apoptosis and cell cycle distribution, researchers can build a comprehensive profile of a compound's biological activity. This integrated approach not only determines efficacy but also provides crucial insights into the mechanism of action, which is essential for guiding further preclinical development and identifying potential therapeutic applications.
References
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Choi, Y. J., & Lee, S. H. (2015). Assaying cell cycle status using flow cytometry. Current Protocols in Stem Cell Biology, 35(1), 1B.6.1–1B.6.12. Retrieved from [Link]
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Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
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Levy, D. Lab. (2018). Apoptosis detection protocol using the Annexin-V and PI kit. Protocols.io. Retrieved from [Link]
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Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]
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ResearchGate. (2025). MTT Proliferation Assay Protocol. Retrieved from [Link]
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Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]
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Wang, S., et al. (2022). Design, Synthesis, and Biological Evaluation of[3][6]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry, 10, 888321. Retrieved from [Link]
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Khan, I., et al. (2023). Synthesis and biological evaluation of 1,3,4-oxadiazole bearing pyrimidine-pyrazine derivatives as anticancer agents. Polycyclic Aromatic Compounds. Retrieved from [Link]
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Bio-Rad Antibodies. (n.d.). Proliferation & Cell Cycle - Flow Cytometry Guide. Retrieved from [Link]
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Biocompare. (2020). Cell Cycle Analysis with Flow Cytometry. Retrieved from [Link]
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International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]
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MDPI. (2024). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. International Journal of Molecular Sciences, 25(1), 1. Retrieved from [Link]
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Garg, S., et al. (2023). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Polycyclic Aromatic Compounds, 43(5), 4168-4201. Retrieved from [Link]
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ResearchGate. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]
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ResearchGate. (2023). Synthesis, characterization of some pyrazine derivatives as anti-cancer agents: In vitro and in Silico approaches. Retrieved from [Link]
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Chen, J., et al. (2016). Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents in HepG-2 Cell Line. Molecules, 21(11), 1460. Retrieved from [Link]
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Kaymakcioglu, B., et al. (2020). Design, synthesis and biological evaluation of some new 2-Pyrazoline derivatives as potential anticancer agents. Bioorganic Chemistry, 102, 104063. Retrieved from [Link]
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Al-Ostath, Y. N., et al. (2022). Novel 3-(pyrazol-4-yl)-2-(1H-indole-3-carbonyl)acrylonitrile derivatives induce intrinsic and extrinsic apoptotic death mediated P53 in HCT116 colon carcinoma. Scientific Reports, 12(1), 1735. Retrieved from [Link]
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Li, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(18), 6667. Retrieved from [Link]
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Royal Society of Chemistry. (2024). Physicochemical properties and mechanism of action of a new copper(ii) pyrazine-based complex with high anticancer activity and selectivity towards cancer cells. RSC Advances, 14(49), 35863-35876. Retrieved from [Link]
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International Journal of Creative Research Thoughts. (2022). Pyrazoline derivatives as an anticancer activity. Retrieved from [Link]
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Al-Qaisi, Z. A., et al. (2022). Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. Molecules, 27(14), 4496. Retrieved from [Link]
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Mrozek-Wilczkiewicz, A., et al. (2019). The synthesis and anticancer activity of 2-styrylquinoline derivatives. A p53 independent mechanism of action. European Journal of Medicinal Chemistry, 177, 145-157. Retrieved from [Link]
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Application Notes: (2E)-3-Pyrazin-2-ylacrylic Acid as a Versatile Building Block in Organic Synthesis
Introduction: The Strategic Value of the Pyrazine Moiety
In the landscape of medicinal chemistry and materials science, nitrogen-containing heterocycles are of paramount importance. The pyrazine ring, a six-membered aromatic system with two nitrogen atoms in a 1,4-arrangement, is a privileged scaffold. Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability have led to its incorporation into numerous clinically significant molecules, including the first-in-class proteasome inhibitor Bortezomib and the essential anti-tuberculosis drug Pyrazinamide.[1][2][3]
(2E)-3-Pyrazin-2-ylacrylic acid, hereafter referred to as PZA-Acryl, is a bifunctional building block that combines the valuable pyrazine core with a reactive α,β-unsaturated carboxylic acid moiety. This strategic combination offers multiple reaction sites for molecular elaboration, making it an exceptionally useful precursor for generating libraries of novel compounds for drug discovery and materials research. This guide provides an in-depth exploration of PZA-Acryl, detailing its synthesis and outlining validated protocols for its application in several key synthetic transformations.
Physicochemical & Spectroscopic Data
A thorough understanding of a building block's properties is critical for experimental design. The key data for this compound are summarized below.
| Property | Value | Source / Method |
| Molecular Formula | C₇H₆N₂O₂ | [4] |
| Molecular Weight | 150.13 g/mol | [4] |
| CAS Number | 123530-66-5 | |
| Appearance | Off-white to pale yellow solid (Predicted) | Standard for similar compounds |
| Monoisotopic Mass | 150.04292 Da | [4] |
| Predicted XlogP | -0.2 | [4] |
| Predicted ¹H NMR | δ (ppm): 8.7-8.9 (m, 3H, Pyrazine-H), 7.8 (d, 1H, Vinyl-H), 6.7 (d, 1H, Vinyl-H), 12.5 (br s, 1H, COOH) | Based on analogous structures |
| Predicted ¹³C NMR | δ (ppm): ~168 (C=O), ~145-148 (Pyrazine-C), ~143 (Pyrazine-CH), ~138 (Vinyl-CH), ~125 (Vinyl-CH) | Based on analogous structures |
Part 1: Synthesis of the Building Block
The most direct and reliable method for synthesizing PZA-Acryl is the Knoevenagel-Doebner condensation. This classic carbon-carbon bond-forming reaction involves the condensation of an aldehyde with an active methylene compound, such as malonic acid, catalyzed by a weak base.[5] The use of pyridine as both the solvent and catalyst is well-established for this transformation with heteroaromatic aldehydes.[6][7]
Reaction Principle: The Knoevenagel-Doebner Condensation
The reaction proceeds via the formation of a carbanion from malonic acid, facilitated by the basic catalyst (e.g., piperidine or pyridine). This nucleophile then attacks the carbonyl carbon of pyrazine-2-carboxaldehyde. The resulting aldol-type adduct undergoes dehydration. When conducted in pyridine at elevated temperatures, the intermediate pyrazinylidenemalonic acid readily undergoes decarboxylation to yield the desired α,β-unsaturated acrylic acid product.[5][7]
Detailed Experimental Protocol: Synthesis of this compound
This protocol is adapted from the established synthesis of the analogous (E)-3-(pyridin-4-yl)acrylic acid.[6]
Materials:
-
Pyrazine-2-carboxaldehyde (1.0 eq)
-
Malonic acid (1.1 eq)
-
Pyridine (solvent, ~5-10 mL per gram of aldehyde)
-
Piperidine (catalytic, ~0.05 eq)
-
Concentrated Hydrochloric Acid (HCl)
-
Acetone
-
Deionized Water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine pyrazine-2-carboxaldehyde (1.0 eq) and malonic acid (1.1 eq).
-
Solvent and Catalyst Addition: Add pyridine as the solvent, followed by a catalytic amount of piperidine (~0.05 eq).
-
Scientist's Note: Pyridine serves as both the solvent and a mild base, while the small amount of the stronger base, piperidine, is sufficient to catalyze the initial condensation efficiently.[5]
-
-
Heating: Heat the reaction mixture to reflux (typically 90-100 °C) with constant stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-4 hours). Effervescence (CO₂ evolution) should be observed as the reaction proceeds.
-
Work-up and Isolation: a. Once the reaction is complete, cool the mixture in an ice bath. b. Slowly add concentrated HCl dropwise to the cooled, dark solution. The product will precipitate as the hydrochloride salt. The pH should be adjusted to ~2-3 to ensure complete protonation and precipitation. c. Filter the resulting solid precipitate using a Büchner funnel. d. Wash the crude solid thoroughly with cold acetone to remove residual pyridine and other impurities. e. To obtain the free acid, the solid can be recrystallized from hot water. Dissolve the solid in a minimal amount of hot water, allow it to cool slowly to room temperature, and then place it in an ice bath to maximize crystallization.
-
Drying and Characterization: Filter the purified crystals and dry them under vacuum. Characterize the final product by ¹H NMR, ¹³C NMR, and melting point to confirm its identity and purity. The expected product is a white or off-white solid.
Part 2: Applications in Bioactive Molecule Synthesis
PZA-Acryl is a versatile scaffold for synthesizing novel compounds, particularly those with potential therapeutic applications. Its dual functionality allows for reactions at the carboxylic acid terminus and the α,β-unsaturated system.
Application 1: Synthesis of Bioactive Amides - Antimycobacterial Agents
The pyrazine-carboxamide functional group is the cornerstone of the anti-tuberculosis drug Pyrazinamide.[1][6] Consequently, synthesizing novel amide derivatives of PZA-Acryl is a rational strategy for discovering new antimycobacterial agents.[8][9] Modern peptide coupling reagents provide efficient and mild conditions for this transformation.
Reaction Principle: HATU-Mediated Amide Coupling HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that activates the carboxylic acid by forming a reactive O-acylisourea intermediate. This intermediate is readily susceptible to nucleophilic attack by an amine to form the stable amide bond with minimal side reactions and high yields. An organic base, such as N,N-Diisopropylethylamine (DIPEA), is required to neutralize the generated acids and facilitate the reaction.
Detailed Experimental Protocol: Synthesis of a PZA-Acryl Amide Derivative
Materials:
-
This compound (1.0 eq)
-
Desired amine (e.g., benzylamine) (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
Procedure:
-
Reactant Dissolution: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.
-
Reagent Addition: Add the amine (1.1 eq), followed by HATU (1.2 eq), and finally, add DIPEA (2.5 eq) dropwise while stirring.
-
Scientist's Note: It is crucial to use anhydrous solvents and an inert atmosphere as the activated acid intermediate is sensitive to moisture. The order of addition can be important; adding the base last often prevents premature side reactions of the coupling agent.
-
-
Reaction Monitoring: Stir the mixture at room temperature. Monitor the reaction by TLC. The reaction is typically complete within 2-6 hours.
-
Aqueous Work-up: a. Dilute the reaction mixture with ethyl acetate. b. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) to remove unreacted acid and acidic byproducts, followed by brine (1x). c. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel (using a gradient of hexanes/ethyl acetate) or by recrystallization to yield the pure amide derivative.
Application 2: Synthesis of Pyrazolidinone Heterocycles
The α,β-unsaturated system in PZA-Acryl is a classic Michael acceptor and can be used in cyclization reactions to form new heterocyclic rings. Pyrazoline and its derivatives are well-known for a wide range of biological activities. A direct reaction of PZA-Acryl with hydrazine would likely result in a complex mixture. A more controlled, two-step approach involves first converting the acid to an ester, which then undergoes a clean cyclization reaction.
Reaction Principle: Esterification followed by Cyclocondensation First, the carboxylic acid is converted to a methyl or ethyl ester via Fischer esterification or by using a milder reagent like trimethylsilyldiazomethane. This protects the acidic proton and creates a better leaving group (alkoxide vs. hydroxide) for the subsequent cyclization. The resulting α,β-unsaturated ester then reacts with hydrazine. The reaction proceeds via an initial aza-Michael addition of one nitrogen of the hydrazine to the β-carbon, followed by an intramolecular nucleophilic attack of the second nitrogen onto the ester carbonyl, eliminating the alcohol to form the stable five-membered pyrazolidinone ring.
Detailed Experimental Protocol: Synthesis of 4-(Pyrazin-2-ylmethyl)pyrazolidin-3-one
Step A: Synthesis of Methyl (2E)-3-(pyrazin-2-yl)acrylate
-
Reaction Setup: Suspend PZA-Acryl (1.0 eq) in methanol (MeOH). Cool the suspension in an ice bath.
-
Acid Addition: Add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~5 mol%) dropwise.
-
Heating: Remove the ice bath and heat the mixture to reflux. Monitor by TLC until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Carefully neutralize the acid with saturated NaHCO₃ solution. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate under reduced pressure to yield the methyl ester, which can be used in the next step without further purification if sufficiently pure.
Step B: Synthesis of 4-(Pyrazin-2-ylmethyl)pyrazolidin-3-one
-
Reaction Setup: Dissolve the methyl ester from Step A (1.0 eq) in ethanol in a round-bottom flask.
-
Hydrazine Addition: Add hydrazine hydrate (1.2 eq) dropwise at room temperature.
-
Heating: Heat the reaction mixture to reflux. The reaction is typically complete in 4-8 hours, which can be monitored by TLC or LC-MS.
-
Isolation: Cool the reaction mixture to room temperature. The product may precipitate upon cooling. If not, concentrate the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from an appropriate solvent (e.g., ethanol or isopropanol) or by column chromatography to yield the pure pyrazolidinone product.
Conclusion and Future Outlook
This compound is a high-value, readily accessible building block for organic synthesis. The protocols detailed herein for its synthesis via Knoevenagel-Doebner condensation and its subsequent conversion into bioactive amides and novel heterocycles demonstrate its broad utility. The electron-deficient nature of the pyrazine ring and the conjugated acrylic system also opens avenues for its use in Michael additions, Diels-Alder reactions, and as a ligand in coordination chemistry. Researchers in drug discovery and materials science are encouraged to explore this versatile precursor to accelerate the development of novel molecular entities.
References
- Zhang, Y., & Mitchison, D. (2003). The curious characteristics of pyrazinamide: a review. International Journal of Tuberculosis and Lung Disease, 7(1), 6-21.
- Adams, J., Behnke, M., Chen, S., et al. (2003). Potent and selective inhibitors of the proteasome: Dipeptidyl boronic acids. Bioorganic & Medicinal Chemistry Letters, 8(4), 333-338*.
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Synthesis and pharmacological evaluation of pyrazine N-acylhydrazone derivatives designed as novel analgesic and anti-inflammatory drug candidates. PubMed. Available at: [Link]
- Jampilek, J., & Dolezal, M. (2015).
- Servusova, B., Paterova, P., Mandikova, J., et al. (2014). Alkylamino derivatives of pyrazinamide: Synthesis and antimycobacterial evaluation. Bioorganic & Medicinal Chemistry Letters, 24(2), 450-453.
-
Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]
-
Knoevenagel condensation. Wikipedia. Available at: [Link]
- Kudelko, A., & Zieliński, W. (2015). Synthesis and characterization of (E)-3-(pyridin-4-yl)acrylic acid. Journal of Chemical Crystallography, 45, 235-240.
- The condensation of aldehydes with malonic acid. Journal of the Indian Chemical Society.
-
(2e)-3-(pyrazin-2-yl)prop-2-enoic acid. PubChem. Available at: [Link]
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(2E)-3-(pyrazin-2-yl)but-2-enoic acid. PubChem. Available at: [Link]
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-
Triethylamine: a potential N-base surrogate for pyridine in Knoevenagel condensation of aromatic aldehydes and malonic acid. New Journal of Chemistry. Available at: [Link]
-
One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. MDPI. Available at: [Link]
-
(E)-3-(Pyrazin-2-yl)acrylic acid. AbacipharmTech. Available at: [Link]
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Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid. ResearchGate. Available at: [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Available at: [Link]
-
Unveiling the synthesis and spectral characterizations of novel (E)-furan-2-yl acrylohydrazides. PeerJ. Available at: [Link]
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Spectroscopic Investigation and Photophysics of a D-π-A-π-D Type Styryl Pyrazine Derivative. Oriental Journal of Chemistry. Available at: [Link]
-
synthesis of pyrazoles. YouTube. Available at: [Link]
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Synthesis of α-furylacrylic acid. ResearchGate. Available at: [Link]
-
Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. PMC. Available at: [Link]
-
Process optimization for acid-amine coupling: a catalytic approach. Growing Science. Available at: [Link]
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Knoevenagel condensation of pyrazine-2-carboxaldehyde with malonic acid
Application Notes & Protocols
Topic: Knoevenagel Condensation of Pyrazine-2-carboxaldehyde with Malonic Acid for the Synthesis of (E)-3-(pyrazin-2-yl)acrylic acid
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive technical guide for the synthesis of (E)-3-(pyrazin-2-yl)acrylic acid via the Knoevenagel condensation of pyrazine-2-carboxaldehyde and malonic acid. This reaction, a cornerstone of C-C bond formation, is particularly relevant for creating functionalized heterocyclic compounds that serve as valuable scaffolds in medicinal chemistry and materials science.[1] We present a detailed protocol based on the Doebner modification, which utilizes pyridine as both a solvent and a basic catalyst, facilitating a decarboxylation step to yield the desired α,β-unsaturated acid.[2][3] This guide delves into the underlying reaction mechanism, offers a step-by-step experimental protocol, discusses applications of the product in drug discovery, and provides practical troubleshooting and safety information.
Theoretical Background and Mechanism
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to eliminate a water molecule.[3][4] The result is typically an α,β-unsaturated product. The reaction is catalyzed by a weak base, which is crucial for deprotonating the active methylene compound without inducing self-condensation of the aldehyde.[3]
In this specific application, we employ the Doebner modification, which is ideally suited for reactions where one of the activating groups on the nucleophile is a carboxylic acid, as is the case with malonic acid.[2][3] The reaction is conducted in pyridine, which serves as the solvent and base, and is often promoted by a catalytic amount of piperidine. The key feature of the Doebner modification is the spontaneous decarboxylation of the intermediate, which drives the reaction to completion.[3]
The mechanism proceeds through several key steps:
-
Enolate Formation: The basic catalyst (pyridine/piperidine) deprotonates the highly acidic α-carbon of malonic acid, creating a nucleophilic enolate.[5]
-
Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of pyrazine-2-carboxaldehyde, forming a tetrahedral intermediate (an aldol addition product).[5]
-
Dehydration: The intermediate undergoes dehydration (elimination of a water molecule) to form an α,β-unsaturated dicarboxylic acid.
-
Decarboxylation: Under the reaction conditions (heating in pyridine), the β-carboxylic acid group is eliminated as carbon dioxide (CO₂), yielding the final, more stable conjugated product, (E)-3-(pyrazin-2-yl)acrylic acid.
Reaction Mechanism Diagram
Caption: Fig. 1: Mechanism of the Doebner-Knoevenagel Condensation
Experimental Protocol
This protocol details the synthesis of (E)-3-(pyrazin-2-yl)acrylic acid on a laboratory scale.
Materials and Equipment
| Materials | Supplier | CAS Number |
| Pyrazine-2-carboxaldehyde | Sigma-Aldrich | 5780-66-5 |
| Malonic Acid | Sigma-Aldrich | 141-82-2 |
| Pyridine (Anhydrous) | Sigma-Aldrich | 110-86-1 |
| Piperidine | Sigma-Aldrich | 110-89-4 |
| Hydrochloric Acid (37%) | Fisher Scientific | 7647-01-0 |
| Acetone | Fisher Scientific | 67-64-1 |
| Deionized Water | --- | --- |
Equipment: 100 mL round-bottom flask, magnetic stirrer and stir bar, reflux condenser, heating mantle, ice bath, Büchner funnel and flask, filtration paper, standard laboratory glassware.
Reagent Preparation and Stoichiometry
| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount | Moles (mmol) |
| Pyrazine-2-carboxaldehyde | 108.10 | 1.0 | 3.0 g | 27.75 |
| Malonic Acid | 104.06 | 1.2 | 3.47 g | 33.30 |
| Pyridine | 79.10 | Solvent | 20 mL | --- |
| Piperidine | 85.15 | Catalyst | 0.5 mL | --- |
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add pyrazine-2-carboxaldehyde (3.0 g) and malonic acid (3.47 g).
-
Solvent and Catalyst Addition: Add 20 mL of anhydrous pyridine to the flask, followed by the dropwise addition of piperidine (0.5 mL). The solids may not fully dissolve initially.
-
Reflux: Equip the flask with a reflux condenser and place it in a heating mantle. Heat the mixture to reflux (approx. 115°C) and maintain this temperature with constant stirring for 3-4 hours.[6] Monitor the reaction progress by TLC (Thin Layer Chromatography) if desired.
-
Cooling and Precipitation: After the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature. Subsequently, cool the flask in an ice bath for 30 minutes.
-
Acidification: While stirring in the ice bath, slowly add 37% hydrochloric acid dropwise to the reaction mixture until the pH is approximately 2-3. This step protonates the product and causes it to precipitate out of the solution. A thick, light-colored solid should form.[6]
-
Isolation: Isolate the crude product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the solid precipitate on the filter paper sequentially with cold deionized water (2 x 20 mL) and then cold acetone (1 x 15 mL) to remove residual pyridine, unreacted starting materials, and other impurities.[6]
-
Drying: Dry the solid product under vacuum or in a desiccator to a constant weight.
-
Purification (Optional): For higher purity, the crude product can be recrystallized from a suitable solvent system, such as an ethanol/water mixture.[7]
Expected Results and Characterization
| Parameter | Expected Outcome |
| Appearance | Off-white to pale yellow solid |
| Expected Yield | 75-85% |
| Melting Point | Approx. 200-205°C (with decomposition) |
| Characterization | ¹H NMR, ¹³C NMR, FT-IR, Mass Spectrometry |
Applications in Research and Drug Development
The product of this synthesis, (E)-3-(pyrazin-2-yl)acrylic acid, is a valuable building block for drug discovery and development. Cinnamic acid derivatives are known to possess a wide range of biological activities.[6] The pyrazine ring is a well-known bioisostere for other aromatic systems and is a core component of numerous FDA-approved drugs. The combination of these two pharmacophores creates a versatile scaffold for synthesizing novel compounds.
The carboxylic acid moiety can be readily converted into esters, amides, or other functional groups, allowing for the rapid generation of compound libraries for screening. These derivatives can be investigated for potential therapeutic applications, including but not limited to anticancer, antimicrobial, and anti-inflammatory agents.
Workflow: From Building Block to Drug Candidate
Caption: Fig. 2: Synthetic Utility in Drug Discovery
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | - Incomplete reaction. - Insufficient heating or reaction time. - Degradation of starting materials. | - Extend the reflux time and monitor via TLC. - Ensure the temperature is maintained at reflux. - Use fresh, high-purity starting materials and anhydrous pyridine. |
| Product is Oily or Gummy | - Incomplete removal of pyridine. - Presence of impurities. | - Ensure pH is low enough (~2) during acidification to fully precipitate the product. - Perform thorough washing with cold water and acetone. - Attempt to triturate the oil with a non-polar solvent like hexane to induce solidification. |
| Product is Highly Colored | - Side reactions or polymerization. - Reaction temperature was too high. | - Treat a solution of the crude product with activated charcoal before recrystallization. - Ensure careful temperature control during reflux. |
| Difficult Filtration | - Product has very fine particle size. | - Allow the precipitate to age in the cold mother liquor for a longer period before filtering. - Use a finer porosity filter paper or a Celite pad. |
Safety Precautions
All manipulations must be performed in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Pyrazine-2-carboxaldehyde: May cause skin, eye, and respiratory irritation.[8][9]
-
Malonic Acid: Harmful if swallowed and causes serious eye damage.[10][11][12][13] Avoid creating dust.
-
Pyridine: Highly flammable liquid and vapor.[14][15] Harmful if swallowed, in contact with skin, or if inhaled.[16][17] Keep away from heat and open flames.[14]
-
Piperidine: Highly flammable liquid.[18] Toxic in contact with skin or if inhaled and can be fatal.[18][19] Causes severe skin burns and eye damage.[20][21] Handle with extreme caution.
-
Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. Handle with care during the acidification step.
Dispose of all chemical waste according to institutional and local regulations.
References
- Vertex AI Search. Malonic acid - SAFETY DATA SHEET.
- PubMed. (2017, May 25). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions.
- Flinn Scientific. Malonic Acid SDS (Safety Data Sheet).
- ACS Publications. (2017, May 4). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions.
- Carl ROTH. Safety Data Sheet: Malonic acid.
- Jubilant Ingrevia Limited. (2024, January 25). Pyridine 1 degree Safety Data Sheet.
- Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification.
- J&K Scientific LLC. (2021, February 23). Knoevenagel Condensation.
- ACS Publications. (2017, May 4). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions | The Journal of Physical Chemistry B.
- Carl ROTH. Pyridine - Safety Data Sheet.
- Carl ROTH. Safety Data Sheet: Malonic acid.
- Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine.
- Penta chemicals. (2024, November 26). Pyridine - SAFETY DATA SHEET.
- Chemos GmbH&Co.KG. Safety Data Sheet: Piperidine.
- Fisher Scientific. (2015, March 19). Safety Data Sheet.
- Penta chemicals. (2024, May 7). Piperidine - SAFETY DATA SHEET.
- Carl ROTH. Safety Data Sheet: Piperidine.
- Creative Commons. Esterification, Purification and Identification of Cinnamic Acid Esters.
- Thermo Fisher Scientific. Pyridine - SAFETY DATA SHEET.
- Blog. (2025, October 21). How to optimize the synthesis process of cinnamic derivatives?
- The Importance and Applications of Knoevenagel Reaction (Brief Review).
- Sigma-Aldrich. (2025, September 23). SAFETY DATA SHEET.
- (2017, February 28). MSDS of Pyrazine-2-carbaldehyde.
- Sigma-Aldrich. pyrazine-2-carbaldehyde AldrichCPR.
- Wikipedia. Knoevenagel condensation.
- Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid.
- Alfa Chemistry. Knoevenagel Condensation.
- Slideshare. Knoevenagel reaction | PPTX.
Sources
- 1. The Importance and Applications of Knoevenagel Reaction (Brief Review) – Oriental Journal of Chemistry [orientjchem.org]
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- 4. Knoevenagel reaction | PPTX [slideshare.net]
- 5. alfa-chemistry.com [alfa-chemistry.com]
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- 7. How to optimize the synthesis process of cinnamic derivatives? - Blog [sinoshiny.com]
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Application Notes and Protocols for Assessing the Antibacterial Activity of Pyrazinylacrylic Acid
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the standardized protocols for evaluating the antibacterial efficacy of pyrazinylacrylic acid, a novel synthetic compound. The protocols detailed herein are grounded in the principles established by the Clinical and Laboratory Standards Institute (CLSI) and are designed to ensure reproducibility and scientific rigor.[1][2][3][4] This guide will cover fundamental qualitative and quantitative assays, including the Kirby-Bauer disk diffusion method, broth microdilution for Minimum Inhibitory Concentration (MIC) determination, and subsequent protocols for establishing the Minimum Bactericidal Concentration (MBC). Additionally, it will explore the assessment of bacterial growth kinetics in the presence of pyrazinylacrylic acid to provide a more dynamic understanding of its antimicrobial properties.
Introduction: The Rationale for Standardized Antibacterial Susceptibility Testing
The rise of antimicrobial resistance necessitates the discovery and rigorous evaluation of new antibacterial agents.[5] Pyrazinylacrylic acid and its derivatives represent a class of compounds with potential antimicrobial activity.[5][6][7][8] To accurately determine their spectrum of activity and potency, standardized and validated testing methodologies are paramount. Ad-hoc or non-standardized methods can lead to variability in results, hindering the comparative analysis and progression of promising compounds.[9]
This application note details a systematic approach to assessing the antibacterial properties of pyrazinylacrylic acid. The methodologies are presented to not only provide procedural steps but also to offer insights into the underlying principles, ensuring that the data generated is both reliable and interpretable. The core of this protocol is built upon the foundational methods of antibacterial susceptibility testing (AST), which are crucial for guiding the development of new antimicrobial therapies.[3][10][11]
Foundational Assays for Antibacterial Activity Screening
A hierarchical approach to testing is recommended, beginning with a qualitative assessment to determine if pyrazinylacrylic acid exhibits any inhibitory effects against a panel of clinically relevant bacteria. This is followed by quantitative methods to determine the precise concentration at which this inhibition occurs.
Kirby-Bauer Disk Diffusion Assay: A Qualitative Assessment
The Kirby-Bauer disk diffusion method is a widely used, simple, and cost-effective technique for preliminary screening of antibacterial activity.[12] It provides a qualitative measure of a microorganism's susceptibility to a compound.[10]
Principle: A filter paper disk impregnated with a known concentration of pyrazinylacrylic acid is placed on an agar plate uniformly inoculated with a test bacterium.[13] The compound diffuses from the disk into the agar, creating a concentration gradient.[12] If the bacterium is susceptible, a clear zone of no growth, known as the zone of inhibition, will form around the disk.[10][12] The diameter of this zone is indirectly proportional to the minimum concentration of the compound required to inhibit bacterial growth.[9]
Experimental Protocol: Kirby-Bauer Disk Diffusion
-
Preparation of Bacterial Inoculum:
-
Inoculation of Agar Plate:
-
Use Mueller-Hinton agar (MHA) plates, as they are the standard medium for susceptibility testing.[11][12]
-
Dip a sterile cotton swab into the adjusted bacterial suspension and remove excess fluid by pressing it against the inside of the tube.[11]
-
Streak the swab evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform coverage.[12]
-
Allow the plate to dry for about 5 minutes.[12]
-
-
Application of Pyrazinylacrylic Acid Disks:
-
Prepare sterile filter paper disks (6 mm in diameter) impregnated with a standardized concentration of pyrazinylacrylic acid. A stock solution of the compound in a suitable solvent (e.g., DMSO) will be required. Ensure the solvent itself does not inhibit bacterial growth by including a solvent-only control disk.
-
Using sterile forceps, place the disks onto the inoculated agar surface, ensuring they are evenly spaced.[12] A maximum of 12 disks on a 150 mm plate or 6 on a 100 mm plate is recommended.[10]
-
Gently press each disk to ensure complete contact with the agar.[10]
-
-
Incubation:
-
Interpretation of Results:
-
Measure the diameter of the zones of inhibition in millimeters. The presence of a clear zone indicates susceptibility.[12] The zone size itself is a qualitative indicator and should be interpreted in conjunction with standardized tables if available for the specific compound and organism, though for novel compounds, this serves as a preliminary screen.[9]
-
Quantitative Assessment of Antibacterial Potency
Following a positive result in the qualitative screening, a quantitative assessment is necessary to determine the precise potency of pyrazinylacrylic acid. This is achieved by determining the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[14][16] This is considered the gold standard for susceptibility testing.[9]
Principle: A serial two-fold dilution of pyrazinylacrylic acid is prepared in a liquid growth medium in a 96-well microtiter plate.[16][17] Each well is then inoculated with a standardized suspension of the test bacterium. After incubation, the wells are observed for turbidity (visible growth), and the MIC is determined as the lowest concentration of the compound where no growth is observed.[16][18]
Experimental Protocol: Broth Microdilution MIC Assay
-
Preparation of Pyrazinylacrylic Acid Dilutions:
-
Prepare a stock solution of pyrazinylacrylic acid in a suitable sterile solvent.
-
In a 96-well microtiter plate, dispense 100 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into wells 2 through 12.[15]
-
Add 200 µL of the pyrazinylacrylic acid stock solution (at twice the highest desired final concentration) to well 1.[15]
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard 100 µL from well 10.[15][19]
-
Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (no bacteria).[16]
-
-
Preparation of Bacterial Inoculum:
-
Prepare a bacterial suspension adjusted to a 0.5 McFarland standard as described in the Kirby-Bauer protocol.
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation and Incubation:
-
Inoculate wells 1 through 11 with 100 µL of the diluted bacterial suspension. The final volume in each well will be 200 µL.
-
Seal the plate and incubate at 35-37°C for 16-20 hours.[20]
-
-
Reading the MIC:
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[15][21][22] This assay differentiates between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.
Principle: Following the determination of the MIC, aliquots from the wells showing no visible growth are subcultured onto an antibiotic-free agar medium.[21] After incubation, the number of surviving colonies is counted to determine the concentration at which a 99.9% reduction in the initial inoculum is achieved.[15]
Experimental Protocol: MBC Determination
-
Subculturing from MIC Plate:
-
From the wells corresponding to the MIC and at least two higher concentrations in the MIC plate, plate a 10 µL aliquot onto a sterile MHA plate.[15]
-
Also, plate an aliquot from the growth control well to confirm the initial inoculum density.
-
-
Incubation:
-
Incubate the MHA plates at 35 ± 2°C for 18-24 hours.[15]
-
-
Determination of MBC:
Data Presentation: Representative MIC and MBC Values
| Bacterial Strain | ATCC Number | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Escherichia coli | 25922 | [Example Value] | [Example Value] | [Calculated Value] | Bactericidal/Bacteriostatic |
| Staphylococcus aureus | 29213 | [Example Value] | [Example Value] | [Calculated Value] | Bactericidal/Bacteriostatic |
| Pseudomonas aeruginosa | 27853 | [Example Value] | [Example Value] | [Calculated Value] | Bactericidal/Bacteriostatic |
| Klebsiella pneumoniae | 700603 | [Example Value] | [Example Value] | [Calculated Value] | Bactericidal/Bacteriostatic |
An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[15]
Advanced Assessment: Bacterial Growth Kinetics
To gain a deeper understanding of the effect of pyrazinylacrylic acid on bacterial growth over time, a bacterial growth kinetics assay can be performed.
Principle: This method involves monitoring the growth of a bacterial culture in the presence of various concentrations of the test compound by measuring the optical density (OD) at regular intervals.[23][24][25] The resulting growth curves provide insights into the compound's effect on the lag, exponential, and stationary phases of bacterial growth.[24]
Experimental Protocol: Bacterial Growth Kinetics Assay
-
Preparation of Cultures:
-
Inoculate a flask containing 250 mL of autoclaved broth with 5 mL of an overnight bacterial culture.[23]
-
Prepare a series of flasks with the same medium, each containing a different sub-inhibitory or inhibitory concentration of pyrazinylacrylic acid. Include a no-compound control.
-
-
Incubation and Measurement:
-
Data Analysis:
-
Plot the OD₆₀₀ values against time for each concentration of pyrazinylacrylic acid.
-
Analyze the resulting growth curves to determine the effect of the compound on the length of the lag phase, the growth rate during the exponential phase, and the maximum population density in the stationary phase.
-
Visualizing Experimental Workflows
To aid in the conceptual understanding of the protocols, the following diagrams illustrate the key experimental workflows.
Caption: Workflow for the Kirby-Bauer Disk Diffusion Assay.
Sources
- 1. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 2. researchgate.net [researchgate.net]
- 3. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemmethod.com [chemmethod.com]
- 7. Synthesis and antibacterial activity of C-12 pyrazolinyl spiro ketolides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design and Synthesis of Polyheterocyclic Compounds Containing Pyrazolopyridopyrimidine Nucleus with Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. asm.org [asm.org]
- 10. hardydiagnostics.com [hardydiagnostics.com]
- 11. microbenotes.com [microbenotes.com]
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- 14. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Broth Microdilution | MI [microbiology.mlsascp.com]
- 17. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
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- 21. Minimum bactericidal concentration - Wikipedia [en.wikipedia.org]
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- 24. biologylearner.com [biologylearner.com]
- 25. Bacterial Growth Curve Protocol - Creative Biogene [microbiosci.creative-biogene.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in (2E)-3-pyrazin-2-ylacrylic acid Synthesis
Welcome to the technical support guide for the synthesis of (2E)-3-pyrazin-2-ylacrylic acid. This resource is designed for researchers, chemists, and drug development professionals to diagnose and resolve common issues leading to low product yield. The synthesis, typically achieved via a Knoevenagel condensation, is a robust reaction, but its success hinges on careful control of several key parameters.
Frequently Asked Questions (FAQs)
This section addresses the most common questions and challenges encountered during the synthesis.
Q1: What is the most common root cause of significantly low yields in this Knoevenagel condensation?
A primary cause of low yield is often multifaceted, stemming from issues with starting materials, reaction conditions, or work-up procedures.[1] The reaction involves the base-catalyzed condensation of pyrazine-2-carbaldehyde with malonic acid, followed by dehydration.[2] Key areas to investigate first are the purity of the pyrazine-2-carbaldehyde and the efficacy of the base catalyst.[3]
-
Starting Material Purity: Pyrazine-2-carbaldehyde is susceptible to oxidation, which can reduce the amount of active aldehyde available for the reaction.
-
Catalyst Activity: The weak base catalyst, typically piperidine or pyridine, is crucial for deprotonating the malonic acid to form the reactive enolate.[4] If the catalyst is old, impure, or used in an incorrect amount, the reaction rate will be significantly hampered.[1][3]
Q2: My reaction mixture turned dark brown or black shortly after adding the catalyst. What does this signify?
A dark coloration often indicates side reactions or decomposition. This can be caused by:
-
Excessive Heat: While some heating may be necessary, excessive temperatures can promote polymerization of the aldehyde or the final product.[3]
-
Strong Base: Using a base that is too strong can induce the self-condensation of pyrazine-2-carbaldehyde, a common side reaction in aldol-type condensations.[1][2] The Knoevenagel reaction requires a weak base to selectively deprotonate the highly acidic malonic acid.[2]
-
Impure Aldehyde: Impurities in the pyrazine-2-carbaldehyde can decompose under basic reaction conditions, leading to discoloration.
To mitigate this, ensure the reaction temperature is controlled, use a high-purity aldehyde, and employ a weak base like piperidine or pyridine.[1]
Q3: I see little to no precipitate when I acidify the reaction mixture during work-up. What are the likely causes?
This common issue points to an incomplete reaction or problems with product isolation.
-
Incomplete Reaction: The condensation may not have gone to completion. This can be due to insufficient reaction time, low temperature, or catalyst deactivation.[1] Monitoring the reaction's progress via Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time.[5]
-
Water Removal: The Knoevenagel condensation produces water as a byproduct.[3] In some solvent systems, the accumulation of water can shift the reaction equilibrium back towards the reactants, preventing the reaction from reaching completion.[3][6]
-
Incorrect pH for Precipitation: this compound is a carboxylic acid and will remain dissolved in the solution if the pH is too high. You must acidify the mixture sufficiently (typically to pH 2-3) to protonate the carboxylate and induce precipitation.
-
Excess Solvent: If too much solvent was used, the product concentration might be below its solubility limit, even after acidification.
Q4: My yield is consistently low (~40-50%), even with pure starting materials. How can I optimize the reaction for a higher yield?
To push the yield higher, systematic optimization of the reaction parameters is necessary.
-
Catalyst Loading: The amount of base catalyst is critical. While catalytic, too little may result in a slow reaction, while too much can increase side reactions. A typical starting point is 0.1 equivalents of piperidine.[1]
-
Solvent Choice: The polarity of the solvent affects reaction rates.[1] Polar aprotic solvents like DMF or acetonitrile can lead to high conversion in shorter times, while protic solvents like ethanol are also commonly and effectively used.[1]
-
Temperature Profile: Some Knoevenagel condensations proceed well at room temperature, while others require heating to go to completion.[1] Experiment with a temperature range (e.g., 40°C to reflux) to find the optimal balance between reaction rate and side product formation.
-
Doebner Modification: The use of pyridine as both a solvent and a base, often with a catalytic amount of piperidine, is known as the Doebner modification.[2][4] This method is particularly effective for reactions involving malonic acid as it facilitates the final decarboxylation step.[7]
Experimental Protocols & Methodologies
Protocol 1: Purity Assessment of Pyrazine-2-carbaldehyde
Given its tendency to oxidize, confirming the purity of pyrazine-2-carbaldehyde is a critical first step.
Methodology:
-
Visual Inspection: The aldehyde should be a pale yellow to brown liquid or solid.[8] A very dark color may suggest significant impurities.
-
Thin Layer Chromatography (TLC):
-
Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 20:80 v/v) is a good starting point.[9]
-
Stationary Phase: Silica gel plate.
-
Procedure: Spot a dilute solution of your starting material. A pure compound should ideally show a single spot. The presence of multiple spots indicates impurities.
-
-
NMR Spectroscopy: ¹H NMR is a definitive method to check for the characteristic aldehyde proton peak and the absence of peaks corresponding to the oxidized carboxylic acid.
Protocol 2: Optimized Knoevenagel Condensation
This protocol provides a robust starting point for the synthesis.
Materials:
-
Pyrazine-2-carbaldehyde (1.0 eq)
-
Malonic Acid (1.1 eq)
-
Pyridine (as solvent)
-
Piperidine (0.1 eq)
-
Hydrochloric Acid (for work-up)
-
Ethanol/Water (for recrystallization)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add pyrazine-2-carbaldehyde (1.0 eq) and malonic acid (1.1 eq).
-
Add pyridine as the solvent (e.g., 3-5 mL per gram of aldehyde).
-
Add piperidine (0.1 eq) to the mixture.
-
Heat the reaction mixture to 80-90°C and stir.
-
Monitor the reaction progress by TLC until the aldehyde spot has disappeared (typically 2-4 hours).
-
Cool the reaction mixture to room temperature and then pour it slowly into a beaker of ice-cold water.
-
Acidify the aqueous mixture by slowly adding concentrated HCl until the pH is approximately 2-3. A precipitate should form.
-
Collect the solid product by vacuum filtration and wash it with cold water.
-
Purify the crude product by recrystallization from a suitable solvent, such as an ethanol/water mixture.[10]
Data Presentation & Visualization
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting low-yield issues.
Caption: A step-by-step decision tree for troubleshooting low yield.
Reaction Mechanism
The synthesis proceeds via the Knoevenagel condensation mechanism.
Caption: The mechanism of the piperidine-catalyzed Knoevenagel condensation.
Table 1: Common Solvents and Reaction Conditions
| Solvent | Catalyst | Typical Temperature | Key Considerations |
| Pyridine | Piperidine | 80 - 115°C (Reflux) | Acts as both solvent and base; ideal for the Doebner modification which promotes decarboxylation.[2][7] |
| Ethanol (EtOH) | Piperidine | Room Temp to Reflux | A common, effective protic solvent. The product may precipitate from the reaction mixture upon cooling.[1][11] |
| Toluene | Piperidine | Reflux | Allows for azeotropic removal of water using a Dean-Stark apparatus, which can drive the reaction to completion.[3] |
| Water | None / Base | 50 - 100°C | A green chemistry approach; can be effective, especially with highly reactive substrates.[1][12] |
References
- Benchchem. Troubleshooting low conversion rates in Knoevenagel reactions.
- Benchchem. Identifying side products in Knoevenagel condensation of hydantoin.
- Benchchem. troubleshooting low yields in Knoevenagel condensation.
- Benchchem. An In-depth Technical Guide to Pyrazine-2-carbaldehyde: Properties, Synthesis, Reactions, and Applications in Drug Discovery.
- PMC. Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies.
- MDPI. Synthesis of Curcumin Derivatives via Knoevenagel Reaction Within a Continuously Driven Microfluidic Reactor Using Polymeric Networks Containing Piperidine as a Catalyst.
- Google Patents. Process for purification of acrylic acid by fractional crystallization.
-
RSC Publishing. . Available from:
- Juniper Publishers. Use of Piperidine and Pyrrolidine in Knoevenagel Condensation.
- Cambridge University Press. Knoevenagel Condensation.
- YouTube. Knoevenagel condensation.
- Wikipedia. Knoevenagel condensation.
- Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents.
- Sigma-Aldrich. Knoevenagel Condensation Reaction.
- Slideshare. Knoevenagel reaction | PPTX.
- ResearchGate. 6 questions with answers in KNOEVENAGEL CONDENSATION | Science topic.
- Benchchem. optimizing reaction conditions for Knoevenagel condensation.
- Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification.
- J&K Scientific LLC. Knoevenagel Condensation.
- Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
- RSC Publishing. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process.
- 1999 Acrylic Acid.
- ECHEMI. 5780-66-5, Pyrazine-2-carbaldehyde Formula.
- BLD Pharm. 5780-66-5|Pyrazine-2-carbaldehyde|BLD Pharm.
- Biosynth. Pyrazine-2-carbaldehyde | 5780-66-5 | FP50987.
- Wikipedia. Acrylic acid.
- ResearchGate. Three-phase crystallization for purification of acrylic acid from acrylic/propionic acid mixture | Request PDF.
- NIH. Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions.
- ResearchGate. Synthesis and Analgesic Studies of Some New 2-pyrazolines.
- Neliti. Synthesis, characterization and pharmacological evaluation of chalcones and its derivatives for analgesic activity.
- eLife. Synthesis and biological assessment of chalcone and pyrazoline derivatives as novel inhibitor for ELF3-MED23 interaction.
- Semantic Scholar. Synthesis and Characterization of Some Novel Oxazine, Thiazine and Pyrazol Derivatives.
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- 12. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K [pubs.rsc.org]
Technical Support Center: Optimizing Knoevenagel Condensation of Pyrazine-2-carboxaldehyde
Welcome to the technical support guide for the Knoevenagel condensation of pyrazine-2-carboxaldehyde. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial carbon-carbon bond-forming reaction. Pyrazine-2-carboxaldehyde is a valuable heterocyclic building block in medicinal chemistry, and its successful condensation with active methylene compounds is often a key step in the synthesis of novel therapeutic agents.
This guide provides field-proven insights through a practical question-and-answer format, addressing common challenges and frequently asked questions to help you optimize your reaction conditions, maximize yields, and ensure the purity of your products.
Troubleshooting Guide: Diagnosing and Solving Common Issues
This section addresses specific problems you may encounter during the Knoevenagel condensation of pyrazine-2-carboxaldehyde. Each entry details the issue, its probable causes, and a systematic approach to resolution.
Q1: My reaction yield is consistently low or nonexistent. What are the most common culprits?
Low yields are the most frequent issue and can stem from several factors. A systematic check of your reaction parameters is the most effective troubleshooting method.[1]
-
Probable Cause 1: Inactive or Inappropriate Catalyst. The base catalyst is essential for deprotonating the active methylene compound. If the catalyst is old, impure, or too weak, the initial and rate-limiting step of the reaction will be inefficient. Conversely, a base that is too strong can cause the pyrazine-2-carboxaldehyde to self-condense, reducing the yield of the desired product.[1]
-
Solution:
-
Use a fresh or recently purified catalyst. Weak bases like piperidine, pyridine, or ammonium acetate are commonly employed and generally effective.[1][2]
-
Verify the catalyst loading. Typically, 0.1 equivalents are sufficient. Using too much catalyst can promote side reactions.[1][2]
-
Consider alternative "green" catalysts like ammonium bicarbonate under solvent-free conditions, which can be highly effective.[3]
-
-
-
Probable Cause 2: Suboptimal Reaction Conditions (Time & Temperature). Many Knoevenagel condensations can proceed at room temperature, but the specific combination of pyrazine-2-carboxaldehyde and your active methylene compound might require thermal energy to overcome the activation barrier.[1]
-
Solution:
-
Monitor the reaction diligently using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1][4] An incomplete reaction is a primary cause of low yields.
-
If the reaction is sluggish at room temperature, consider gentle heating (e.g., 40–80°C).[2] This can significantly increase the reaction rate.
-
-
-
Probable Cause 3: Presence of Water. The Knoevenagel condensation produces one equivalent of water as a byproduct.[1] According to Le Châtelier's principle, this water can inhibit the reaction or even promote the reverse reaction, leading to an unfavorable equilibrium.
-
Solution:
-
Use anhydrous solvents and ensure your glassware is properly dried.
-
For reactions in non-polar solvents like toluene, employ a Dean-Stark apparatus to azeotropically remove water as it forms, driving the reaction to completion.[1]
-
-
-
Probable Cause 4: Purity of Reactants. Impurities in either the pyrazine-2-carboxaldehyde or the active methylene compound can interfere with the catalyst or participate in side reactions.
-
Solution:
-
Ensure the purity of your starting materials. If necessary, purify the pyrazine-2-carboxaldehyde by column chromatography or distillation and recrystallize the active methylene compound.[4]
-
-
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low reaction yields.
Q2: My TLC plate shows multiple product spots, and purification is difficult. How can I improve the reaction's selectivity?
The formation of byproducts is a common issue, often arising from the high reactivity of the intermediates.
-
Probable Cause 1: Michael Addition. The α,β-unsaturated product of the Knoevenagel condensation is an excellent Michael acceptor. A second molecule of the deprotonated active methylene compound can attack the product, leading to a 1,4-addition byproduct.[5]
-
Solution:
-
Carefully control the stoichiometry. Use a 1:1 or a slight excess (1.1 eq) of the active methylene compound relative to the pyrazine-2-carboxaldehyde. A large excess of the nucleophile will favor the Michael addition.[2]
-
Monitor the reaction closely by TLC. Stop the reaction as soon as the pyrazine-2-carboxaldehyde has been consumed to prevent the subsequent Michael addition from occurring.[2]
-
-
-
Probable Cause 2: Self-Condensation of Aldehyde. If too strong a base is used, it can deprotonate any α-hydrogens present on the aldehyde or promote other undesired pathways. While pyrazine-2-carboxaldehyde lacks α-hydrogens, strong bases can still lead to complex side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the Knoevenagel condensation?
The reaction proceeds through a well-established three-step mechanism:
-
Carbanion Formation: A weak base removes an acidic α-hydrogen from the active methylene compound to generate a resonance-stabilized carbanion (enolate).[7][8]
-
Nucleophilic Attack: The carbanion acts as a nucleophile, attacking the electrophilic carbonyl carbon of pyrazine-2-carboxaldehyde to form a tetrahedral alkoxide intermediate.[7][8]
-
Dehydration: The alkoxide is protonated to form a β-hydroxy adduct (an aldol-type intermediate), which then undergoes base-induced elimination of a water molecule to yield the final, conjugated α,β-unsaturated product.[7][8]
Knoevenagel Condensation Mechanism
Caption: The three key stages of the Knoevenagel condensation mechanism.
Q2: How does solvent choice impact the reaction?
The solvent plays a critical role in reaction rate and yield by influencing reactant solubility and the stability of intermediates.[1]
-
Aprotic Polar Solvents (e.g., DMF, Acetonitrile): These are often excellent choices, as they solubilize the reactants well and can accelerate the reaction, leading to high conversions in short times.[9]
-
Protic Polar Solvents (e.g., Ethanol, Methanol): Ethanol is a very common and effective solvent for this reaction. It is less toxic and can often facilitate product precipitation upon completion.[4][10] A mixture of ethanol and water is also frequently used.[4][11]
-
Aprotic Non-Polar Solvents (e.g., Toluene): Toluene is primarily used when azeotropic removal of water is necessary, especially for less reactive substrates.[1]
-
Solvent-Free: For a green chemistry approach, reactions can be run neat or with minimal solvent, often by grinding the reactants together at room temperature or with gentle heating.[3][12] This method can be surprisingly effective and simplifies workup.
Q3: Which active methylene compounds are compatible with pyrazine-2-carboxaldehyde?
Pyrazine-2-carboxaldehyde is reactive towards a wide range of active methylene compounds. The key requirement is that the methylene protons are sufficiently acidic (pKa typically 9-13) to be deprotonated by a weak base. Common examples include:
-
Malononitrile[4]
-
Ethyl cyanoacetate[4]
-
Methyl cyanoacetate[11]
-
Malonic acid (often used in the Doebner modification with pyridine, which includes a decarboxylation step)[6]
-
Thiobarbituric acid[6]
Comparative Data on Knoevenagel Condensation Conditions
The following table summarizes various conditions reported in the literature for Knoevenagel condensations, providing a useful starting point for optimization.
| Aldehyde | Active Methylene Cmpd. | Catalyst | Solvent | Temp. | Time | Yield (%) | Ref. |
| Benzaldehyde | Malononitrile | Piperidine | Ethanol | Reflux | 1 hr | 92% | [10] |
| 4-Chlorobenzaldehyde | Malononitrile | Boric Acid (10 mol%) | Aq. Ethanol | RT | 15 min | 95% | [5] |
| Pyridinecarbaldehydes | Malononitrile | None | H₂O:EtOH | RT | 5-10 min | 92-96% | [11] |
| Syringaldehyde | Malonic Acid | NH₄HCO₃ (0.4 eq) | Solvent-free | 90°C | 2 hr | ~90% | [3] |
| Various Aldehydes | Ethyl Cyanoacetate | GaCl₃ | Solvent-free | RT | 5-10 min | 90-98% | [12] |
Standard Experimental Protocol
This section provides a representative, step-by-step methodology for the Knoevenagel condensation of pyrazine-2-carboxaldehyde with malononitrile.
Objective: To synthesize 2-(pyrazin-2-ylmethylene)malononitrile.
Materials:
-
Pyrazine-2-carboxaldehyde (1.0 eq)
-
Malononitrile (1.0-1.1 eq)
-
Piperidine (0.1 eq)
-
Ethanol (as solvent)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating)
-
Thin Layer Chromatography (TLC) apparatus (Silica gel plates, e.g., 20% Ethyl Acetate in Hexane as eluent)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add pyrazine-2-carboxaldehyde (1.0 eq) and malononitrile (1.0 eq).
-
Solvent Addition: Add ethanol to dissolve the reactants (a concentration of ~0.5 M is a good starting point).
-
Catalyst Addition: Add the catalyst, piperidine (0.1 eq), to the stirring solution at room temperature.[1]
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC, spotting the reaction mixture against the pyrazine-2-carboxaldehyde starting material. The reaction is often complete within 1-3 hours.[2] If the reaction is slow, it can be gently heated to reflux.
-
Workup and Isolation:
-
Upon completion (as indicated by the consumption of the aldehyde by TLC), cool the reaction mixture to room temperature.
-
The product often precipitates directly from the reaction mixture. If not, cool the flask in an ice bath to induce precipitation.[2]
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with a small amount of cold ethanol to remove residual catalyst and unreacted starting materials.[2]
-
-
Purification:
-
Dry the product under vacuum.
-
If necessary, the crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture).[2]
-
References
- Yadav, J. S., Reddy, B. S. S., Basak, A. K., Visali, B., Narsaiah, A. V., & Nagaiah, K. (2004). Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles. European Journal of Organic Chemistry, 2004(3), 546-551.
-
Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]
-
Asfandyar, M. (2021). Knoevenagel Condensation Reaction Mechanism | Full Video Lecture. YouTube. Retrieved from [Link]
-
Chemistry Gallery. (2023). Knoevenagel condensation. YouTube. Retrieved from [Link]
-
Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]
-
Chanda, K., & Kalita, D. (2011). Effect of Various Solvents on the Knoevenagel Condensation Reaction at Room Temperature. ResearchGate. Retrieved from [Link]
-
Reddy, B. V. S., et al. (2023). One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. MDPI. Retrieved from [Link]
-
Wang, R., et al. (2019). A general post-synthetic modification approach of amino-tagged metal-organic frameworks to access efficient catalysts for the Knoevenagel condensation reaction. ResearchGate. Retrieved from [Link]
- Shirini, F., & Abedini, M. (2012). A facile catalyst-free Knoevenagel condensation of pyridinecarbaldehydes and active methylene compounds.
- Romero-Salguero, F. J., et al. (2019).
- van Schijndel, J., et al. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Pure and Applied Chemistry, 89(3), 405-411.
- Muralidhar, L., & Girija, C.R. (2012). Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. Arabian Journal of Chemistry, 5(3), 353-357.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pure.tue.nl [pure.tue.nl]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst | MDPI [mdpi.com]
- 6. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. bcc.bas.bg [bcc.bas.bg]
- 12. researchgate.net [researchgate.net]
Side product formation in the synthesis of pyrazinylacrylic acids
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of pyrazinylacrylic acids. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges you may encounter during your experimental work. As Senior Application Scientists, we have compiled this guide based on established chemical principles and field-proven insights to ensure you can navigate the complexities of this synthesis with confidence.
Introduction: The Synthetic Landscape
The synthesis of pyrazinylacrylic acids and their derivatives is a critical step in the development of numerous pharmaceutical agents. The most common and direct route to these valuable compounds is the Knoevenagel condensation of pyrazine-2-carbaldehyde with an active methylene compound, frequently malonic acid or its esters. This reaction, while powerful, is not without its challenges. The formation of side products can significantly impact yield, purity, and the overall efficiency of your synthesis.
This guide will dissect the most common side product formation issues, providing you with the mechanistic understanding and practical solutions to optimize your reaction outcomes.
Troubleshooting Guide: Common Side Product Formation
This section addresses the most frequently encountered side products in a question-and-answer format, offering detailed explanations and mitigation strategies.
Question 1: My reaction is producing a significant amount of a high molecular weight, insoluble material. What is it and how can I prevent it?
Answer: You are likely observing polymerization of the pyrazinylacrylic acid product. Acrylic acids and their derivatives are susceptible to radical polymerization, especially under conditions of heat and light, or in the presence of radical initiators.
Causality and Mechanism:
The electron-withdrawing pyrazinyl group, in conjugation with the carboxylic acid, activates the double bond, making it susceptible to polymerization. The reaction can be initiated by trace impurities, peroxides in solvents, or even atmospheric oxygen, particularly at elevated temperatures.
Mitigation Strategies:
-
Temperature Control: Maintain the lowest effective temperature for the condensation and subsequent work-up. Avoid excessive heating.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Inhibitors: For particularly stubborn cases, the addition of a radical inhibitor, such as hydroquinone or 4-hydroxy TEMPO, can be effective. However, be mindful that these will need to be removed during purification.
-
Solvent Purity: Use freshly distilled or high-purity solvents to eliminate potential peroxide contaminants.
Experimental Protocol: Polymerization Inhibition
-
Assemble the reaction apparatus and purge with nitrogen for 10-15 minutes.
-
Add the pyrazine-2-carbaldehyde, malonic acid, and solvent under a positive pressure of nitrogen.
-
If necessary, add a catalytic amount of a radical inhibitor (e.g., 0.1 mol% hydroquinone).
-
Maintain a gentle nitrogen flow throughout the reaction.
-
Upon completion, cool the reaction mixture to room temperature before exposing it to air for work-up.
Question 2: I am observing a byproduct with a mass corresponding to the condensation of two molecules of pyrazine-2-carbaldehyde. What is this side reaction?
Answer: This byproduct is the result of the self-condensation of pyrazine-2-carbaldehyde . This is a classic aldol-type side reaction that can compete with the desired Knoevenagel condensation, especially under strongly basic conditions.
Causality and Mechanism:
While pyrazine-2-carbaldehyde lacks α-protons and cannot enolize itself, it can act as an electrophile and react with an enolate formed from another molecule under certain conditions, or undergo other base-catalyzed self-condensation pathways. The use of a strong base can promote this undesired reaction.
Mitigation Strategies:
-
Choice of Base: Employ a weak base as the catalyst. Piperidine or pyridine are commonly used and are generally effective in promoting the Knoevenagel condensation while minimizing aldehyde self-condensation.
-
Stoichiometry and Addition Order: Use a slight excess of the active methylene compound (e.g., 1.1-1.2 equivalents of malonic acid). Consider adding the pyrazine-2-carbaldehyde slowly to the mixture of the malonic acid and the base to maintain a low concentration of the free aldehyde.
-
Reaction Temperature: Lowering the reaction temperature can often favor the desired Knoevenagel pathway over the higher activation energy self-condensation.
Diagram: Competing Reaction Pathways
Caption: Competing pathways for pyrazine-2-carbaldehyde.
Question 3: My yield of pyrazinylacrylic acid is low, and I notice gas evolution during the reaction. What is happening?
Answer: You are likely observing premature decarboxylation of the malonic acid derivative. When using malonic acid in the Doebner modification of the Knoevenagel condensation, the reaction proceeds through a dicarboxylic acid intermediate which then loses CO2. If the reaction conditions are too harsh, this decarboxylation can be uncontrolled or lead to alternative, non-productive pathways.
Causality and Mechanism:
The Doebner-Knoevenagel reaction typically involves heating, often in a solvent like pyridine, which also acts as the base. The stability of the intermediate pyrazinylmalonic acid is key. Excessive temperatures can lead to its decomposition before the desired condensation and subsequent controlled decarboxylation can occur.
Mitigation Strategies:
-
Temperature Optimization: Carefully control the reaction temperature. A stepwise heating profile may be beneficial, allowing for the initial condensation to occur at a lower temperature before increasing the temperature to facilitate a smooth decarboxylation.
-
Catalyst Choice: While pyridine is a classic solvent and catalyst for the Doebner modification, exploring other catalytic systems, such as piperidine in a different solvent, might offer better control.
-
Monitoring: Track the reaction progress by TLC or LC-MS to identify the formation of the intermediate and the final product, allowing for more precise control over the reaction time and temperature.
Diagram: Doebner-Knoevenagel Pathway and Decarboxylation
Caption: The Doebner-Knoevenagel reaction pathway.
Question 4: I have an unexpected adduct in my product mixture, and its mass suggests the addition of my solvent or another nucleophile. How is this possible?
Answer: This is likely a Michael addition product. The α,β-unsaturated system of your pyrazinylacrylic acid product is an excellent Michael acceptor. Nucleophiles present in your reaction mixture, such as the enolate of malonic acid, the amine catalyst, or even certain solvents under basic conditions, can add to the double bond.
Causality and Mechanism:
The electron-withdrawing nature of both the pyrazinyl ring and the carboxylic acid group polarizes the carbon-carbon double bond, making the β-carbon electrophilic and susceptible to nucleophilic attack.
Mitigation Strategies:
-
Control Stoichiometry: Avoid a large excess of the nucleophilic active methylene compound.
-
Catalyst Loading: Use the minimum effective amount of the amine catalyst.
-
Quenching: Once the reaction is complete, promptly quench the reaction mixture, for example, by acidifying it, to neutralize the base and any remaining nucleophilic species.
-
Solvent Choice: Select a non-nucleophilic solvent for the reaction.
Experimental Protocol: Minimizing Michael Addition
-
Use a precise stoichiometry, with only a slight excess (e.g., 1.05 equivalents) of the active methylene compound.
-
Employ a catalytic amount of the base (e.g., 0.1-0.2 equivalents of piperidine).
-
Monitor the reaction closely. Upon completion, cool the mixture to room temperature.
-
Pour the reaction mixture into a cold, dilute acid solution (e.g., 1M HCl) to precipitate the product and neutralize the catalyst.
-
Promptly filter and wash the product.
Frequently Asked Questions (FAQs)
Q1: Can I use a different active methylene compound besides malonic acid?
A1: Yes, other active methylene compounds like malononitrile or ethyl cyanoacetate can be used. These reactions often proceed under milder conditions and may not require the high temperatures needed for decarboxylation. However, the final product will be a derivative of pyrazinylacrylic acid (e.g., a nitrile or an ester), which may or may not be your desired product.
Q2: My starting pyrazine-2-carbaldehyde is a yellow liquid, is this normal?
A2: Pure pyrazine-2-carbaldehyde is typically a liquid that can range from colorless to yellow. However, over time, and with exposure to air and light, it can darken due to the formation of minor impurities. For sensitive reactions, it is advisable to use freshly sourced or distilled pyrazine-2-carbaldehyde. Impurities in the starting material can lead to the formation of corresponding side products in your reaction.
Q3: How can I best purify my pyrazinylacrylic acid product?
A3: Recrystallization is often the most effective method for purifying pyrazinylacrylic acids. Suitable solvent systems can include ethanol, methanol, water, or mixtures thereof. If your product is contaminated with non-polar impurities, washing the crude solid with a non-polar solvent like hexane or diethyl ether before recrystallization can be beneficial. For more challenging purifications, column chromatography on silica gel may be necessary, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes, often with a small amount of acetic acid to improve peak shape).
Q4: What is the optimal pH for the work-up of my reaction?
A4: The work-up should involve acidification to a pH of approximately 2-3. This ensures that the carboxylic acid product is fully protonated and will precipitate out of an aqueous solution. It also serves to neutralize the basic catalyst used in the reaction.
Summary of Key Parameters and Troubleshooting
| Issue | Potential Cause | Key Parameters to Control | Recommended Action |
| Polymerization | Radical initiation | Temperature, Atmosphere | Lower temperature, use an inert atmosphere, consider a radical inhibitor. |
| Self-condensation | Strong base, high aldehyde concentration | Base strength, Stoichiometry, Addition rate | Use a weak base (piperidine), add aldehyde slowly. |
| Premature Decarboxylation | Excessive heat | Temperature, Reaction time | Optimize heating profile, monitor reaction progress. |
| Michael Addition | Excess nucleophiles | Stoichiometry, Catalyst loading, Quenching | Use minimal excess of nucleophile and catalyst, quench promptly. |
| Low Purity | Impure starting materials | Starting material quality | Use high-purity or freshly distilled starting materials. |
References
- Kulshrestha, A., et al. (2019). Knoevenagel Condensation Shadowed by Michael Addition & O-Alkylation of Resorcinol, Malononitrile and Benzadehyde to
Technical Support Center: Synthesis of Pyrazine Acrylic Acid Derivatives
Welcome to the Technical Support Center for the synthesis of pyrazine acrylic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and detailed protocols for the synthesis of this important class of compounds. Pyrazine acrylic acid derivatives are key building blocks in medicinal chemistry, notably as precursors to analogs of the anti-tuberculosis drug pyrazinamide.[1][2][3] However, their synthesis is not without challenges, primarily stemming from the inherent electronic properties of the pyrazine ring.
This resource provides a structured approach to overcoming these hurdles, ensuring successful and efficient synthesis.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of pyrazine acrylic acid derivatives, offering causative explanations and actionable solutions.
Synthesis & Reaction-Specific Issues
Q1: My Knoevenagel condensation between pyrazine-2-carboxaldehyde and malonic acid is giving a very low yield. What are the likely causes?
A1: Low yields in this reaction are a frequent challenge and can often be attributed to the electron-deficient nature of the pyrazine ring. The two nitrogen atoms in the ring withdraw electron density, deactivating the aldehyde group towards nucleophilic attack.[4] Here’s a breakdown of potential issues and how to address them:
-
Insufficient Basicity of the Catalyst: Standard Knoevenagel conditions using weak bases like piperidine or pyridine may not be sufficient to efficiently deprotonate malonic acid in the presence of the electron-poor pyrazine substrate.[5][6]
-
Troubleshooting:
-
Optimize Catalyst Loading: While a catalytic amount of a weak base is typical, carefully increasing the molar ratio of the base can sometimes improve the reaction rate.
-
Consider a Stronger, Non-Nucleophilic Base: A stronger base could enhance the deprotonation of malonic acid, but it's crucial to select one that does not induce self-condensation of the aldehyde.[6]
-
Utilize the Doebner Modification: This variation of the Knoevenagel condensation employs pyridine as the solvent and a catalytic amount of piperidine. The pyridine acts as both a solvent and a base, and the reaction conditions often include heating, which can drive the reaction to completion and facilitate in-situ decarboxylation.[5][7]
-
-
-
Reversibility of the Reaction: The initial aldol addition step in the Knoevenagel condensation can be reversible. The water generated during the subsequent dehydration can hydrolyze the product back to the starting materials.
-
Troubleshooting:
-
Azeotropic Removal of Water: Performing the reaction in a solvent like toluene with a Dean-Stark apparatus to remove water as it forms can significantly improve the yield by shifting the equilibrium towards the product.[8]
-
-
-
Poor Solubility of Starting Materials: Pyrazine-2-carboxaldehyde and malonic acid may have limited solubility in certain organic solvents, leading to a heterogeneous reaction mixture and slow reaction rates.
-
Troubleshooting:
-
Solvent Screening: Experiment with different solvents to find one that dissolves all reactants. Polar aprotic solvents like DMF or DMSO can be effective, although they may complicate product isolation. Using pyridine as a solvent in the Doebner modification often addresses this issue.[7]
-
-
Q2: I am observing significant decarboxylation of my pyrazine acrylic acid product during the reaction or workup. How can I minimize this?
A2: Decarboxylation is an inherent feature of the Doebner modification of the Knoevenagel condensation when using malonic acid.[6] While this is often the desired outcome to yield the final acrylic acid, premature or uncontrolled decarboxylation can lead to impurities.
-
Causality: The β-keto acid intermediate formed during the condensation is prone to decarboxylation, especially at elevated temperatures.
-
Troubleshooting:
-
Temperature Control: Carefully control the reaction temperature. If the goal is to isolate the dicarboxylic acid intermediate, lower reaction temperatures are necessary. For the direct synthesis of the monocarboxylic acrylic acid, refluxing in pyridine is standard.[5]
-
pH Control during Workup: Acidic workup conditions can sometimes promote decarboxylation. Neutralizing the reaction mixture carefully before extraction may help preserve the dicarboxylic acid intermediate if desired.
-
-
Q3: Are there alternative methods to the Knoevenagel condensation for synthesizing pyrazine acrylic acid derivatives?
A3: Yes, several other olefination reactions can be employed, each with its own set of advantages and challenges.
-
Horner-Wadsworth-Emmons (HWE) Reaction: This reaction involves the use of a stabilized phosphonate ylide and generally provides excellent E-selectivity for the resulting alkene.[9][10] The dialkylphosphate byproduct is water-soluble, simplifying purification.[9]
-
Challenge: The synthesis of the required phosphonate reagent adds an extra step to the overall sequence.
-
-
Wittig Reaction: A classic method for alkene synthesis, the Wittig reaction uses a phosphonium ylide. Non-stabilized ylides typically favor the Z-alkene.[11]
-
Challenge: The triphenylphosphine oxide byproduct can be difficult to remove during purification.
-
Purification Challenges
Q4: My synthesized pyrazine acrylic acid derivative is proving difficult to purify. It seems to be highly polar and insoluble in common organic solvents.
A4: Pyrazine acrylic acids are often zwitterionic in nature, possessing both a basic pyrazine ring and an acidic carboxylic acid group. This dual character leads to high polarity and low solubility in many common organic solvents.
-
Troubleshooting Purification:
-
Recrystallization from Polar Solvents: Recrystallization is a powerful purification technique for solid compounds.[12][13]
-
Solvent Selection: Experiment with polar protic solvents like water, ethanol, or methanol, or mixtures thereof. The ideal solvent will dissolve the compound when hot but not when cold.[12]
-
-
Acid-Base Extraction: This technique can be effective but may be complicated by the zwitterionic nature of the compound.
-
Ion-Exchange Chromatography: For particularly challenging separations, ion-exchange chromatography can be a powerful tool to separate compounds based on their charge.[14]
-
Reverse-Phase Chromatography: While potentially laborious, reverse-phase chromatography using a C18 column with a water/acetonitrile or water/methanol mobile phase containing a modifier like formic acid or TFA can be effective.
-
Q5: My pyrazine-2-carboxaldehyde starting material has darkened over time. Is it still usable?
A5: Aldehydes, in general, are susceptible to oxidation to the corresponding carboxylic acid upon exposure to air.[15] The darkening of your pyrazine-2-carboxaldehyde suggests some degradation may have occurred.
-
Troubleshooting:
-
Purity Check: Before use, it is advisable to check the purity of the aldehyde by TLC or NMR.
-
Purification: If significant impurities are present, the aldehyde can be purified by distillation or column chromatography.
-
Proper Storage: To prevent degradation, store pyrazine-2-carboxaldehyde under an inert atmosphere (nitrogen or argon), protected from light, and at a low temperature.[15][16]
-
Part 2: Detailed Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on the specific substrate and desired scale.
Protocol 1: Synthesis of 3-(Pyrazin-2-yl)acrylic Acid via Doebner-Knoevenagel Condensation
This protocol is adapted from the general principles of the Doebner modification of the Knoevenagel condensation.[5][6][7]
Materials:
-
Pyrazine-2-carboxaldehyde
-
Malonic Acid
-
Pyridine (anhydrous)
-
Piperidine
-
Hydrochloric Acid (concentrated)
-
Ethanol
-
Deionized Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve pyrazine-2-carboxaldehyde (1.0 eq) and malonic acid (1.2 eq) in pyridine.
-
Add a catalytic amount of piperidine (0.1 eq) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 3-4 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes with a few drops of acetic acid).
-
After completion, cool the reaction mixture to room temperature and then pour it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
A precipitate of 3-(pyrazin-2-yl)acrylic acid should form. If not, stir the acidic solution vigorously.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent, such as an ethanol/water mixture, to obtain the purified product.
Visualization of the Doebner-Knoevenagel Workflow
Caption: Workflow for the synthesis of 3-(pyrazin-2-yl)acrylic acid.
Part 3: Data Presentation
The following table provides a summary of typical reaction conditions and expected outcomes for the synthesis of pyrazine acrylic acid derivatives.
| Reaction Type | Aldehyde | Active Methylene Compound | Catalyst/Solvent | Temperature | Typical Yield | Key Considerations |
| Doebner-Knoevenagel | Pyrazine-2-carboxaldehyde | Malonic Acid | Piperidine/Pyridine | Reflux | 60-80% | In-situ decarboxylation occurs.[5][7] |
| Knoevenagel | Pyrazine-2-carboxaldehyde | Ethyl Cyanoacetate | Piperidine/Ethanol | Room Temp. | 70-90% | Product is the ethyl ester.[4] |
| Horner-Wadsworth-Emmons | Pyrazine-2-carboxaldehyde | Triethyl phosphonoacetate | NaH/THF | 0°C to RT | 75-95% | Favors E-isomer; water-soluble byproduct.[9][10] |
Part 4: Mechanistic Insights
Understanding the reaction mechanism is crucial for troubleshooting and optimization.
Mechanism of the Doebner-Knoevenagel Condensation
The reaction proceeds through several key steps:
-
Enolate Formation: The basic catalyst (piperidine) deprotonates the α-carbon of malonic acid to form a resonance-stabilized enolate.
-
Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of the pyrazine-2-carboxaldehyde.
-
Aldol Addition: This forms an aldol-type intermediate.
-
Dehydration: The intermediate undergoes dehydration to yield an α,β-unsaturated dicarboxylic acid.
-
Decarboxylation: Under the thermal conditions in the presence of pyridine, the β-carboxylic acid group is eliminated as carbon dioxide, yielding the final pyrazine acrylic acid product.[5]
Visualization of the Doebner-Knoevenagel Mechanism
Caption: Mechanism of the Doebner-Knoevenagel condensation.
References
-
Zhou, S., Yang, S., & Huang, G. (2017). Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1266-1273. [Link]
- BenchChem. (2025). An In-depth Technical Guide to Pyrazine-2-carbaldehyde: Properties, Synthesis, Reactions, and Applications in Drug Discovery. BenchChem Technical Support Center.
-
de Souza, M. V. N., et al. (2013). Synthesis and evaluation of a pyrazinoic acid prodrug in Mycobacterium tuberculosis. Journal of the Brazilian Chemical Society, 24(12), 2056-2060. [Link]
-
Zhou, S., Yang, S., & Huang, G. (2017). Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis. ResearchGate. [Link]
- BenchChem. (2025). An In-depth Technical Guide to the Knoevenagel Condensation for the Synthesis of trans-3-(3-Pyridyl)acrylic Acid. BenchChem Technical Support Center.
-
de P. E. de Souza, M. V. N., et al. (2010). Synthesis and anti-mycobacterial evaluation of some pyrazine-2-carboxylic acid hydrazide derivatives. European Journal of Medicinal Chemistry, 45(10), 4543-4548. [Link]
-
El-Sayed, M. A. A., et al. (2020). Novel pyrazine based anti-tubercular agents: Design, synthesis, biological evaluation and in silico studies. Bioorganic Chemistry, 96, 103610. [Link]
-
Wikipedia. (2023). Knoevenagel condensation. [Link]
-
Zhang, Y., et al. (2022). Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents. ACS Infectious Diseases, 8(12), 2536-2546. [Link]
-
EFSA Panel on Additives and Products or Substances used in Animal Feed (FEEDAP). (2019). Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species. EFSA Journal, 17(1), e05543. [Link]
-
Chaudhry, F., et al. (2013). Synthesis of Pyrazoleacrylic Acids and Their Derivatives. Asian Journal of Chemistry, 25(13), 7531-7534. [Link]
-
Reddit. (2022). Any tips for purification of two zwitterionic compounds?. r/Chempros. [Link]
-
University of California, Irvine. (n.d.). Recrystallization1. [Link]
-
Harisha, A. S., et al. (2022). A new finding in the old Knoevenagel condensation reaction. ResearchGate. [Link]
-
Mojumdar, S. C., Lebrušková, K., & Valigura, D. (2002). Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes with Ronicol. Chemical Papers, 56(4), 233-237. [Link]
-
ResearchGate. (2017). Pyrazinamide Analogs Designed for Rational Drug Designing Strategies against Resistant Tuberculosis. [Link]
-
Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. [Link]
-
Zhang, Y., et al. (2022). Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents. PubMed. [Link]
-
ResearchGate. (2025). Route Development toward a Pyrazine Building Block to Enable Early Scale-Up Campaigns. [Link]
-
OpenBU. (n.d.). The Doebner modification of the Knoevenagel reaction. [Link]
-
YouTube. (2025). Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up. [Link]
-
Semantic Scholar. (n.d.). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. [Link]
-
ResearchGate. (2013). Synthesis of Pyrazoleacrylic Acids and Their Derivatives. [Link]
-
Royal Society of Chemistry. (n.d.). . [Link]
-
YouTube. (2022). Recrystallization and Melting Point Analysis. [Link]
-
Zacuto, M. J. (2019). Synthesis of Acrylamides via the Doebner-Knoevenagel Condensation. The Journal of Organic Chemistry, 84(10), 6465-6474. [Link]
-
Wikipedia. (2023). Horner–Wadsworth–Emmons reaction. [Link]
-
MDPI. (2021). Heterologous Production of Acrylic Acid: Current Challenges and Perspectives. [Link]
-
Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. [Link]
- Google Patents. (n.d.).
-
YouTube. (2007). Organic Chemistry Lab: Recrystallization. [Link]
-
National Center for Biotechnology Information. (2022). Highly Efficient Biobased Synthesis of Acrylic Acid. [Link]
-
NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. [Link]
-
YouTube. (2015). Recrystallization - Organic Chemistry Lab Technique. [Link]
-
PubMed. (2022). Highly Efficient Biobased Synthesis of Acrylic Acid. [Link]
-
ResearchGate. (2025). Scalable Synthesis of 6-Chloro-1 H -pyrazolo[3,4- b ]pyrazine via a Continuous Flow Formylation/Hydrazine Cyclization Cascade. [Link]
-
da Silva, A. B., et al. (2019). Design, Antileishmanial Activity, and QSAR Studies of a Series of Piplartine Analogues. Molecules, 24(2), 247. [Link]
-
ResearchGate. (2015). Recent Progress in the Horner-Wadsworth-Emmons Reaction. [Link]
-
YouTube. (2017). Recrystallization - Organic Chemistry Lab Technique. [Link]
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- 2. Synthesis and evaluation of a pyrazinoic acid prodrug in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel pyrazine based anti-tubercular agents: Design, synthesis, biological evaluation and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
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Base catalyst selection for maximizing pyrazinylacrylic acid yield
This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of pyrazinylacrylic acid. Our goal is to provide you with the technical insights and practical troubleshooting advice needed to select the optimal base catalyst and reaction conditions to maximize your product yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting catalyst for the synthesis of pyrazinylacrylic acid?
For the synthesis of pyrazinylacrylic acid via the Knoevenagel condensation of 2-pyrazinecarboxaldehyde and malonic acid, the recommended starting catalyst is a weak to moderately basic amine. Piperidine is an excellent first choice.[1][2]
Causality: The reaction requires a base that is strong enough to deprotonate malonic acid (pKa ≈ 2.8), forming a reactive enolate, but not so strong that it promotes undesirable side reactions, such as the self-condensation of the aldehyde (a Cannizzaro-type reaction).[3] Piperidine, with a pKa of its conjugate acid around 11.1, strikes this balance effectively. It facilitates the formation of the nucleophilic enolate which then attacks the carbonyl carbon of the pyrazinecarboxaldehyde.[4][5][6]
Q2: Can I use a stronger base like sodium hydroxide (NaOH) or a weaker base like triethylamine (TEA)?
While other bases can be used, they come with significant trade-offs:
-
Strong Bases (e.g., NaOH, KOH): Using strong inorganic bases is strongly discouraged. They can lead to a host of side reactions, including the self-condensation of the aldehyde and potential hydrolysis of the desired product, which significantly lowers the yield.[3]
-
Weaker Bases (e.g., Triethylamine, Pyridine): Triethylamine (TEA) can be an effective alternative, sometimes offering comparable yields to piperidine, especially when pyridine is avoided due to its toxicity.[2] Pyridine is often used not just as a catalyst but also as the solvent in the Doebner modification of the Knoevenagel condensation, where it also facilitates the decarboxylation of the intermediate.[3][7] However, piperidine often proves to be a more efficient catalyst.[2]
The selection is a balance between reactivity and selectivity.
Catalyst Selection and Performance
The choice of base catalyst is the most critical factor influencing the yield of pyrazinylacrylic acid. The following table summarizes the performance and key considerations for common catalysts.
| Catalyst | pKa (of Conjugate Acid) | Typical Yield | Common Solvent(s) | Key Considerations |
| Piperidine | ~11.1 | High to Excellent | Pyridine, Toluene, Ethanol | Often the optimal choice; provides a good balance of basicity for high conversion and minimal side products.[1][2] |
| Pyridine | ~5.2 | Moderate to High | Pyridine (as solvent) | Acts as both catalyst and solvent; promotes decarboxylation in the Doebner modification.[3][7] Carcinogenic concerns.[2] |
| Triethylamine (TEA) | ~10.7 | Moderate to High | Toluene, DMF | A viable, less toxic alternative to pyridine, can provide yields comparable to pyridine in some systems.[2] |
| Ammonium Acetate | ~4.7 (for acetic acid) | Variable | Ethanol, Acetic Acid | A mild catalyst, often used when stronger bases cause degradation. |
| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | ~13.5 | Variable | Acetonitrile | A strong, non-nucleophilic base. May be too strong, risking side reactions, but effective in specific catalytic systems.[2] |
| Potassium Carbonate (K₂CO₃) | ~10.3 (for HCO₃⁻) | Low | DMF, Acetonitrile | Generally unsuccessful for this transformation due to salt formation with the carboxylic acid groups.[8] |
Troubleshooting Guide
Issue 1: My reaction yield is low or the reaction is not going to completion.
Low yield is a common issue that can often be resolved by systematically optimizing reaction parameters.[9]
Possible Causes & Solutions:
-
Insufficient Catalyst:
-
Explanation: The base is a true catalyst and is regenerated, but a certain concentration is required to achieve a practical reaction rate.
-
Solution: While typically used in catalytic amounts (0.1-0.2 equivalents), if the reaction is slow, consider incrementally increasing the catalyst loading. Monitor the reaction by thin-layer chromatography (TLC) to track the consumption of starting materials.
-
-
Suboptimal Temperature:
-
Explanation: The Knoevenagel condensation is often performed at elevated temperatures (e.g., reflux) to drive the reaction, particularly the final dehydration and decarboxylation steps.[10]
-
Solution: If you are running the reaction at room temperature, gradually increase the temperature to 50-80°C or to the reflux temperature of the solvent. Be cautious, as excessive heat can sometimes promote side product formation.[9]
-
-
Incorrect Solvent Choice:
-
Explanation: The solvent must solubilize the reactants (pyrazinecarboxaldehyde and malonic acid) and facilitate the ionic intermediates. Polar aprotic solvents like DMF or pyridine, or alcohols like ethanol are common choices.
-
Solution: If solubility is an issue, switch to a more polar solvent. Pyridine is often the solvent of choice in the Doebner modification as it serves a dual role.[3] Toluene with azeotropic removal of water can also be effective.
-
Issue 2: I'm observing significant side products in my crude product analysis (NMR/LC-MS).
The formation of impurities is often linked to a catalyst that is too strong or reaction conditions that are too harsh.[3]
Possible Causes & Solutions:
-
Aldehyde Self-Condensation:
-
Explanation: This occurs when a strong base promotes the self-reaction of pyrazinecarboxaldehyde.
-
Solution: Switch to a milder base. If you are using DBU or an inorganic base, move to piperidine or TEA. This is the most common reason to avoid bases like NaOH or KOH.[3]
-
-
Formation of Michael Adducts:
-
Explanation: The highly activated α,β-unsaturated product can potentially react with another equivalent of the malonic acid enolate in a Michael addition, leading to complex byproducts.
-
Solution: Use a stoichiometric amount (or slight excess, ~1.1 eq) of malonic acid. Avoid a large excess. Ensure the reaction is monitored and stopped once the starting aldehyde is consumed to prevent post-reaction side products from forming.
-
-
Product Decomposition:
-
Explanation: Prolonged exposure to high temperatures or a basic medium can degrade the final pyrazinylacrylic acid.
-
Solution: Minimize the reaction time. Use TLC or LC-MS to determine the point of maximum product formation, then promptly begin the workup procedure.[9]
-
Experimental Protocols & Methodologies
Protocol 1: High-Yield Synthesis of Pyrazinylacrylic Acid using Piperidine Catalyst
This protocol is a standard starting point for the synthesis, based on the Doebner modification of the Knoevenagel condensation.
Step-by-Step Methodology:
-
Reactant Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-pyrazinecarboxaldehyde (1.0 eq) and malonic acid (1.1 eq).
-
Solvent and Catalyst Addition: Add pyridine as the solvent (approx. 5-10 mL per gram of aldehyde). To this mixture, add piperidine (0.1-0.2 eq) as the catalyst.
-
Reaction: Heat the reaction mixture to reflux (approx. 115°C for pyridine) and maintain for 2-4 hours. The progress of the reaction can be monitored by observing CO₂ evolution (effervescence) which signals the decarboxylation step.[11]
-
Workup: After cooling to room temperature, pour the reaction mixture into a beaker containing ice and concentrated hydrochloric acid (HCl) to precipitate the product and neutralize the pyridine.
-
Isolation: Collect the solid precipitate by vacuum filtration.
-
Purification: Wash the crude solid with cold water to remove any remaining salts. Recrystallize the product from an appropriate solvent (e.g., ethanol/water mixture) to obtain pure pyrazinylacrylic acid.
Mechanistic Insights & Visualizations
Understanding the reaction mechanism allows for more logical troubleshooting and optimization. The piperidine-catalyzed Knoevenagel condensation proceeds through several key steps.[4][6]
Core Reaction Pathway
The diagram below illustrates the accepted mechanism, highlighting the dual role of the amine catalyst.
Caption: Figure 1: Catalytic Cycle of Knoevenagel Condensation
Mechanism Explanation:
-
Iminium Ion Formation: Piperidine (a secondary amine) reacts with the pyrazinecarboxaldehyde to form an electrophilic iminium ion. This activation step makes the carbonyl carbon more susceptible to nucleophilic attack than the original aldehyde.[6][7]
-
Enolate Formation: Concurrently, another molecule of piperidine acts as a base, deprotonating the highly acidic α-carbon of malonic acid to form a nucleophilic enolate.[1]
-
C-C Bond Formation: The enolate attacks the iminium ion, forming the crucial carbon-carbon bond and leading to an aldol-type adduct.[5]
-
Elimination & Decarboxylation: The adduct then eliminates the piperidine catalyst and a molecule of water. The resulting intermediate, a dicarboxylic acid, readily undergoes decarboxylation (loss of CO₂) upon heating to yield the final, stable α,β-unsaturated product, pyrazinylacrylic acid.[3]
Decision Workflow for Catalyst Optimization
Use this workflow to systematically troubleshoot and optimize your reaction conditions.
Caption: Figure 2: Workflow for Optimizing Reaction Yield
References
-
Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. ACS Publications. Available from: [Link]
-
Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. PubMed. Available from: [Link]
-
Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. Available from: [Link]
-
Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. The Journal of Physical Chemistry B. Available from: [Link]
-
Knoevenagel Condensation. J&K Scientific LLC. Available from: [Link]
-
Knoevenagel condensation of 1a and malonic acid in DMSO with different catalytic amounts (mol%) of glycine. ResearchGate. Available from: [Link]
-
Optimization of the reaction conditions. [a]. ResearchGate. Available from: [Link]
-
Knoevenagel condensation. Wikipedia. Available from: [Link]
-
Triethylamine: A Potential N-Base Surrogate for Pyridine in Knoevenagel Condensation of Aromatic Aldehyde and Malonic Acid. Royal Society of Chemistry. Available from: [Link]
-
How Do You Optimize Conditions For A Higher Percent Yield?. Chemistry For Everyone. Available from: [Link]
-
Optimization of the reaction conditions a. ResearchGate. Available from: [Link]
-
The condensation of aldehydes with malonic acid. Indian Academy of Sciences. Available from: [Link]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Knoevenagel Condensation [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. ias.ac.in [ias.ac.in]
How to avoid polymerization during acrylic acid purification
Welcome to the comprehensive technical support guide for the purification of acrylic acid. This resource is specifically designed for researchers, scientists, and professionals in drug development who handle acrylic acid and need to prevent its inherent and often problematic polymerization. Here, we will delve into the mechanisms behind acrylic acid polymerization, provide detailed troubleshooting guides for common issues, and answer frequently asked questions to ensure the safety and success of your experiments.
The Challenge: Uncontrolled Polymerization of Acrylic Acid
Acrylic acid (AA) is a highly reactive α,β-unsaturated carboxylic acid that readily undergoes free-radical polymerization. This reactivity is a double-edged sword; while it is the basis for its utility in synthesizing a vast array of polymers, it also presents a significant challenge during purification and storage. Spontaneous polymerization can lead to clogged equipment, ruined batches, and, in severe cases, runaway reactions that pose a serious safety hazard. Understanding and controlling this polymerization is paramount.
The polymerization of acrylic acid can be initiated by heat, light, oxygen (in the absence of inhibitors), and contact with contaminants. The process is autocatalytic, meaning the heat generated by the polymerization can further accelerate the reaction rate, potentially leading to a dangerous thermal runaway.
Troubleshooting Guide: Preventing Polymerization During Purification
This section addresses specific issues that can arise during the purification of acrylic acid, providing step-by-step solutions grounded in chemical principles.
Issue 1: Polymer Formation During Distillation
Question: I'm observing polymer formation in my distillation flask/column. What's causing this and how can I prevent it?
Answer: Polymer formation during distillation is a common problem, typically initiated by excessive heat or insufficient inhibitor concentration in the liquid or vapor phase.
Root Cause Analysis and Solutions:
-
Inhibitor Depletion or Ineffectiveness:
-
Explanation: Distillation is usually performed in the presence of a polymerization inhibitor. However, the inhibitor can be consumed over time, especially at elevated temperatures. Also, the choice of inhibitor is critical. Some inhibitors are more effective in the liquid phase, while others are designed to have sufficient volatility to protect the vapor phase and condensate.
-
Solution:
-
Inhibitor Selection: For distillation, a combination of inhibitors is often recommended. A less volatile inhibitor like hydroquinone (HQ) can protect the liquid phase, while a more volatile inhibitor like the monomethyl ether of hydroquinone (MEHQ) or phenothiazine (PTZ) can protect the vapor phase and condenser.
-
Inhibitor Concentration: Ensure the correct concentration of the inhibitor is added to the acrylic acid before starting the distillation. Typical concentrations range from 100 to 200 ppm for MEHQ.
-
Continuous Dosing: For continuous or long-duration distillations, consider a continuous feed of the inhibitor to maintain its effective concentration.
-
-
-
Excessive Temperature:
-
Explanation: High temperatures significantly increase the rate of polymerization. Localized hot spots on the flask surface or in the reboiler can initiate polymerization even in the presence of an inhibitor.
-
Solution:
-
Vacuum Distillation: Purify acrylic acid under reduced pressure to lower its boiling point. This is the most effective way to minimize thermal stress on the monomer.
-
Heating Mantle Control: Use a well-controlled heating mantle with a stirrer to ensure even heat distribution and prevent localized overheating. Avoid direct heating with a flame.
-
Temperature Monitoring: Continuously monitor the temperature of the liquid and vapor phases. The reboiler temperature should not exceed 95-100°C.
-
-
-
Presence of Oxygen:
-
Explanation: While oxygen is required for many common inhibitors like MEHQ to be effective, an uncontrolled or excessive amount of air can promote the formation of peroxides, which are potent polymerization initiators. Conversely, a completely oxygen-free environment can render phenolic inhibitors ineffective and may even lead to explosive polymerization.
-
Solution:
-
Controlled Air Sparging: For industrial-scale distillations, a small, controlled stream of dry air or a gas mixture with 5-21% oxygen is often sparged into the reboiler to activate the inhibitor. For laboratory scale, ensuring the system is not perfectly sealed from the air is often sufficient. Do not operate under a nitrogen or other inert gas atmosphere without an oxygen-independent inhibitor.
-
-
Experimental Protocol: Lab-Scale Vacuum Distillation of Acrylic Acid
-
Preparation:
-
Inspect all glassware for cracks or defects.
-
Ensure the acrylic acid to be purified contains an appropriate inhibitor (e.g., 200 ppm MEHQ). If the inhibitor concentration is unknown or low, add fresh MEHQ.
-
-
Apparatus Setup:
-
Set up a standard vacuum distillation apparatus. Use a round-bottom flask equipped with a magnetic stirrer.
-
Place the flask in a heating mantle connected to a temperature controller.
-
Use a fractionating column (e.g., Vigreux) for better separation if needed.
-
Connect the condenser to a chilled water supply.
-
The receiving flask should be placed in an ice bath to cool the distilled acrylic acid promptly.
-
-
Procedure:
-
Add the inhibited acrylic acid to the distillation flask (do not fill more than two-thirds full).
-
Add a magnetic stir bar.
-
Begin stirring to ensure even heating.
-
Gradually apply vacuum to the system.
-
Once the desired pressure is reached, slowly increase the temperature of the heating mantle.
-
Collect the distilled acrylic acid in the cooled receiving flask.
-
Crucial Step: Ensure the collected distillate is also properly inhibited. Add a small amount of inhibitor to the receiving flask before starting the distillation.
-
-
Shutdown:
-
Once the distillation is complete, turn off the heating mantle and allow the system to cool down before releasing the vacuum.
-
Issue 2: Solidification and Polymerization in Storage
Question: My purified acrylic acid solidified and/or polymerized in the storage container. How can I prevent this?
Answer: Acrylic acid has a relatively high freezing point (around 13°C or 55°F). If it freezes, the inhibitor can be unevenly distributed upon thawing, leading to localized areas with low inhibitor concentration that are prone to polymerization.
Root Cause Analysis and Solutions:
-
Low Storage Temperature:
-
Explanation: Storing acrylic acid below its freezing point will cause it to solidify. The thawing process is critical, as slow, uncontrolled thawing can lead to inhibitor segregation.
-
Solution:
-
Temperature-Controlled Storage: Store acrylic acid in a temperature-controlled environment, ideally between 15-25°C (59-77°F).
-
Proper Thawing Protocol: If acrylic acid freezes, it must be thawed carefully. The recommended method is to place the container in a water bath maintained at 25-40°C. Gently agitate or roll the container periodically to ensure the inhibitor is evenly mixed as the acrylic acid melts. Never use direct steam or electric heaters to thaw acrylic acid, as this can create hot spots and initiate polymerization.
-
-
-
Inhibitor and Oxygen Depletion:
-
Explanation: Over long storage periods, the inhibitor can be consumed. As mentioned, phenolic inhibitors require the presence of dissolved oxygen to function.
-
Solution:
-
Monitor Inhibitor Levels: Periodically check the inhibitor concentration, especially for long-term storage.
-
Ensure Air Headspace: Store acrylic acid in containers that are not completely full to allow for an air (oxygen) headspace. Do not store under an inert atmosphere unless an oxygen-independent inhibitor is used.
-
-
Diagram: Decision-Making for Thawing Frozen Acrylic Acid
Caption: Controlled thawing protocol for frozen acrylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common polymerization inhibitors for acrylic acid and how do they work?
A1: The most common inhibitors are phenolic compounds like the monomethyl ether of hydroquinone (MEHQ) and hydroquinone (HQ), and other compounds like phenothiazine (PTZ). These inhibitors work by scavenging free radicals, which are the initiators of the polymerization chain reaction. They donate a hydrogen atom to the growing polymer radical, terminating the chain and forming a stable radical that does not initiate further polymerization. An important aspect of phenolic inhibitors is their need for oxygen to be effective. Oxygen regenerates the active form of the inhibitor, allowing a small amount to protect a large volume of monomer over a long period.
| Inhibitor | Typical Concentration | Key Feature |
| MEHQ | 15-200 ppm | Good volatility, suitable for vapor phase inhibition. |
| HQ | 200-1000 ppm | Low volatility, primarily for liquid phase inhibition. |
| PTZ | 200-1000 ppm | Highly effective at higher temperatures, can be used with or without oxygen. |
Q2: Can I use an inert gas like nitrogen or argon during the distillation or storage of acrylic acid?
A2: This is a critical safety consideration. You should not use an inert atmosphere if you are relying on phenolic inhibitors like MEHQ or HQ. These inhibitors require oxygen to function. Removing oxygen will render them ineffective and can lead to rapid, uncontrolled polymerization. If an inert atmosphere is necessary for your process, you must use an inhibitor that does not require oxygen, such as some copper salts or phenothiazine (PTZ) under certain conditions.
Q3: How should I handle and dispose of acrylic acid that has polymerized?
A3: Polymerized acrylic acid is generally a stable solid. Small quantities of solid polymer can typically be disposed of as solid chemical waste, in accordance with local regulations. Do not attempt to dispose of liquid acrylic acid down the drain. If a container of acrylic acid has partially polymerized, the remaining liquid may have a depleted inhibitor concentration and should be handled with extreme caution. It is often best to induce the polymerization of the remaining monomer under controlled conditions (e.g., by gentle heating with an initiator, in a fume hood with appropriate safety precautions) before disposal. Always consult your institution's safety guidelines for chemical waste disposal.
Q4: What materials are compatible with acrylic acid for storage and handling?
A4: Acrylic acid is corrosive. Suitable materials for storage and handling include stainless steel (304 and 316), polyethylene, and glass. Avoid contact with carbon steel, aluminum, copper, and other alloys, as they can be corroded by acrylic acid and the metal ions can act as polymerization catalysts.
Diagram: Inhibitor Activation and Polymerization Prevention
Caption: Mechanism of free-radical scavenging by phenolic inhibitors.
References
Strategies to improve the reaction rate of pyrazinylacrylic acid synthesis
Welcome to the technical support center for the synthesis of pyrazinylacrylic acid. As Senior Application Scientists, we have compiled this guide based on established literature and extensive laboratory experience to help you navigate the common challenges associated with this procedure. This resource is designed to provide in-depth, actionable advice to improve your reaction rates, yields, and final product purity.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format. We focus on diagnosing the problem and providing a clear, scientifically-grounded solution.
Question 1: My reaction rate is extremely slow or has stalled. What are the primary factors to investigate?
An unexpectedly slow Knoevenagel condensation between pyrazinecarboxaldehyde and malonic acid is a frequent challenge. The root cause typically lies in suboptimal catalytic activity or reaction conditions.
Potential Causes & Step-by-Step Solutions:
-
Insufficient Catalyst Activity or Inappropriate Choice: The reaction mechanism hinges on the deprotonation of malonic acid to form a nucleophilic enolate ion[1]. If the base is too weak or used in insufficient quantity, this initial step becomes the rate-limiting bottleneck.
-
Action: Verify your catalyst choice and loading. While classic conditions often use pyridine as both a solvent and catalyst, other bases can be more effective. Piperidine is a stronger base and is frequently used as a catalyst in smaller amounts.[2][3] For a pyridine-free system, triethylamine (TEA) has been shown to be an effective surrogate.[4]
-
Protocol Insight: Consider the Doebner modification of the Knoevenagel condensation, which specifically uses pyridine or piperidine with malonic acid. This variant is highly effective as it facilitates both the condensation and the subsequent decarboxylation in a single pot.[2][3]
-
-
Suboptimal Reaction Temperature: The Knoevenagel condensation is temperature-dependent.
-
Action: Gradually increase the reaction temperature. A typical range for this synthesis is between 80-100°C.[5][6] Monitor the reaction progress by Thin Layer Chromatography (TLC) as you increase the heat.
-
Causality: Increased temperature provides the necessary activation energy for the condensation and subsequent dehydration and decarboxylation steps. However, be cautious of exceeding 120°C, which can lead to side-product formation and potential degradation of reactants.
-
-
Incorrect Stoichiometry: The molar ratio of reactants is critical.
-
Action: Ensure you are using a slight excess of malonic acid (e.g., 1.2 to 1.5 equivalents).
-
Rationale: According to Le Châtelier's principle, increasing the concentration of one reactant can drive the equilibrium towards the product side, enhancing the overall conversion of the limiting reactant (pyrazinecarboxaldehyde).
-
Troubleshooting Workflow: Slow Reaction Rate
Caption: A decision-making workflow for troubleshooting a slow reaction rate.
Question 2: My final product yield is low despite complete consumption of the starting material. Where could the product be lost?
Low isolated yield often points to issues during the reaction workup and purification stages, or the formation of soluble side products.
Potential Causes & Step-by-Step Solutions:
-
Incomplete Precipitation during Workup: Pyrazinylacrylic acid is typically isolated by acidifying the basic reaction mixture, which protonates the carboxylate salt, causing it to precipitate.
-
Action: After the reaction is complete, cool the mixture to room temperature and then pour it into a beaker of ice-cold water. Vigorously stir the diluted mixture and slowly add a mineral acid (e.g., 2M HCl) until the pH is approximately 2-3. Check the pH with litmus paper.
-
Protocol Insight: Cooling the solution before and during acidification decreases the solubility of the product, maximizing precipitation. Failure to reach a sufficiently low pH will result in the product remaining in solution as its carboxylate salt.
-
-
Losses During Recrystallization: While essential for purity, recrystallization can lead to significant product loss if the solvent system or procedure is not optimized.
-
Action: Choose a solvent system where the product is highly soluble at high temperatures but poorly soluble at low temperatures. Common solvents for acrylic acids include ethanol/water mixtures or ethyl acetate/hexane. Dissolve the crude product in a minimal amount of the hot solvent to ensure the solution is saturated. Allow it to cool slowly to form large, pure crystals, then cool further in an ice bath before filtration.
-
Table 1: Comparison of Common Catalytic Systems
| Catalyst System | Type | Typical Loading | Solvent | Temperature (°C) | Advantages | Disadvantages |
| Pyridine/Piperidine | Basic Amine | Solvent / 0.025 eq | Pyridine | 90 - 100 | Classic, well-documented (Doebner)[2][3] | Pyridine has a strong odor and is toxic |
| Triethylamine (TEA) | Basic Amine | 1 - 2 eq | Toluene | Reflux | Good pyridine surrogate, avoids carcinogenicity[4] | Requires an inert solvent |
| Boric Acid | Lewis Acid | 10 mol% | Ethanol/Water | Room Temp | Mild conditions, easy product purification[7] | May be slower than strong base catalysts |
| Heterogeneous Catalysts | Solid Base | Varies | Ethanol | Mild | Recyclable, easy to separate from reaction[8][9] | Can be less active than homogeneous catalysts |
Frequently Asked Questions (FAQs)
What is the reaction mechanism for the synthesis of pyrazinylacrylic acid?
The synthesis of pyrazinylacrylic acid from pyrazinecarboxaldehyde and malonic acid is a classic example of the Knoevenagel condensation , followed by decarboxylation. The mechanism proceeds in three key stages:
-
Enolate Formation: A base (e.g., piperidine) removes an acidic proton from the α-carbon of malonic acid, creating a resonance-stabilized enolate ion. This is the key nucleophile.
-
Nucleophilic Attack (Condensation): The enolate ion attacks the electrophilic carbonyl carbon of pyrazinecarboxaldehyde. This forms a tetrahedral intermediate.
-
Dehydration & Decarboxylation: The intermediate is protonated and then undergoes dehydration (loss of a water molecule) to form an α,β-unsaturated dicarbonyl compound.[1] When malonic acid is used and the reaction is heated, a final, spontaneous decarboxylation (loss of CO₂) step occurs to yield the final pyrazinylacrylic acid product.[2]
Knoevenagel Condensation & Decarboxylation Mechanism
Caption: The mechanistic pathway for pyrazinylacrylic acid synthesis.
How can I effectively monitor the reaction's progress?
Regularly monitoring the reaction is crucial to determine the endpoint and avoid the formation of degradation products from prolonged heating.
-
Method: Thin Layer Chromatography (TLC) is the most straightforward method.
-
Experimental Protocol: Reaction Monitoring by TLC
-
Prepare the TLC Plate: Use a silica gel plate. Mark a starting line with a pencil.
-
Spotting: On the starting line, spot three separate lanes:
-
S (Start): A co-spot of your two starting materials (pyrazinecarboxaldehyde and malonic acid).
-
R (Reaction): A sample taken directly from your reaction mixture (quench a small aliquot with a drop of acid and dissolve in a suitable solvent like ethyl acetate).
-
P (Product): If available, a reference spot of pure pyrazinylacrylic acid.
-
-
Elution: Develop the plate in a chamber with an appropriate solvent system (e.g., 7:3 Ethyl Acetate:Hexane with a small amount of acetic acid to ensure carboxylic acid spots are sharp).
-
Visualization: Visualize the plate under a UV lamp (254 nm).
-
Interpretation: The reaction is complete when the spot corresponding to pyrazinecarboxaldehyde in the 'R' lane has completely disappeared. The appearance of a new, lower Rf spot corresponding to the polar carboxylic acid product confirms progress.
-
Are there any "green" or more environmentally friendly approaches to this synthesis?
Yes, modern organic synthesis emphasizes sustainability. Several strategies can make this reaction greener:
-
Catalyst Choice: Employing a heterogeneous catalyst is a significant improvement. These solid-supported catalysts (e.g., functionalized mesoporous organosilicas) can be easily filtered out of the reaction mixture and reused multiple times, reducing waste.[8][9]
-
Solvent Selection: Traditional solvents like pyridine can be replaced. Using a catalytic amount of a base like triethylamine in a more benign solvent like ethanol or even performing the reaction in a water-ethanol mixture with a catalyst like boric acid are greener alternatives.[4][7]
-
Energy Consumption: Using a highly active catalyst that allows the reaction to proceed at a lower temperature or for a shorter duration can significantly reduce energy consumption.
References
-
One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. (2023). MDPI. [Link]
-
Catalytic C–H Bond Activation and Knoevenagel Condensation Using Pyridine-2,3-Dicarboxylate-Based Metal–Organic Frameworks. (2021). ACS Omega. [Link]
-
Triethylamine: a potential N-base surrogate for pyridine in Knoevenagel condensation of aromatic aldehydes and malonic acid. (2018). New Journal of Chemistry. [Link]
-
Synthesis and Characterization of Novel Pyridine Periodic Mesoporous Organosilicas and Its Catalytic Activity in the Knoevenagel Condensation Reaction. (2018). PMC - NIH. [Link]
-
Knoevenagel condensation of 1a and malonic acid in DMSO with different catalytic amounts (mol%) of glycine. (n.d.). ResearchGate. [Link]
-
A review of the recent progress on heterogeneous catalysts for Knoevenagel condensation. (2021). Dalton Transactions. [Link]
-
Knoevenagel Condensation between 2-Methyl-thiazolo[4,5-b]pyrazines and Aldehydes. (2022). J-Stage. [Link]
-
Knoevenagel condensation. (n.d.). Wikipedia. [Link]
-
Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up. (2024). YouTube. [Link]
-
Optimization reaction conditions for synthesis compound 9. (n.d.). ResearchGate. [Link]
-
Synthesis of α-furylacrylic acid. (2001). ResearchGate. [Link]
-
Kinetics and mechanism of Perkin reaction for synthesizing α-furylacrylic acid. (2002). ResearchGate. [Link]
-
Synthesis of α-furylacrylic acid. (2001). ResearchGate. [Link]
-
Optimization of a polyvinyl butyral synthesis process based on response surface methodology and artificial neural network. (2023). NIH. [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. Triethylamine: a potential N-base surrogate for pyridine in Knoevenagel condensation of aromatic aldehydes and malonic acid - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
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- 8. Synthesis and Characterization of Novel Pyridine Periodic Mesoporous Organosilicas and Its Catalytic Activity in the Knoevenagel Condensation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A review of the recent progress on heterogeneous catalysts for Knoevenagel condensation - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Managing side reactions in the synthesis of pyrazine sulfonamides
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for pyrazine sulfonamide synthesis. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis of this critical class of compounds. Pyrazine sulfonamides are pivotal scaffolds in medicinal chemistry, exhibiting a wide array of biological activities, including antibacterial and anticancer properties.[1][2] However, their synthesis is often plagued by side reactions that can complicate purification and reduce yields.
This document, structured as a series of practical Q&As, offers insights grounded in reaction mechanisms and provides actionable protocols to help you navigate these synthetic challenges effectively.
Troubleshooting & FAQs: Common Side Reactions and Solutions
Low or No Product Yield
Question: I am performing a standard sulfonylation of an aminopyrazine with a sulfonyl chloride and observing very low conversion of my starting materials. What are the likely causes and how can I improve the yield?
Answer: Low yield in this reaction is a common issue stemming from several factors, primarily related to the reactivity of the starting materials and the reaction conditions.
-
Causality & Mechanism: The core reaction involves the nucleophilic attack of the amino group on the electrophilic sulfur atom of the sulfonyl chloride.[3][4] The nucleophilicity of the aminopyrazine is often reduced due to the electron-withdrawing nature of the pyrazine ring itself, making it a weaker nucleophile than a typical aniline.[1] Furthermore, the sulfonyl chloride can be susceptible to hydrolysis, especially if there is moisture in the reaction.[5][6]
-
Troubleshooting Steps:
-
Moisture Control: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous solvents. The hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid is a major competing reaction.[7]
-
Choice of Base: The base is critical. It serves to activate the amine and to scavenge the HCl byproduct.
-
Weak Bases (e.g., Pyridine, Triethylamine): Often sufficient, but may not be strong enough to fully deprotonate less nucleophilic aminopyrazines.
-
Stronger, Non-Nucleophilic Bases (e.g., DBU, Proton Sponge): Can be more effective for deprotonating the amine without competing as a nucleophile.
-
Inorganic Bases (e.g., K₂CO₃, Cs₂CO₃): Can be effective, particularly in polar aprotic solvents like DMF or acetonitrile. Cesium carbonate is often used in challenging coupling reactions due to its high solubility and basicity.[4]
-
-
Solvent Effects: The choice of solvent can influence reaction rates.
-
Aprotic Polar Solvents (e.g., DMF, DMAc, Acetonitrile): Generally good choices as they can solvate the ions formed during the reaction.
-
Non-polar Solvents (e.g., Dichloromethane, Toluene): Can also be used, often in conjunction with a tertiary amine base.[8]
-
-
Temperature: If the reaction is sluggish at room temperature, gentle heating (e.g., 40-60 °C) can increase the rate. However, excessive heat can promote side reactions. Monitor the reaction by TLC or LC-MS to find the optimal temperature.
-
Formation of Dimer or Polymer Impurities
Question: My LC-MS analysis shows a significant peak with a mass corresponding to a dimer of my sulfonamide product. What is causing this and how can I prevent it?
Answer: Dimerization is a frequent and troublesome side reaction, particularly when using strong bases or when the sulfonamide product has an acidic N-H proton.
-
Causality & Mechanism: After the desired pyrazine sulfonamide is formed, its remaining N-H proton is acidic. A strong base can deprotonate this sulfonamide to form a nucleophilic sulfonamidate anion. This anion can then attack another molecule of the electrophilic sulfonyl chloride starting material, leading to the formation of a di-sulfonylated amine (dimer). In some cases, this can lead to oligomers.
-
Preventative Measures:
-
Stoichiometry Control: Use a slight excess (e.g., 1.05-1.1 equivalents) of the aminopyrazine relative to the sulfonyl chloride. This ensures the sulfonyl chloride is consumed before it can react with the product.
-
Controlled Addition: Add the sulfonyl chloride slowly (e.g., dropwise via a syringe pump) to a solution of the aminopyrazine and base. This maintains a low concentration of the electrophile, favoring the reaction with the more abundant aminopyrazine over the sulfonamide product.
-
Base Selection: Avoid using an excessive amount of a very strong base. A base that is just strong enough to facilitate the primary reaction is ideal. Using a bulky base can sometimes sterically hinder the attack on the already-formed sulfonamide.
-
Reaction Monitoring: Closely monitor the reaction by TLC or LC-MS. Once the sulfonyl chloride is consumed, quench the reaction to prevent further side reactions.
-
Competing N-Arylation in Palladium-Catalyzed Reactions
Question: I am using a Buchwald-Hartwig amination to couple a sulfonamide with a chloropyrazine, but I'm getting low yields and a complex mixture. What are the specific challenges with this transformation?
Answer: The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, but its application to coupling sulfonamides with electron-deficient heteroaryl halides like chloropyrazines has known challenges.[9][10]
-
Causality & Mechanism: The catalytic cycle involves oxidative addition of the palladium(0) catalyst to the chloropyrazine, followed by coordination of the deprotonated sulfonamide, and finally reductive elimination to form the product.[11][12] Several issues can arise:
-
Reduced Nucleophilicity: Sulfonamides are less nucleophilic than amines, which can make the coupling step more difficult.[13]
-
Catalyst Inhibition/Deactivation: The nitrogen atoms in the pyrazine ring can coordinate to the palladium center, potentially inhibiting or deactivating the catalyst.[14] This is a common problem with nitrogen-containing heterocycles.
-
Competitive Reactions: The base used can promote side reactions. Strong bases like sodium tert-butoxide are common but can be problematic with sensitive functional groups.[11]
-
-
Optimization Strategies:
-
Ligand Choice: This is the most critical parameter. Bulky, electron-rich phosphine ligands are essential for promoting both the oxidative addition and the reductive elimination steps. Ligands like XPhos, SPhos, or tBuBrettPhos have shown success with challenging substrates.[14]
-
Catalyst System: Use a pre-formed palladium catalyst or a combination of a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and the appropriate ligand.
-
Base and Solvent Combination: The choice of base and solvent is interdependent.
-
Bases: Strong, non-nucleophilic bases are required. K₃PO₄ or Cs₂CO₃ are often milder alternatives to alkoxides and can be effective.
-
Solvents: Anhydrous, polar aprotic solvents like toluene, dioxane, or DMF are typically used.[9]
-
-
Temperature Control: These reactions often require elevated temperatures (80-110 °C). Microwave heating can sometimes improve yields and reduce reaction times, but care must be taken to avoid catalyst decomposition.[15]
-
Visualizing Reaction Pathways
Understanding the desired reaction in the context of its major side reactions is key to effective troubleshooting.
Diagram 1: Key Reaction Pathways in Sulfonylation
Caption: Main vs. side reaction pathways in pyrazine sulfonamide synthesis.
Protocol Spotlight: General Procedure for Sulfonylation of Aminopyrazine
This protocol provides a robust starting point for the synthesis of pyrazine sulfonamides, incorporating best practices to minimize common side reactions.[8]
-
Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (N₂), add the aminopyrazine (1.0 eq) and anhydrous dichloromethane (DCM) or acetonitrile (approx. 0.1 M concentration).
-
Base Addition: Add triethylamine (1.5 eq) or diisopropylethylamine (DIPEA) (1.5 eq). Stir the mixture for 10 minutes at room temperature. For less reactive amines, consider cooling the mixture to 0 °C before the next step.
-
Sulfonyl Chloride Addition: Dissolve the sulfonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirring amine solution over 15-30 minutes using a syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the aminopyrazine.
-
Workup: Once the reaction is complete, quench by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure pyrazine sulfonamide.[16]
Troubleshooting Flowchart
When faced with an unexpected result, a systematic approach can quickly identify the root cause.
Diagram 2: Troubleshooting Workflow for Synthesis
Caption: A decision tree for troubleshooting pyrazine sulfonamide synthesis.
Comparative Data Summary
The choice of base can significantly impact reaction outcomes. The following table summarizes general recommendations based on the nature of the aminopyrazine substrate.
| Substrate Reactivity | Recommended Base(s) | Solvent(s) | Temp. | Key Considerations |
| Electron-rich Aminopyrazine | Pyridine, Triethylamine | DCM, THF | 0°C to RT | Standard conditions are often sufficient. |
| Electron-neutral Aminopyrazine | DIPEA, DBU | Acetonitrile, DMF | RT to 50°C | May require slightly more forcing conditions. |
| Electron-deficient Aminopyrazine | NaH, K₂CO₃, Cs₂CO₃ | DMF, DMAc | RT to 80°C | Stronger base needed to deprotonate the weakly nucleophilic amine. |
| Buchwald-Hartwig Coupling | K₃PO₄, Cs₂CO₃, NaOtBu | Toluene, Dioxane | 80-110°C | Ligand and base screening are critical for success.[9] |
This guide provides a foundational framework for addressing common challenges in pyrazine sulfonamide synthesis. Successful synthesis relies on a mechanistic understanding of not only the desired transformation but also the potential side reactions. By carefully selecting reagents, controlling reaction conditions, and systematically troubleshooting unexpected outcomes, researchers can significantly improve the efficiency and reliability of their synthetic routes.
References
-
King, J. F., & Durst, T. (1965). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society. Available from: [Link]
-
Robertson, R. E. (1967). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry. Available from: [Link]
- Cottet, F., & Schlosser, M. (2001). PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES. Google Patents.
-
Uddin, M. J., et al. (2021). Sulfonamide derivatives: Synthesis and applications. Frontier Research Publication. Available from: [Link]
-
Moody, C. J., & Roff, G. J. (2009). Aqueous process chemistry: the preparation of aryl sulfonyl chlorides. Organic Process Research & Development. Available from: [Link]
-
King, J. F., & Lee, T. M. (1989). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). Canadian Journal of Chemistry. Available from: [Link]
-
Stogios, P. J., et al. (2022). Molecular mechanism of plasmid-borne resistance to sulfonamides. bioRxiv. Available from: [Link]
-
Bull, J. A., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters. Available from: [Link]
-
Patel, K. D., et al. (2024). Overview on Design and Synthesis of Sulfonamide Derivative through Condensation of Amino Group Containing Drug. International Journal of Advanced Research in Science, Communication and Technology. Available from: [Link]
- Sultan, A. A. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Molecular Structure.
-
Schultz, D. M., & Wolfe, J. P. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters. Available from: [Link]
-
ACS Green Chemistry Institute. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available from: [Link]
-
Lam, P. Y. S., et al. (2000). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. Tetrahedron Letters. Available from: [Link]
-
Zhang, W., et al. (2006). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. Tetrahedron. Available from: [Link]
-
Stogios, P. J., et al. (2022). Molecular mechanism of plasmid-borne resistance to sulfonamides. bioRxiv. Available from: [Link]
-
Ramachandran, S., et al. (2021). Pyrazine and its derivatives- synthesis and activity-a review. International Journal of Biology, Pharmacy and Allied Sciences. Available from: [Link]
-
Patel, N. B., & Patel, N. N. (2003). Synthesis and Antimicrobial Activity of Pyrazine-2-Carboxylic Acid With Various Sulfonamide Derivatives. Oriental Journal of Chemistry. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available from: [Link]
-
Ashraf-Khorassani, M., et al. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Chromatographic Science. Available from: [Link]
-
Ong, K. T., et al. (2013). Review on the Synthesis of Pyrazine and Its Derivatives. Borneo Journal of Resource Science and Technology. Available from: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available from: [Link]
-
Harris, M. C., et al. (2001). Catalytic amination of 2-substituted pyridines with hydrazine derivatives. Organic Letters. Available from: [Link]
-
Various Authors. (2019). Copper-Catalyzed N-Arylation of Sulfonamides with Aryl Bromides and Iodides Using Microwave Heating. ResearchGate. Available from: [Link]
-
Stogios, P. J., et al. (2023). Molecular mechanism of plasmid-borne resistance to sulfonamide antibiotics. Nature Communications. Available from: [Link]
-
Chopra, H. (2021). Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET. YouTube. Available from: [Link]
-
Ashraf-Khorassani, M., et al. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. ResearchGate. Available from: [Link]
-
ResearchGate. (n.d.). Scheme 1. Examples of palladium-catalysed amination of reactive heteroaryl chlorides. ResearchGate. Available from: [Link]
-
Fleckenstein, C. A. (2019). Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science. Available from: [Link]
-
Lam, P. Y. S., et al. (2000). Facile N-arylation of amines and sulfonamides and o-arylation of phenols and arenecarboxylic acids. PubMed. Available from: [Link]
-
Various Authors. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI. Available from: [Link]
-
Wagaw, S., & Buchwald, S. L. (1996). The Synthesis of Aminopyridines: A Method Employing Palladium-Catalyzed Carbon−Nitrogen Bond Formation. The Journal of Organic Chemistry. Available from: [Link]
-
Li, J., et al. (2020). Chemoselective N-arylation of aminobenzene sulfonamides via copper catalysed Chan–Evans–Lam reactions. Organic Chemistry Frontiers. Available from: [Link]
-
Various Authors. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. Available from: [Link]
-
Bull, J. A., & Mousseau, J. J. (2012). Arylation and alkenylation of activated alkyl halides using sulfonamides. Chemical Communications. Available from: [Link]
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Technical Support Center: Enhancing the Yield of 1,3,5-Triaryl-2-Pyrazolines under Ultrasound Irradiation
Welcome to the technical support center for the ultrasound-assisted synthesis of 1,3,5-triaryl-2-pyrazolines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions, and validated protocols. Our goal is to help you navigate the common challenges of this synthetic route and consistently achieve high yields of your target compounds.
Introduction to the Sonochemical Synthesis of 1,3,5-Triaryl-2-Pyrazolines
The synthesis of 1,3,5-triaryl-2-pyrazolines, a class of heterocyclic compounds with a wide range of biological activities, is commonly achieved through the cyclocondensation reaction of chalcones with phenylhydrazine.[1][2] Conventional methods often require long reaction times and high temperatures, leading to potential side product formation and lower yields.[3][4] The application of ultrasound irradiation has emerged as a powerful technique to overcome these limitations. This "green chemistry" approach utilizes acoustic cavitation—the formation, growth, and implosive collapse of microscopic bubbles—to create localized hot spots with extremely high temperatures and pressures.[5] This phenomenon dramatically accelerates the reaction rate, often leading to higher yields in shorter times and under milder conditions.[3][6]
This guide will delve into the practical aspects of this synthesis, providing you with the knowledge to optimize your reaction conditions and troubleshoot any issues that may arise.
Troubleshooting Guide: A Problem-Solving Approach
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: Low or No Product Yield
Question: I am following the general protocol for the ultrasound-assisted synthesis of 1,3,5-triaryl-2-pyrazolines, but I am obtaining a very low yield, or in some cases, no product at all. What are the likely causes and how can I resolve this?
Answer: Low or no yield is a common issue that can often be traced back to a few key experimental parameters. A systematic approach to troubleshooting is recommended.
1. Reagent Quality and Stoichiometry:
-
Purity of Starting Materials: The purity of your chalcone and phenylhydrazine hydrochloride is critical. Impurities in the chalcone can inhibit the reaction, while degraded phenylhydrazine will be unreactive.
-
Molar Ratio of Reactants: The stoichiometry between the chalcone and phenylhydrazine hydrochloride significantly impacts the yield. An excess of phenylhydrazine is often required to drive the reaction to completion. Studies have shown that an optimal molar ratio of chalcone to phenylhydrazine hydrochloride is 1:3.[3]
-
Role of Sodium Acetate: Sodium acetate plays a crucial role in liberating the free phenylhydrazine from its hydrochloride salt. The amount of sodium acetate should be optimized; too little will result in incomplete reaction, while too much can lead to a slight decrease in yield. A molar ratio of chalcone:phenylhydrazine hydrochloride:sodium acetate of 1:3:0.15 has been found to be optimal.[3]
2. Reaction Conditions:
-
Ultrasound Parameters:
-
Frequency: The frequency of the ultrasound can influence the cavitation process. For the synthesis of 1,3,5-triaryl-2-pyrazolines, lower frequencies have been shown to be more effective. For instance, a frequency of 25 kHz has been reported to give higher yields compared to 40 kHz or 59 kHz.[3] It is theorized that at higher frequencies, the production of cavitation bubbles may decrease.[3]
-
Power: The power of the sonicator should be sufficient to induce cavitation. If the power is too low, the reaction will not be adequately accelerated.
-
Probe Immersion Depth: For probe sonicators, the depth of the probe in the reaction mixture is important for efficient energy transfer. Ensure the probe is submerged but not touching the walls or bottom of the reaction vessel.[7]
-
-
Temperature Control: While ultrasound generates localized hot spots, the bulk temperature of the reaction mixture should be controlled. Excessive heating of the bulk solution can decrease the efficiency of cavitation as it increases the vapor pressure inside the bubbles, cushioning their collapse.[2] Many ultrasound-assisted reactions are performed at room temperature with a cooling water bath to maintain a consistent temperature.[3]
-
Solvent System: The most commonly reported solvent system for this reaction is an aqueous solution of acetic acid.[3] The polarity of the solvent is crucial for dissolving the reactants and facilitating the reaction. If your chalcone has very low solubility, you may need to adjust the solvent composition.
3. Work-up and Purification:
-
Product Loss During Work-up: The product is typically isolated by pouring the reaction mixture into ice-cold water, which causes the pyrazoline to precipitate.[8] If the product is not precipitating, it may be due to insufficient product formation or some solubility in the work-up medium.
-
Purification Challenges: The primary method of purification is recrystallization from a suitable solvent, such as ethanol.[2][9] If the crude product is an oil or does not crystallize, it may indicate the presence of significant impurities. In such cases, column chromatography may be necessary.[10]
Troubleshooting Workflow for Low Yield:
Caption: A step-by-step workflow for troubleshooting low yields.
Issue 2: Product Impurity and Side Reactions
Question: My reaction seems to have worked, but after purification, my product is still impure. What are the likely side products, and how can I avoid them and improve the purity of my final compound?
Answer: Product impurity is often due to the presence of unreacted starting materials or the formation of side products.
1. Common Impurities and Side Products:
-
Unreacted Chalcone: The presence of the starting chalcone is a common impurity if the reaction has not gone to completion. This can be identified by TLC or NMR spectroscopy (presence of characteristic α,β-unsaturated ketone signals).
-
Oxidation to Pyrazole: The 2-pyrazoline product can be oxidized to the more thermodynamically stable aromatic pyrazole.[7][11] This is a significant side reaction, especially if the reaction is exposed to air for extended periods at elevated temperatures.
-
Hydrazone Intermediate: The reaction proceeds through a hydrazone intermediate.[12] Incomplete cyclization can lead to the presence of this intermediate in the final product.
2. Strategies to Minimize Impurities and Side Products:
-
Ensure Complete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure all the chalcone has been consumed.[13]
-
Minimize Oxidation: To prevent the formation of pyrazole, it is advisable to run the reaction under an inert atmosphere (e.g., nitrogen or argon), although many procedures report success without this precaution. Avoid unnecessarily long reaction times and high temperatures.
-
Optimize pH: The reaction is typically carried out in an acidic medium (acetic acid), which facilitates the cyclization of the hydrazone intermediate.[8] Ensure the pH is appropriate for the reaction to proceed to completion.
3. Purification Techniques:
-
Recrystallization: This is the most effective method for purifying 1,3,5-triaryl-2-pyrazolines.[2][9] Ethanol is a commonly used solvent. If the product is still impure after one recrystallization, a second may be necessary.
-
Column Chromatography: If recrystallization fails to yield a pure product, column chromatography using silica gel is a reliable alternative. A common eluent system is a mixture of petroleum ether and ethyl acetate.[10]
Characterization of Product and Impurities:
| Compound | Key FT-IR Signals (cm⁻¹) | Key ¹H-NMR Signals (δ ppm) |
| 1,3,5-Triaryl-2-Pyrazoline | ~1590-1600 (C=N) | ABX system for pyrazoline ring protons: ~3.0-3.8 (CH₂) and ~5.2-5.7 (CH) |
| Chalcone (starting material) | ~1650-1680 (C=O, conjugated) | Doublets for α and β protons of the enone system (~7.0-8.0) |
| Pyrazole (oxidation product) | Aromatic C=C and C=N | Aromatic proton on the pyrazole ring (~6.5-7.0) |
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of ultrasound in accelerating this reaction?
A1: Ultrasound enhances the reaction rate through a phenomenon called acoustic cavitation.[5] This involves the formation, growth, and violent collapse of microscopic bubbles in the liquid medium. The collapse of these bubbles generates localized "hot spots" with transient temperatures of up to 5000 K and pressures of ~1000 atm.[5] These extreme conditions provide the activation energy for the reaction, leading to a significant increase in the reaction rate. Additionally, the mechanical effects of cavitation, such as microstreaming and shockwaves, increase mass transfer and surface area, further promoting the reaction.[5]
Ultrasound-Assisted Reaction Mechanism:
Caption: The role of acoustic cavitation in accelerating the synthesis of 1,3,5-triaryl-2-pyrazolines.
Q2: Can I use other solvents for this reaction?
A2: While an aqueous acetic acid solution is the most commonly reported and effective solvent system, other solvents have been explored.[3] The choice of solvent depends on the solubility of your specific chalcone derivative. For some substrates, ethanol has been used.[4] Recently, "green" solvent alternatives like deep eutectic solvents (DES) have been successfully employed in the ultrasound-assisted synthesis of pyrazolines, offering advantages in terms of recyclability and reduced environmental impact.[11][14]
Q3: What are the key safety precautions I should take when using an ultrasonic bath or probe?
A3: Safety is paramount when working with sonochemical equipment.
-
Personal Protective Equipment (PPE): Always wear safety goggles, gloves, and a lab coat.[7] Prolonged exposure to the high-frequency noise from sonicators can be harmful, so hearing protection (earplugs or earmuffs) is highly recommended.[5]
-
Ventilation: Perform the reaction in a well-ventilated fume hood, especially when using organic solvents.
-
Flammable Solvents: Exercise extreme caution when sonicating flammable solvents. The energy from the ultrasound can cause localized heating. Never use a sonicator with a sealed container, as pressure can build up and lead to an explosion.[1]
-
Equipment Handling: Never touch the probe of a sonicator when it is operating. Ensure the equipment is on a stable, level surface.[7] Regularly inspect the probe for any signs of wear or damage.[7]
Q4: How do I monitor the progress of the reaction?
A4: The most convenient way to monitor the reaction is by using Thin Layer Chromatography (TLC).[13] Take small aliquots of the reaction mixture at regular intervals and spot them on a TLC plate alongside the starting chalcone. The disappearance of the chalcone spot and the appearance of a new spot for the pyrazoline product will indicate the progress of the reaction. A suitable mobile phase for TLC is typically a mixture of a nonpolar solvent like petroleum ether or hexane and a more polar solvent like ethyl acetate.[15]
Q5: My final product is a colored oil instead of a solid. What should I do?
A5: The formation of a colored oil suggests the presence of impurities.
-
Initial Purification: Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal if you have one. You can also try triturating the oil with a non-polar solvent like hexane to see if a solid precipitates.
-
Chromatography: If crystallization fails, the most effective next step is purification by column chromatography on silica gel.[10] This will help to separate the desired pyrazoline from unreacted starting materials and any side products.
-
Color: 1,3,5-Triaryl-2-pyrazolines are often yellow solids.[8] A dark or oily appearance usually indicates impurities.
Experimental Protocols
Protocol 1: General Procedure for Ultrasound-Assisted Synthesis of 1,3,5-Triaryl-2-Pyrazolines
This protocol is adapted from a reliable, high-yield procedure.[3]
Materials:
-
Substituted Chalcone (1.0 mmol)
-
Phenylhydrazine hydrochloride (3.0 mmol)
-
Sodium acetate (0.15 mmol)
-
Glacial acetic acid
-
Distilled water
-
Ethanol (for recrystallization)
-
Ultrasonic bath or probe sonicator (e.g., 25 kHz)
Procedure:
-
In a flask, dissolve the chalcone (1.0 mmol), phenylhydrazine hydrochloride (3.0 mmol), and sodium acetate (0.15 mmol) in a 2:1 (v/v) mixture of acetic acid and water.
-
Place the flask in the ultrasonic bath, ensuring the water level in the bath is sufficient to cover the reaction mixture.
-
Irradiate the mixture with ultrasound at room temperature for 1.5-2 hours. Monitor the temperature of the water bath and add cold water or ice if necessary to maintain a temperature between 28-32°C.
-
Monitor the reaction progress by TLC until the starting chalcone is consumed.
-
Upon completion, pour the reaction mixture into a beaker containing crushed ice.
-
Stir the mixture until a solid precipitate forms.
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold water.
-
Dry the crude product.
-
Purify the crude product by recrystallization from ethanol to obtain the pure 1,3,5-triaryl-2-pyrazoline.
Protocol 2: Purification by Recrystallization
-
Transfer the crude, dry pyrazoline product to a clean Erlenmeyer flask.
-
Add a minimal amount of ethanol to the flask, just enough to suspend the solid.
-
Gently heat the mixture with stirring (e.g., on a hot plate) until the solid completely dissolves. If the solid does not dissolve, add more ethanol dropwise until a clear solution is obtained.
-
Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.
-
As the solution cools, crystals of the pure pyrazoline should form. For better crystal formation, you can place the flask in an ice bath after it has reached room temperature.
-
Collect the purified crystals by vacuum filtration, wash them with a small amount of cold ethanol, and dry them thoroughly.
References
- BenchChem. (2025).
- Recent Advances in the Synthesis of Pyrazole Deriv
- Maharaja College, Ara. Application Of Ultrasound in Chemical Reactions.
- An improved synthesis of 1,3,5-triaryl-2-pyrazolines in acetic acid aqueous solution under ultrasound irradiation. (2007).
- Synthesis of 1,3,5‐triaryl‐2‐pyrazolines by treating various chalcones.... (n.d.).
- Synthesis and Evaluation of 1,3,5-Triaryl-2-Pyrazoline Derivatives as Potent Dual Inhibitors of Urease and α-Glucosidase Together with Their Cytotoxic, Molecular Modeling and Drug-Likeness Studies. (n.d.). PubMed Central.
- Mechanistic study of pyrazole synthesis via oxidation-induced N–N coupling of diazatitanacycles. (n.d.). Dalton Transactions (RSC Publishing).
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PubMed Central.
- Pyrazole synthesis. (n.d.). Organic Chemistry Portal.
- BenchChem. (2025). Troubleshooting low yield during the chemical synthesis of Episappanol.
- Cyclization of Chalcone Derivatives: Design, Synthesis, In Silico Docking Study, and Biological Evaluation of New Quinazolin-2,4-diones Incorporating Five-, Six-, and Seven-Membered Ring Moieties as Potent Antibacterial Inhibitors. (2023). PubMed Central.
- #61 Synthesis and biological evaluation of some novel 1, 3, 5-triaryl-2-pyrazolines derivatives. (2022). Journal of Pharmaceutical Chemistry.
- Ultrasound Assisted Synthesis of 1,5-Diaryl and 1,3,5-Triaryl-2-pyrazolines by Using KOH/EtOH System with Cu(I) Catalyst. (n.d.).
- Synthesis and structural characterization of novel pyrazoline deriv
- Ultrasound mediated synthesis of some pyrazoline derivatives using biocompatible deep eutectic solvent (DES). (n.d.). Der Pharma Chemica.
- Illustration of the cyclization reaction between chalcone (4) and.... (n.d.).
- SYNTHESIS OF CHALCONE AND PYRAZOLINE DERIVATIVES WITH ACETOPHENONE AND VERATRALDEHYDE AS PRECURSORS. (n.d.). OJS UMMADA.
- Synthesis of 1,3, 5‐ triaryl‐2‐ pyrazoline derivative. (n.d.).
- IR, 1 H-NMR and MS (ET) spectral data of the 2-pyrazoline products. (n.d.).
- Synthesis of New Series of Pyrazoline, and Study their Kinetics and Reaction Mechanism. (2019).
- Comparison of various synthesis methods and synthesis parameters of pyrazoline deriv
- Cyclization reaction of 4-nitro-3'-4'-dimethoxychalcone and phenylhydrazine as antibacterial candid
- Ultrasound-Assisted Synthesis of Pyrazoline Derivatives as Potential Antagonists of RAGE-Mediated Pathologies: Insights from SAR Studies and Biological Evalu
- Ultrasound-assisted synthesis of pyrazoline benzenesulfonamide.... (n.d.).
- Synthesis of various pyrazole derivatives
- Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline.
- Synthesis and Characterization of Pyrazoline Derivatives under Three Different C
- Synthesis and Characterization of some Pyrazoline derivatives from Chalcones containing azo and ether groups. (2019).
- An improved synthesis of 1,3,5-triaryl-2-pyrazolines in acetic acid aqueous solution under ultrasound irradi
- Unveiling a versatile heterocycle: pyrazoline – a review. (2017). RSC Publishing.
- Design and efficient synthesis of pyrazoline and isoxazole bridged indole C-glycoside hybrids as potential anticancer agents. (2020). PubMed Central.
- Synthesis, Characterization and Fluorescent Property Evaluation of 1,3,5-Triaryl-2-pyrazolines. (n.d.). MDPI.
- 2-pyrazoline derivatives in neuropharmacology: Synthesis, ADME prediction, molecular docking and in vivo biological evalu
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Validation & Comparative
A Comparative Analysis of the Biological Activity of Pyrazine vs. Pyridine Derivatives
A Technical Guide for Medicinal Chemists and Drug Development Professionals
Introduction
In the landscape of medicinal chemistry, nitrogen-containing heterocyclic compounds form the backbone of a vast number of therapeutic agents. Among these, pyrazine and pyridine derivatives are preeminent scaffolds, recognized for their versatile chemical properties and broad spectrum of biological activities.[1][2] Pyrazine, a six-membered aromatic ring with two nitrogen atoms in a 1,4-orientation, and pyridine, its analogue with a single nitrogen atom, are featured in numerous clinically approved drugs.[3][4] Both structures serve as crucial pharmacophores that can engage in various non-covalent interactions with biological targets, including hydrogen bonding, metal chelation, and π-π stacking. This guide provides a comparative analysis of the biological activities of pyrazine and pyridine derivatives, focusing on their applications in oncology and infectious diseases, supported by experimental data to inform rational drug design.
Physicochemical Properties and Structure-Activity Relationship (SAR) Insights
The distinct electronic properties of pyrazine and pyridine rings are fundamental to their biological activities. Pyridine is a weak base, while pyrazine is even weaker due to the electron-withdrawing effect of the second nitrogen atom.[3] This difference in basicity and electron distribution influences their ability to act as hydrogen bond acceptors and their overall pharmacokinetic profiles.
-
Pyridine: The lone pair of electrons on the nitrogen atom is readily available, making it a good hydrogen bond acceptor and a ligand for metal ions in metalloenzymes. Its aromaticity allows for diverse substitutions, enabling fine-tuning of steric and electronic properties to optimize target binding.[5]
-
Pyrazine: The symmetrical nature of the pyrazine ring results in a zero dipole moment.[3] The two nitrogen atoms act as electron sinks, making the ring electron-deficient. This property can be exploited to form specific interactions with electron-rich pockets in target proteins.
These fundamental differences dictate the types of interactions each scaffold can form, providing a basis for their distinct and sometimes overlapping biological activities.
Comparative Analysis of Key Biological Activities
Both pyrazine and pyridine derivatives have demonstrated significant potential across a range of therapeutic areas. This section compares their performance in two critical fields: anticancer and antimicrobial applications.
Anticancer Activity
The development of novel anticancer agents is a primary focus of modern drug discovery. Both pyrazine and pyridine scaffolds are integral to many potent anticancer compounds, often acting through the inhibition of key signaling pathways involved in cell proliferation and survival.[6]
Pyrazine Derivatives: These compounds have garnered significant attention for their anticancer potential.[7] Their mechanisms often involve inducing apoptosis, inhibiting cell cycle progression, and targeting specific enzymes like kinases. For instance, certain pyrazine-containing hybrids have shown potent activity against various cancer cell lines, sometimes exhibiting greater efficacy and lower toxicity than their parent compounds.[3][8]
Pyridine Derivatives: The pyridine nucleus is a cornerstone in the design of anticancer drugs, particularly kinase inhibitors.[5][9] The nitrogen atom often plays a crucial role in anchoring the molecule within the ATP-binding pocket of kinases. Marketed drugs like Imatinib and Sunitinib, which contain pyridine or related heterocycles, underscore the success of this scaffold. Pyridine derivatives have been shown to inhibit critical pathways such as VEGFR-2-induced angiogenesis and histone deacetylases (HDACs).[9]
Table 1: Comparative Anticancer Activity (IC₅₀ Values in µM) of Representative Pyrazine and Pyridine Derivatives
| Compound Class | Derivative Example | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action (Proposed) |
| Pyrazine | Imidazo[1,2-a]pyrazine | MCF-7 (Breast) | 11 | Not Specified |
| Imidazo[1,2-a]pyrazine | HepG2 (Liver) | 13 | Not Specified | |
| Pyridine | Imidazo[1,2-a]pyridine | MCF-7 (Breast) | 11 | Not Specified |
| Imidazo[1,2-a]pyridine | HepG2 (Liver) | 13 | Not Specified |
Data synthesized from a study on imidazopyrazine and imidazopyridine derivatives.[10] Lower IC₅₀ values indicate greater potency.
Antimicrobial Activity
With the rise of antimicrobial resistance, there is an urgent need for new classes of anti-infective agents. Both pyrazine and pyridine derivatives have been extensively explored for their antibacterial and antifungal properties.[11][12]
Pyrazine Derivatives: Pyrazine carboxamides are a well-known class of compounds with significant antimicrobial, particularly antimycobacterial, activity.[13] The drug Pyrazinamide is a first-line treatment for tuberculosis. The mechanism is believed to involve conversion to pyrazinoic acid, which disrupts membrane transport and energy metabolism in Mycobacterium tuberculosis. Newer synthetic derivatives continue to show broad-spectrum antibacterial and antifungal activity.[13][14][15]
Pyridine Derivatives: The pyridine ring is a common feature in many antimicrobial agents.[16] Its derivatives can act through various mechanisms, including the disruption of cell wall synthesis, inhibition of DNA gyrase, and interference with metabolic pathways. Quaternary ammonium salts containing a pyridine ring, for example, exhibit potent antimicrobial activity due to their ability to disrupt microbial cell membranes.[11]
Table 2: Comparative Antimicrobial Activity (MIC Values in µg/mL) of Representative Pyrazine and Pyridine Derivatives
| Compound Class | Derivative Example | S. aureus | E. coli | C. albicans |
| Pyrazine | Triazolo[4,3-a]pyrazine | 32 | 16 | Not Tested |
| Pyrazine | Pyrazine-piperazine | 6.25 | 50 | 3.125 |
| Pyridine | Thienopyridine | <4.8 | 19.5 | <4.8 |
Data synthesized from multiple sources.[12][14][15] Lower MIC (Minimum Inhibitory Concentration) values indicate greater potency.
Mechanisms of Action: A Deeper Dive
The efficacy of these compounds is rooted in their ability to interact with specific molecular targets. Understanding these mechanisms is critical for optimizing lead compounds.
Kinase Inhibition in Cancer: Many pyridine and pyrazine derivatives function as ATP-competitive kinase inhibitors. The nitrogen atom(s) in the heterocyclic ring often form a critical hydrogen bond with the "hinge" region of the kinase, a key interaction for potent inhibition.
Below is a conceptual diagram illustrating the general workflow for screening potential kinase inhibitors.
Caption: A generalized workflow for identifying and developing kinase inhibitors.
Disruption of Microbial Cell Integrity: For antimicrobial agents, a common mechanism is the disruption of the cell membrane or wall. Cationic pyridine derivatives, for instance, are attracted to the negatively charged components of bacterial membranes, leading to membrane depolarization and cell death.
Experimental Protocols for Evaluation
To ensure scientific rigor, the biological activities of novel compounds must be assessed using validated, reproducible protocols. Below are methodologies for evaluating anticancer and antibacterial activity.
Protocol 1: MTT Assay for In Vitro Cytotoxicity
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Causality and Validation: The assay relies on the principle that viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells. The protocol's self-validating nature comes from the inclusion of multiple controls:
-
Vehicle Control: Cells treated with the solvent (e.g., DMSO) used to dissolve the test compounds. This accounts for any solvent-induced toxicity.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin). This confirms the assay is sensitive to cytotoxic effects.
-
Blank Control: Media without cells. This provides the baseline absorbance for background correction.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrazine and pyridine derivatives in the appropriate cell culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds. Include vehicle and positive controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Caption: Step-by-step workflow of the MTT cytotoxicity assay.
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method is the gold standard for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Step-by-Step Methodology:
-
Inoculum Preparation: Prepare a standardized suspension of the test bacterium (e.g., S. aureus) in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate.
-
Inoculation: Add the bacterial inoculum to each well. Include a positive control (bacteria, no compound) and a negative control (broth, no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).
Conclusion and Future Perspectives
Both pyrazine and pyridine derivatives are exceptionally versatile scaffolds in medicinal chemistry, demonstrating significant promise in anticancer and antimicrobial applications. Pyridine derivatives are particularly well-established as kinase inhibitors in oncology, while pyrazines hold a key position in the treatment of tuberculosis. The choice between these scaffolds in a drug design program will depend on the specific biological target and the desired physicochemical properties. Future research should focus on creating hybrid molecules that combine the advantageous features of both rings and on exploring novel substitutions to enhance potency, selectivity, and pharmacokinetic profiles.
References
- Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (Source: MDPI) [URL: https://www.mdpi.com/1420-3049/28/22/7470]
- Pyridine Compounds with Antimicrobial and Antiviral Activities. (Source: MDPI) [URL: https://www.mdpi.com/1420-3049/27/15/4925]
- Commentary on Pyridine Compounds & its Antimicrobial Activities. (Source: Open Access Journals) [URL: https://www.iomctest.org/biochemistry/pyridine-compounds-its-antimicrobial-activities.html]
- . (Source: Benchchem) [URL: https://www.benchchem.
- Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. (Source: ResearchGate) [URL: https://www.researchgate.
- Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024). (Source: PubMed) [URL: https://pubmed.ncbi.nlm.nih.gov/39318219/]
- Natural Products-Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (Source: PubMed) [URL: https://pubmed.ncbi.nlm.nih.gov/37998205/]
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Validating the Anticancer Activity of Pyrazinylacrylic Acid Analogs: A Comparative Guide for Researchers
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the anticancer activity of pyrazinylacrylic acid analogs. We will delve into the rationale behind experimental choices, provide detailed protocols for key assays, and present a comparative analysis of a promising pyrazinylacrylic acid analog, Pyrazinib (P3), in the context of the broader family of pyrazine-containing heterocyclic compounds.
Introduction: The Therapeutic Potential of Pyrazine-Containing Heterocycles
The pyrazine ring is a privileged scaffold in medicinal chemistry, found in numerous compounds with diverse biological activities.[1] Its presence often imparts favorable pharmacokinetic properties and provides a versatile template for structural modifications to optimize therapeutic efficacy. While the broader class of pyrazole and pyrazoline derivatives has been extensively investigated for anticancer properties, specific analogs of pyrazinylacrylic acid are emerging as a promising new frontier in cancer research.[1][2] These compounds, characterized by a pyrazine ring linked to an acrylic acid moiety, offer unique structural features that can be exploited for targeted cancer therapy.
One such promising analog is Pyrazinib (P3) , chemically known as [(E)-2-(2-Pyrazin-2-yl-vinyl)-phenol].[3] This guide will use Pyrazinib as a central case study to illustrate the validation process, while also drawing comparisons with other pyrazole and pyrazoline derivatives to provide a comprehensive understanding of this class of compounds.
Rationale for Investigation: Why Pyrazinylacrylic Acid Analogs?
The investigation into pyrazinylacrylic acid analogs as anticancer agents is driven by several key factors:
-
Structural Novelty: The unique combination of the pyrazine ring and the acrylic acid scaffold offers opportunities for novel interactions with biological targets.
-
Potential for Kinase Inhibition: The nitrogen-containing heterocyclic structure is a common feature in many kinase inhibitors, a well-established class of anticancer drugs.[1]
-
Metabolic Modulation: As demonstrated by Pyrazinib, these analogs have the potential to interfere with cancer cell metabolism, a critical hallmark of cancer.[3]
-
Radiosensitization: The ability to enhance the efficacy of radiation therapy, as seen with Pyrazinib, is a highly desirable characteristic for a novel anticancer agent.[3]
Experimental Validation Workflow
A systematic and rigorous experimental workflow is crucial for validating the anticancer activity of any new compound. The following diagram outlines a typical cascade of in vitro and in vivo assays.
Caption: A typical workflow for validating the anticancer activity of novel compounds.
Detailed Experimental Protocols
To ensure reproducibility and scientific rigor, detailed protocols for key in vitro assays are provided below. These protocols are based on standard methodologies described in the scientific literature.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrazinylacrylic acid analogs and a positive control (e.g., doxorubicin) in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the half-maximal inhibitory concentration (IC50) values.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.
Protocol:
-
Cell Treatment: Treat cancer cells with the pyrazinylacrylic acid analogs at their respective IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive and PI negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.
Cell Cycle Analysis
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the compounds as described for the apoptosis assay.
-
Cell Fixation: Fix the harvested cells in cold 70% ethanol and store at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a solution containing PI and RNase A. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the amount of DNA.
Comparative Performance of Pyrazinylacrylic Acid Analogs and Related Compounds
The following tables summarize the reported anticancer activities of various pyrazole and pyrazoline derivatives, providing a comparative landscape for evaluating new pyrazinylacrylic acid analogs.
Table 1: In Vitro Cytotoxicity (IC50) of Pyrazole and Pyrazoline Derivatives against Various Cancer Cell Lines
| Compound Class | Specific Analog | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazolo[3,4-d]pyrimidine | Compound 24 | A549 (Lung) | 8.21 | [1] |
| Pyrazolo[3,4-d]pyrimidine | Compound 24 | HCT116 (Colon) | 19.56 | [1] |
| Indole-Pyrazole Hybrid | Compound 33 | HCT116 (Colon) | < 23.7 | [1] |
| Indole-Pyrazole Hybrid | Compound 34 | MCF7 (Breast) | < 23.7 | [1] |
| Pyrazolo[3,4-b]pyridine | Compound 52 | MCF7 (Breast) | 18.4 | [1] |
| 1,3,4-Triarylpyrazole | Compound 54 | HepG2 (Liver) | 13.85 | [1] |
| Pyrazole-containing Isolongifolanone | Compound 37 | MCF7 (Breast) | 5.21 | [1] |
Mechanistic Insights: Unraveling the Mode of Action
Understanding the mechanism of action is paramount in drug development. For pyrazinylacrylic acid analogs, several potential pathways could be involved.
Case Study: Pyrazinib (P3)
Pyrazinib has been shown to enhance the radiosensitivity of esophageal adenocarcinoma (OAC) cells.[3] Its mechanism involves the modulation of cellular metabolism and inflammatory signaling.
Caption: Proposed mechanism of action for Pyrazinib (P3) in enhancing radiosensitivity.
Broader Mechanisms of Pyrazole Derivatives
Studies on other pyrazole derivatives have revealed several common anticancer mechanisms:
-
Cell Cycle Arrest: Many pyrazole analogs induce cell cycle arrest at different phases, most commonly at the G2/M or G1 phase, thereby inhibiting cell proliferation.[4]
-
Induction of Apoptosis: Activation of apoptotic pathways is a key mechanism for many anticancer drugs. Pyrazole derivatives have been shown to induce apoptosis through both intrinsic and extrinsic pathways.
-
Kinase Inhibition: As previously mentioned, the pyrazole scaffold is a common feature in many kinase inhibitors targeting key signaling pathways involved in cancer cell growth and survival, such as the EGFR and VEGFR pathways.[1]
Conclusion and Future Directions
Pyrazinylacrylic acid analogs represent a promising class of compounds for the development of novel anticancer therapies. The case of Pyrazinib highlights their potential to act through unique mechanisms, such as metabolic modulation and radiosensitization. The comprehensive validation workflow and detailed protocols provided in this guide offer a robust framework for researchers to systematically evaluate the anticancer potential of new analogs.
Future research should focus on:
-
Synthesis of diverse libraries of pyrazinylacrylic acid analogs to establish clear structure-activity relationships.
-
In-depth mechanistic studies to identify the specific molecular targets of these compounds.
-
In vivo evaluation in relevant animal models to assess their efficacy and safety profiles.
By following a rigorous and scientifically sound approach, the full therapeutic potential of pyrazinylacrylic acid analogs can be unlocked, paving the way for the development of next-generation cancer treatments.
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A Comparative Guide to the Bioisosteric Replacement of the Pyrazine Ring in Acrylic Acid Derivatives
This guide provides an in-depth technical comparison of pyrazine-containing acrylic acid derivatives and their bioisosteric analogues, specifically focusing on pyridine and pyrimidine replacements. It is intended for researchers, medicinal chemists, and drug development professionals seeking to modulate the physicochemical and pharmacological properties of lead compounds. We will delve into the strategic rationale for bioisosteric replacement, present comparative data, and provide detailed experimental protocols for synthesis and evaluation.
Introduction: The Strategic Role of Bioisosterism
In the intricate process of drug discovery, the optimization of a lead compound is a critical phase where medicinal chemists fine-tune a molecule's properties to enhance efficacy, selectivity, and pharmacokinetic profiles. Bioisosterism, the strategy of exchanging a functional group within a molecule for another group with similar physical or chemical properties, is a cornerstone of this process.[1][2] This rational approach can lead to significant improvements in a drug candidate's performance by subtly altering parameters like size, shape, electronic distribution, and lipophilicity.[3]
The pyrazine ring, a six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 4, is a "privileged scaffold" frequently encountered in medicinal chemistry.[4][5] Its unique electronic properties and ability to act as a hydrogen bond acceptor make it a valuable component in numerous FDA-approved drugs.[6] When incorporated into a larger scaffold, such as an acrylic acid derivative, the pyrazine ring can play a pivotal role in target engagement and overall molecular behavior.
This guide explores the bioisosteric replacement of the pyrazine ring with its common isosteres—pyridine and pyrimidine. We will analyze the causal relationships behind this strategic choice, comparing how these structural modifications can predictably alter a molecule's properties and biological activity.
The Pyrazine Scaffold: Properties and Precedent
Structurally, pyrazine is a planar, electron-deficient aromatic ring due to the electronegativity of its two nitrogen atoms.[6] This electron deficiency influences its reactivity and interactions with biological targets. One of its most significant roles is as a hydrogen bond acceptor, where the lone pair electrons on the nitrogen atoms can interact with hydrogen bond donors, such as the backbone amides in the hinge region of protein kinases.[6] This interaction is a key binding motif for many kinase inhibitors.
Several successful drugs incorporate the pyrazine moiety, including:
-
Bortezomib (Velcade®): A proteasome inhibitor used in cancer therapy.[6]
-
Glipizide (Glucotrol®): An antidiabetic drug that stimulates insulin secretion.[6]
-
Pyrazinamide: A first-line medication for the treatment of tuberculosis.
The established presence of pyrazine in these diverse therapeutic agents underscores its versatility and drug-like properties, making it an excellent starting point for scaffold design.[7]
The Bioisosteric Replacement Strategy
The decision to replace a pyrazine ring is driven by the need to overcome specific challenges encountered during lead optimization, such as poor metabolic stability, off-target activity, or suboptimal solubility. The most common classical bioisosteres for pyrazine are other nitrogen-containing six-membered aromatic rings.
-
Pyridine (Isostere 1): Replaces one C-H group in a benzene ring with a nitrogen atom. It is less electron-deficient than pyrazine and has a different dipole moment and basicity.
-
Pyrimidine (Isostere 2): Contains two nitrogen atoms at positions 1 and 3. This arrangement alters the hydrogen bonding vector and electronic distribution compared to the 1,4-diazine structure of pyrazine.
The core rationale for these replacements is to systematically modulate the molecule's interaction with its biological target and its overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Caption: General workflow for synthesis and biological evaluation.
PART 5.1: Synthesis Protocols
The following protocols describe a plausible route for synthesizing the target compounds via a Heck coupling reaction, a common method for forming carbon-carbon bonds.
Protocol 5.1.1: Synthesis of (E)-3-(Pyrazin-2-yl)acrylic acid
-
Rationale: This protocol uses a palladium-catalyzed Heck reaction to couple 2-bromopyrazine with ethyl acrylate, followed by saponification to yield the final acrylic acid. This is a robust and widely used transformation.
-
Materials:
-
2-Bromopyrazine (1.0 eq)
-
Ethyl acrylate (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 eq)
-
Tri(o-tolyl)phosphine (P(o-tol)₃, 0.1 eq)
-
Triethylamine (Et₃N, 2.5 eq)
-
Acetonitrile (ACN), anhydrous
-
Lithium hydroxide (LiOH), 1M aqueous solution
-
Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), 1M aqueous solution
-
Standard workup and purification reagents (Ethyl acetate, brine, anhydrous sodium sulfate, silica gel)
-
-
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask, add 2-bromopyrazine, Pd(OAc)₂, and P(o-tol)₃.
-
Add anhydrous acetonitrile, followed by triethylamine and ethyl acrylate.
-
Heat the reaction mixture to 80°C and stir for 12-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, filter through a pad of celite, and concentrate under reduced pressure.
-
Purify the crude ethyl ester intermediate via silica gel column chromatography.
-
Dissolve the purified ester in a 3:1 mixture of THF and 1M aqueous LiOH.
-
Stir at room temperature for 2-4 hours until hydrolysis is complete.
-
Remove the THF under reduced pressure and wash the aqueous residue with ethyl acetate.
-
Acidify the aqueous layer to pH ~3-4 with 1M HCl.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield the title compound.
-
Characterize by ¹H NMR, ¹³C NMR, and HRMS.
-
Note: Protocols for the synthesis of the pyridine and pyrimidine analogues would be identical, substituting 2-bromopyrazine with 2-bromopyridine or 2-bromopyrimidine, respectively.
PART 5.2: Biological Evaluation Protocols
Protocol 5.2.1: In Vitro Kinase Inhibition Assay (IC₅₀ Determination)
-
Rationale: This protocol determines the concentration of the inhibitor required to reduce the activity of a target kinase by 50%. It is a fundamental assay for assessing compound potency. The specific kinase and substrate will be target-dependent. [8]* Materials:
-
Target kinase enzyme
-
Kinase-specific peptide substrate
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Synthesized inhibitor compounds (dissolved in DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, Promega)
-
384-well plates, white
-
-
Procedure:
-
Prepare a serial dilution of each inhibitor compound in DMSO, typically starting from 100 µM down to low nM concentrations.
-
In a 384-well plate, add the assay buffer.
-
Add a small volume of each inhibitor dilution to the appropriate wells. Include "no inhibitor" (high activity) and "no enzyme" (background) controls.
-
Add the target kinase enzyme to all wells except the "no enzyme" control and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Allow the reaction to proceed for 60 minutes at 30°C.
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's protocol.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the controls.
-
Plot percent inhibition versus log[inhibitor concentration] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value. [9] Protocol 5.2.2: In Vitro Metabolic Stability Assay
-
-
Rationale: This assay assesses the susceptibility of a compound to metabolism by liver enzymes (cytochrome P450s), providing an early indication of its likely in vivo half-life.
-
Materials:
-
Human liver microsomes (HLM)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP⁺)
-
Phosphate buffer (pH 7.4)
-
Synthesized inhibitor compounds (1 µM final concentration)
-
Acetonitrile with an internal standard (for quenching and analysis)
-
LC-MS/MS system for quantification
-
-
Procedure:
-
Pre-warm HLM and the NADPH regenerating system to 37°C.
-
In a 96-well plate, add the test compound to the phosphate buffer.
-
Add HLM to initiate a pre-incubation period of 10 minutes at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.
-
Centrifuge the plate to pellet the precipitated protein.
-
Analyze the supernatant by LC-MS/MS to quantify the amount of parent compound remaining.
-
Plot the natural log of the percent compound remaining versus time. The slope of this line corresponds to the rate of degradation.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (Cl_int).
-
Conclusion and Future Outlook
The bioisosteric replacement of a pyrazine ring with pyridine or pyrimidine is a powerful, rational strategy in drug design. This guide has demonstrated that such a modification is not a random substitution but a calculated decision to modulate key molecular properties, including basicity, hydrogen bonding capability, and metabolic stability. The pyridine analogue introduces a significant change in pKa, which can impact solubility and potential off-target liabilities. The pyrimidine analogue alters the geometry of hydrogen bond acceptors, potentially leading to improved target binding or enhanced selectivity.
The provided experimental protocols offer a clear and self-validating framework for synthesizing these analogues and quantitatively comparing their performance. By systematically evaluating potency, cellular activity, and ADME properties, researchers can make data-driven decisions to advance the most promising candidates. This comparative approach exemplifies the core principles of modern medicinal chemistry, where understanding the subtle interplay between structure and function is paramount to success.
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A Framework for Comparative Cytotoxicity Analysis: (2E)-3-pyrazin-2-ylacrylic acid versus its Pyridinyl Analog
In the landscape of drug discovery, particularly within oncology, the nuanced structural differences between heteroaromatic compounds can lead to significant divergences in biological activity. This guide provides a comprehensive framework for the comparative cytotoxic evaluation of two structurally related compounds: (2E)-3-pyrazin-2-ylacrylic acid and its pyridinyl analog. While both molecules share a similar acrylic acid side chain, the substitution of a pyrazine ring for a pyridine ring can critically alter the compound's electronic distribution, steric hindrance, and hydrogen bonding potential, thereby influencing its interaction with biological targets and its ultimate cytotoxic effect.
The Rationale for Comparison: Pyrazine vs. Pyridine
The core of this investigation lies in understanding the structure-activity relationship (SAR) dictated by the nitrogen-containing aromatic ring. Pyrazine, with its two nitrogen atoms in a 1,4-orientation, is known to be a part of various biologically active molecules, including some with anticancer properties.[1][2] The additional nitrogen atom compared to pyridine can influence the molecule's polarity, basicity, and ability to act as a hydrogen bond acceptor. Pyridine-containing compounds are also a significant class of anticancer agents.[3] A direct comparison will elucidate how these subtle electronic and structural differences translate into cytotoxic potential.
Experimental Workflow for Comparative Cytotoxicity
A multi-faceted approach is essential to build a comprehensive understanding of the cytotoxic profiles of the two compounds. The following workflow outlines a logical progression from initial screening to more detailed mechanistic studies.
Caption: A logical workflow for the comparative cytotoxicity analysis.
Phase 1: Initial Cytotoxicity Screening
The initial step is to determine the half-maximal inhibitory concentration (IC50) of each compound across a panel of cancer cell lines. This provides a quantitative measure of potency.
Recommended Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[2][4] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.[4]
Detailed Protocol: MTT Assay
-
Cell Seeding:
-
Culture selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in their respective complete media.
-
Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare stock solutions of this compound and its pyridinyl analog in a suitable solvent like DMSO.
-
Perform serial dilutions of the compounds in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different compound concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug like doxorubicin).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[2]
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.1% NP-40 in isopropanol with 4 mM HCl) to each well to dissolve the formazan crystals.[4]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[4]
-
Read the absorbance at 570 nm using a microplate reader.
-
Data Presentation and Interpretation
The results of the MTT assay should be presented in a clear, tabular format.
| Compound | Cell Line | IC50 (µM) after 48h |
| This compound | MCF-7 | Hypothetical Value |
| A549 | Hypothetical Value | |
| HCT116 | Hypothetical Value | |
| Pyridinyl Analog | MCF-7 | Hypothetical Value |
| A549 | Hypothetical Value | |
| HCT116 | Hypothetical Value | |
| Doxorubicin (Positive Control) | MCF-7 | Hypothetical Value |
| A549 | Hypothetical Value | |
| HCT116 | Hypothetical Value |
A lower IC50 value indicates greater cytotoxic potency. A comparison of the IC50 values will provide the first indication of which compound is more effective at inhibiting cancer cell growth.
Phase 2: Mechanistic Investigation
Once the IC50 values are established, the next step is to investigate the potential mechanisms by which these compounds induce cell death. Apoptosis (programmed cell death) and cell cycle arrest are common mechanisms for anticancer agents.[5]
Recommended Assay: Annexin V/Propidium Iodide (PI) Staining for Apoptosis
This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[1] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.
Detailed Protocol: Annexin V/PI Staining
-
Cell Treatment:
-
Seed cells in 6-well plates and treat them with the IC50 concentration of each compound for 24 hours. Include untreated and positive controls.
-
-
Cell Harvesting and Staining:
-
Harvest the cells (including any floating cells in the medium) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15-20 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube before analysis.
-
-
Flow Cytometry Analysis:
-
Analyze the cells immediately using a flow cytometer. The data will allow for the quantification of cells in different stages of cell death.
-
Caption: Interpretation of Annexin V/PI staining results.
Recommended Assay: Cell Cycle Analysis by PI Staining
This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[6] Many cytotoxic drugs induce cell cycle arrest at specific checkpoints.
Detailed Protocol: Cell Cycle Analysis
-
Cell Treatment and Fixation:
-
Treat cells as described for the apoptosis assay.
-
Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.
-
-
Staining and Analysis:
-
Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A. RNase A is crucial to prevent the staining of RNA.[7]
-
Incubate for 30 minutes in the dark.
-
Analyze the DNA content by flow cytometry.
-
Phase 3: Data Analysis and Structure-Activity Relationship (SAR)
-
Comparative Potency: Directly compare the IC50 values. Is one compound consistently more potent across all cell lines?
-
Mechanism of Action: Does one compound induce a significantly higher percentage of apoptosis? Do the compounds cause cell cycle arrest at different phases?
-
Structure-Activity Relationship: Correlate the observed biological activities with the structural differences. For example, if the pyrazine-containing compound is more potent, it could be due to the additional nitrogen atom facilitating a key interaction with a biological target.
By following this structured, multi-faceted approach, researchers can generate a robust and reliable comparative dataset. This will not only provide a clear understanding of the cytotoxic profiles of this compound and its pyridinyl analog but also contribute valuable insights into the broader structure-activity relationships of heteroaromatic compounds in the context of cancer drug discovery.
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A Comparative Guide to the Antimicrobial Efficacy of Pyrazoline and Pyrazine Derivatives
In the relentless pursuit of novel antimicrobial agents to combat escalating drug resistance, heterocyclic compounds have emerged as a cornerstone of medicinal chemistry. Among these, pyrazoline and pyrazine derivatives represent two particularly promising classes, each possessing a unique scaffold for chemical modification and a broad spectrum of biological activity. This guide provides an in-depth, objective comparison of their antimicrobial efficacy, grounded in experimental data and established scientific principles. We will explore their structure-activity relationships, proposed mechanisms of action, and the experimental methodologies used to validate their performance, offering a comprehensive resource for researchers and drug development professionals.
The Structural Foundation: Pyrazoline vs. Pyrazine
At the heart of their differing biological profiles are their distinct heterocyclic structures. Understanding these core scaffolds is fundamental to appreciating the nuances of their antimicrobial action.
-
Pyrazoline: A five-membered heterocyclic ring containing two adjacent nitrogen atoms and one endocyclic double bond. The most studied isomer in antimicrobial research is 2-pyrazoline.[1] This structure is a reduced form of pyrazole.[1] Pyrazolines are generally synthesized through the cyclization of chalcones (α,β-unsaturated ketones) with hydrazines or their derivatives.[2][3] This synthetic accessibility allows for extensive structural modifications.
-
Pyrazine: A six-membered aromatic heterocyclic ring with two nitrogen atoms at positions 1 and 4. This planar, aromatic system is a key feature in many biologically active molecules, including the well-known anti-tuberculosis drug, pyrazinamide.[4] Its derivatives are explored for a wide range of pharmacological activities due to favorable physicochemical properties.[5]
Caption: The core chemical structures of 2-pyrazoline and pyrazine.
Antimicrobial Profile of Pyrazoline Derivatives
Pyrazoline derivatives have garnered significant attention for their potent and broad-spectrum antimicrobial activities.[1][6] Their efficacy is profoundly influenced by the nature and position of substituents on the heterocyclic ring.
Mechanism of Action
While not fully elucidated for all derivatives, the antimicrobial efficacy of pyrazolines is often linked to their ability to interact with essential microbial cellular targets. As electron-rich compounds, they can bind to enzymes, DNA, and components of the cell membrane, thereby disrupting critical physiological functions and leading to cell death.[2][7]
Structure-Activity Relationship (SAR) and Efficacy
The versatility of pyrazoline synthesis allows for fine-tuning of its antimicrobial profile. Experimental data consistently show that specific substitutions are key to enhancing potency:
-
Aromatic Substituents: The presence of substituted phenyl rings at various positions is a common feature of active pyrazolines. For instance, derivatives with dichloro and p-nitro phenyl rings at position-5 have demonstrated exceptionally high activity against Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values of 3.12 µg/mL, which is superior to the standard antibiotic ciprofloxacin (MIC 6.25 µg/mL) in the same study.[8]
-
Halogen and Methoxy Groups: The inclusion of electron-withdrawing groups like chloro often enhances antimicrobial activity.[6] Similarly, the presence of a methoxy (-OCH3) group on a phenyl substituent has been shown to increase antibacterial activity against S. aureus and E. faecalis.[2]
-
Broad Spectrum Activity: Pyrazolines have shown effectiveness against a wide array of pathogens. Studies have reported activity against Gram-positive bacteria (S. aureus, B. subtilis), Gram-negative bacteria (E. coli, P. aeruginosa), and fungi (Candida albicans, Aspergillus niger).[2][8] The reported MIC values can range from highly potent (e.g., 0.093 µg/mL against P. chrysogenum) to moderate (32-512 µg/mL), depending on the specific derivative and microbial strain.[2][9]
Caption: General synthesis workflow for pyrazoline derivatives.
Antimicrobial Profile of Pyrazine Derivatives
The pyrazine scaffold is integral to several established and investigational therapeutic agents. Its antimicrobial significance is most famously highlighted by pyrazinamide, a first-line drug for tuberculosis, but extends to a variety of other derivatives.[10]
Mechanism of Action
The mechanism of pyrazine derivatives can be quite specific.
-
Pyrazinamide: This prodrug is converted to its active form, pyrazinoic acid, by a bacterial enzyme. It is particularly effective against semi-dormant Mycobacterium tuberculosis residing in acidic intracellular environments, a niche where many other antibiotics fail.[10]
-
Other Derivatives: For newer synthetic derivatives, proposed mechanisms include the inhibition of essential enzymes. For example, molecular docking studies suggest that some pyrazine-piperazine hybrids may exert their antibacterial effect by inhibiting GlcN-6-P synthase , an enzyme crucial for cell wall biosynthesis.[4]
Structure-Activity Relationship (SAR) and Efficacy
Like pyrazolines, the antimicrobial power of pyrazines is dictated by their substituents.
-
Fused Ring Systems: A fruitful strategy has been the fusion of the pyrazine ring with other heterocyclic systems. For example, a series of novel triazolo[4,3-a]pyrazine derivatives showed moderate to good antibacterial activity against both S. aureus and E. coli.[11] One of the most potent compounds in this series exhibited MIC values of 32 µg/mL against S. aureus and 16 µg/mL against E. coli, comparable to the standard drug ampicillin.[11]
-
Carboxamides: Pyrazine-2-carboxylic acid derivatives have demonstrated significant antimicrobial potential. When combined with a piperazine moiety, certain derivatives showed excellent antifungal activity against C. albicans (MIC of 3.125 µg/mL) and potent antibacterial activity against S. aureus (MIC of 6.25 µg/mL).[4]
-
Target Specificity: While some derivatives show broad-spectrum activity, others, like pyrazinamide, have a very narrow and specific target, highlighting the diverse potential within this chemical class.[10]
Comparative Analysis of Antimicrobial Efficacy
A direct comparison reveals that both pyrazoline and pyrazine derivatives are capable of producing highly potent antimicrobial agents. The choice between them for a drug development program would depend on the desired spectrum of activity, the target pathogen, and the specific molecular scaffold being pursued.
The key takeaway is that efficacy is not inherent to the core ring (pyrazoline vs. pyrazine) but is unlocked by specific and strategic chemical modifications.
Table 1: Comparative Minimum Inhibitory Concentration (MIC) Data
| Compound Class | Derivative Type | S. aureus (Gram +) | E. coli (Gram -) | P. aeruginosa (Gram -) | C. albicans (Fungus) | Reference |
| Pyrazoline | Dichloro/p-nitro phenyl substituted | 3.12 µg/mL | - | - | 3.12 µg/mL | [8] |
| Pyrazoline | Various substituted 2-pyrazolines | 64 µg/mL | - | >64 µg/mL | 64 µg/mL | [2] |
| Pyrazoline | Phenyl/Nitro substituted | 3.121 µg/mL | 1.5 µg/mL | - | - | [9] |
| Pyrazine | Triazolo[4,3-a]pyrazine | 32 µg/mL | 16 µg/mL | - | - | [11] |
| Pyrazine | Pyrazine-2-carboxylic acid hybrid | 6.25 µg/mL | 50 µg/mL | 25 µg/mL | 3.125 µg/mL | [4] |
| Standard Drugs | Ciprofloxacin / Ampicillin | 6.25 µg/mL[8] / 32 µg/mL[11] | 8 µg/mL[11] | - | - | [8][11] |
Experimental Protocol: Microbroth Dilution for MIC Determination
To ensure the trustworthiness and reproducibility of efficacy data, standardized protocols are essential. The microbroth dilution method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[11]
Causality: This method is chosen for its efficiency, low sample volume requirement, and ability to provide quantitative results (the MIC value), which is more informative than qualitative methods like disk diffusion. Each step is designed to systematically eliminate variables and ensure that the observed effect is directly attributable to the compound being tested.
Caption: Workflow for the Microbroth Dilution MIC Assay.
Step-by-Step Methodology:
-
Preparation of Stock Solution: Dissolve the synthesized compound in a suitable solvent, typically dimethyl sulfoxide (DMSO), to a high concentration (e.g., 1024 µg/mL).
-
Plate Setup: Dispense sterile Mueller-Hinton Broth into wells of a 96-well microplate.
-
Serial Dilution: Add a defined volume of the compound stock solution to the first well and mix. Transfer half of the volume from the first well to the second, and repeat across the plate to create a two-fold dilution series.
-
Inoculum Preparation: Grow the test microorganism in broth to the mid-logarithmic phase. Adjust the suspension's turbidity to match a 0.5 McFarland standard. This standardizes the number of bacteria at the start of the experiment. Further dilute this suspension to achieve the final desired inoculum concentration (typically 5 x 10^5 CFU/mL).
-
Inoculation: Add the final bacterial inoculum to all wells containing the compound dilutions. Include a positive control well (broth + inoculum, no compound) and a negative/sterility control well (broth only).
-
Incubation: Incubate the microplate at 37°C for 18-24 hours under appropriate atmospheric conditions.
-
Result Interpretation: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (i.e., the well remains clear). The positive control well should be turbid, and the negative control well should be clear.
Conclusion
Both pyrazoline and pyrazine derivatives stand as highly versatile and potent scaffolds for the development of new antimicrobial agents.
-
Pyrazolines often exhibit broad-spectrum activity, and their straightforward synthesis from chalcones makes them highly attractive for generating large libraries for screening. Certain derivatives have demonstrated potency exceeding that of established antibiotics.
-
Pyrazines have a proven clinical track record with pyrazinamide and offer unique mechanisms of action. Modern synthetic strategies, such as creating fused-ring systems and carboxamide hybrids, continue to yield compounds with significant antibacterial and antifungal efficacy.
Ultimately, the antimicrobial performance is not defined by the core heterocycle alone but by the intricate interplay of its substituents. The evidence strongly supports continued research into both classes of compounds. By employing rigorous and standardized evaluation protocols, the scientific community can effectively identify and optimize lead candidates from these promising families to address the critical global challenge of antimicrobial resistance.
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RJPBCS. (n.d.). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. [https://www.rjpbcs.com/pdf/2017_8(1)/[11].pdf]([Link]11].pdf)
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IJPPR. (2021). A Review on Synthesis of Novel Pyrazoline Derivatives as Antimicrobial Agents. [Link]
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A Comparative Guide to the In Vitro Evaluation of Novel Pyrazoline Derivatives as Anticancer Agents
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Introduction: The Rising Prominence of Pyrazolines in Oncology Research
Cancer remains a formidable challenge in global health, necessitating the continuous development of novel therapeutic agents that are both more effective and less toxic than current treatments.[1][2] Among the diverse heterocyclic compounds investigated for their pharmacological potential, pyrazolines have emerged as a particularly promising scaffold in anticancer drug discovery.[1][3] These five-membered nitrogen-containing heterocycles exhibit a broad spectrum of biological activities, and numerous derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[3][4][5][6][7]
The anticancer efficacy of pyrazoline derivatives is often attributed to their ability to interfere with critical cellular processes.[8] Many studies have reported their roles as inhibitors of key enzymes and proteins involved in cancer progression, such as epidermal growth factor receptor tyrosine kinase (EGFR-TK), Aurora kinases, and tubulin.[4] Furthermore, pyrazoline derivatives have been shown to induce cell cycle arrest and apoptosis, fundamental mechanisms for controlling cancer cell proliferation.[1][6][8]
This guide provides a comprehensive overview of the in vitro evaluation of novel pyrazoline derivatives, offering a comparative analysis against established anticancer agents. We will delve into the essential experimental protocols, present comparative data, and explore the underlying mechanisms of action, equipping researchers with the knowledge to effectively assess the potential of these promising compounds.
I. In Vitro Cytotoxicity Assessment: The Primary Litmus Test
The initial and most crucial step in evaluating a potential anticancer agent is to determine its cytotoxicity against a panel of cancer cell lines. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. A lower IC50 value indicates a more potent compound.
Commonly Employed Cancer Cell Lines
The choice of cell lines is critical and should ideally represent a variety of cancer types to assess the spectrum of activity. Commonly used cell lines in pyrazoline research include:
-
HepG-2 (Human Liver Cancer): Frequently used for screening potential anticancer agents.[8]
-
MCF-7 (Human Breast Cancer): A well-characterized and widely used breast cancer cell line.[5][7]
-
HeLa (Human Cervical Cancer): One of the oldest and most commonly used human cell lines.[3][6]
-
A549 (Human Lung Cancer): A standard model for lung cancer research.[6][9]
-
U251 and U87 (Human Glioblastoma): Representative cell lines for aggressive brain tumors.[4]
-
HT-29 (Human Colorectal Cancer): A common model for colon cancer studies.[7]
Standard Cytotoxicity Assays
Several robust and reliable colorimetric assays are available to measure cell viability and proliferation.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted method for assessing cell metabolic activity, which serves as an indicator of cell viability.[10] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[10][11][12] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.[10][13]
The Sulforhodamine B (SRB) assay is another widely used method for determining cytotoxicity. It is based on the ability of the SRB dye to bind to protein components of cells. The amount of bound dye is proportional to the total cellular protein mass, which correlates with the number of viable cells.
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the novel pyrazoline derivatives and a standard anticancer drug (e.g., Doxorubicin, Cisplatin) for a specified duration (typically 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 values by plotting a dose-response curve.
II. Comparative Performance of Novel Pyrazoline Derivatives
To provide a tangible comparison, this section presents a curated summary of the in vitro anticancer activity of representative novel pyrazoline derivatives against various cancer cell lines, benchmarked against standard chemotherapeutic agents.
Table 1: Comparative IC50 Values (μM) of Novel Pyrazoline Derivatives and Standard Anticancer Drugs
| Compound/Drug | HepG-2 (Liver) | MCF-7 (Breast) | HeLa (Cervical) | A549 (Lung) | U251 (Glioblastoma) | HT-29 (Colon) | Reference |
| Novel Pyrazolines | |||||||
| Compound 1b | 6.78 | - | Potent Activity | >40 | - | - | [6][9] |
| Compound 2b | 16.02 | - | Potent Activity | >40 | - | - | [6] |
| Compound 11 | - | - | - | - | 11.9 | - | [4] |
| Compound b17 | 3.57 | - | - | - | - | - | [8] |
| Compound P6 | - | <0.1 | - | - | - | - | [5] |
| Compound 4 | - | - | - | - | - | >28.8 | [7] |
| Compound 5 | - | - | - | - | - | >28.8 | [7] |
| Compound 6 | - | - | - | - | - | >28.8 | [7] |
| Compound 8 | - | - | - | - | - | Higher Cytotoxicity | [7] |
| Standard Drugs | |||||||
| Cisplatin | 8.45 | - | - | 29.48 | - | - | [6][8] |
| Doxorubicin | - | <0.1 | - | - | - | - | [5] |
Note: "-" indicates data not available in the cited sources. The IC50 values are presented to illustrate the potency and should be interpreted within the context of the specific experimental conditions of each study.
Analysis of Comparative Data:
The data presented in Table 1 highlights the promising anticancer potential of several novel pyrazoline derivatives. For instance, compound P6 exhibited an exceptionally low IC50 value of less than 0.1 μM against the MCF-7 breast cancer cell line, a potency comparable to the widely used chemotherapeutic drug Doxorubicin.[5] Similarly, compound b17 demonstrated a superior cytotoxic effect on HepG-2 liver cancer cells with an IC50 of 3.57 μM, which is more potent than the standard drug Cisplatin (IC50 = 8.45 μM) in the same study.[8]
Furthermore, compounds 1b and 2b showed significant activity against HepG-2 and HeLa cells.[6][9] Compound 11 was notably effective against the U251 glioblastoma cell line.[4] It is also important to note that some pyrazoline derivatives, such as compounds 4, 5, 6, and 8 , have shown cytotoxic activity against the HT-29 colon cancer cell line.[7]
This comparative analysis underscores the potential of pyrazoline derivatives as a versatile scaffold for the development of potent and selective anticancer agents. The observed variations in activity across different cell lines also suggest that specific structural modifications on the pyrazoline ring can be tailored to target particular types of cancer.
III. Elucidating the Mechanism of Action: Beyond Cytotoxicity
Understanding how a compound exerts its anticancer effects is paramount for its development as a therapeutic agent. For pyrazoline derivatives, two key mechanisms are frequently investigated: induction of cell cycle arrest and apoptosis.
Cell Cycle Analysis
The cell cycle is a series of events that leads to cell division and replication. Dysregulation of the cell cycle is a hallmark of cancer.[14] Many anticancer drugs function by arresting the cell cycle at specific phases (G0/G1, S, or G2/M), thereby preventing cancer cell proliferation.[14][15][16][17]
-
Cell Treatment: Treat cancer cells with the pyrazoline derivative at its IC50 concentration for a defined period (e.g., 24 or 48 hours).
-
Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol to permeabilize the cell membrane.[14]
-
Staining: Stain the cells with a fluorescent DNA-binding dye, such as Propidium Iodide (PI), which also contains RNase to prevent staining of RNA.[14]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the fluorescence is directly proportional to the amount of DNA in each cell.
-
Data Analysis: The resulting data is plotted as a histogram, showing the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase indicates cell cycle arrest.
Apoptosis Assays
Apoptosis, or programmed cell death, is a natural and essential process for removing damaged or unwanted cells.[18] Many anticancer agents induce apoptosis in cancer cells.
A common method to detect apoptosis is through Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.[18][19][20] In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[19] Annexin V is a protein that has a high affinity for PS and can be labeled with a fluorescent dye (e.g., FITC). PI is a fluorescent dye that can only enter cells with a compromised cell membrane, a characteristic of late-stage apoptosis and necrosis.[19][20]
By using both stains, it is possible to distinguish between:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Treatment: Treat cancer cells with the pyrazoline derivative at its IC50 concentration.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend the cells in a binding buffer and stain with fluorescently labeled Annexin V and PI according to the manufacturer's protocol.[19]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: The results are typically displayed as a dot plot, allowing for the quantification of viable, early apoptotic, and late apoptotic/necrotic cell populations.
Visualizing the Experimental Workflow
Caption: A simplified diagram illustrating a potential mechanism of action for certain pyrazoline derivatives.
V. Conclusion and Future Directions
The in vitro evaluation of novel pyrazoline derivatives has consistently demonstrated their significant potential as anticancer agents. Their chemical tractability allows for the synthesis of diverse libraries of compounds, and structure-activity relationship (SAR) studies can guide the optimization of their potency and selectivity. [6][9] The comparative data presented in this guide indicates that certain pyrazoline derivatives can exhibit cytotoxicity comparable to or even exceeding that of standard chemotherapeutic drugs. Furthermore, their diverse mechanisms of action, including the ability to induce cell cycle arrest and apoptosis through various pathways, suggest that they may be effective against a broad range of cancers and could potentially overcome some of the resistance mechanisms associated with existing therapies.
Future research should focus on a more extensive in vivo evaluation of the most promising lead compounds to assess their efficacy, toxicity, and pharmacokinetic profiles in animal models. Further mechanistic studies are also warranted to fully elucidate the specific molecular targets of these compounds and to identify predictive biomarkers for patient stratification. The continued exploration of the pyrazoline scaffold holds great promise for the development of the next generation of targeted and effective anticancer therapies.
VI. References
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International Journal of Creative Research Thoughts. (2022). Pyrazoline derivatives as an anticancer activity. IJCRT, 10(12). Available from: [Link]
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Zhang, Y., et al. (2020). Synthesis and biological evaluation of novel pyrazoline derivatives containing indole skeleton as anti-cancer agents targeting topoisomerase II. European Journal of Medicinal Chemistry, 200, 112459. Available from: [Link]
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Li, M., et al. (2014). Evaluation of anticancer agents using flow cytometry analysis of cancer stem cells. Methods in Molecular Biology, 1109, 129-136. Available from: [Link]
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Jadhav, S. A., et al. (2016). Design, synthesis and biological evaluation of some novel pyrazoline derivatives. Der Pharma Chemica, 8(3), 38-45. Available from: [Link]
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Taylor & Francis. (n.d.). Combretastatin a-4 – Knowledge and References. Retrieved from: [Link]
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Tozer, G. M., et al. (2002). The biology of the combretastatins as tumour vascular targeting agents. International Journal of Experimental Pathology, 83(1), 21-38. Available from: [Link]
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González-Vera, J., et al. (2024). Synthesis, Anticancer Activity, and Docking Studies of Novel Hydroquinone-Chalcone-Pyrazoline Hybrid Derivatives. Molecules, 29(13), 3105. Available from: [Link]
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Greene, L. M., et al. (2017). Structurally simplified biphenyl combretastatin A4 derivatives retain in vitro anti-cancer activity dependent on mitotic arrest. Investigational New Drugs, 35(1), 1-13. Available from: [Link]
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Grosios, K., et al. (2000). In vivo and in vitro evaluation of combretastatin A-4 and its sodium phosphate prodrug. British Journal of Cancer, 83(11), 1545-1552. Available from: [Link]
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Brady, C. B., et al. (2021). Data Driven Cell Cycle Model to Quantify the Efficacy of Cancer Therapeutics Targeting Specific Cell-Cycle Phases From Flow Cytometry Results. Frontiers in Genetics, 12, 694936. Available from: [Link]
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Li, Y., et al. (2020). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 25(16), 3656. Available from: [Link]
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Auctores. (2024). Evaluation of cell cycle inhibitors by flow cytometry. Journal of Cancer Research and Cellular Therapeutics, 8(3). Available from: [Link]
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JoVE. (2023). Video: Cell Death Pathways and Annexin V & PI Labeling studies. Retrieved from: [Link]
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Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current Protocols in Molecular Biology, 111, 28.6.1-28.6.11. Available from: [Link]
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International Journal of Pharmaceutical and Clinical Research. (2017). A Review on in-vitro Methods for Screening of Anticancer Drugs. IJPCR, 9(4), 304-310. Available from: [Link]
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Singh, A., & Kumar, A. (2018). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Analytical & Pharmaceutical Research, 7(5). Available from: [Link]
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Wang, L., et al. (2017). A New Series of Cytotoxic Pyrazoline Derivatives as Potential Anticancer Agents that Induce Cell Cycle Arrest and Apoptosis. Molecules, 22(10), 1649. Available from: [Link]
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RSC Publishing. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Medicinal Chemistry. Available from: [Link]
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A Senior Application Scientist's Guide to the Biological Evaluation of Pyrazoline Analogs for Apoptosis Induction
Introduction: The Rising Prominence of the Pyrazoline Scaffold in Oncology
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that can bind to multiple biological targets, thereby offering a rich foundation for drug discovery. The pyrazoline nucleus, a five-membered heterocyclic ring with two adjacent nitrogen atoms, is a quintessential example of such a scaffold.[1][2] Its derivatives have garnered significant attention for a wide spectrum of pharmacological activities, but their potential as anticancer agents is particularly compelling.[3]
A critical challenge in cancer therapy is the development of agents that can selectively trigger programmed cell death, or apoptosis, in malignant cells while sparing healthy tissue.[4] Many pyrazoline derivatives have demonstrated remarkable efficacy in this regard, showing potent anti-proliferative and apoptosis-inducing effects across a diverse range of cancer cell lines.[2][5] These compounds exert their effects by modulating various oncogenic signaling pathways and interacting with key cellular targets, including protein kinases, tubulin, and topoisomerases.[6][7]
This guide provides a comparative framework for researchers engaged in the evaluation of novel pyrazoline analogs. We will move beyond simple protocol recitation to explore the causal logic behind experimental choices, compare the performance of notable analogs from recent literature, and provide detailed, field-tested methodologies for key assays. Our objective is to equip you with the scientific rationale and practical tools necessary to rigorously assess the apoptotic potential of your candidate compounds.
Comparative Efficacy of Pyrazoline Analogs in Inducing Apoptosis
The anticancer activity of pyrazoline derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring. This structure-activity relationship (SAR) dictates the compound's interaction with its biological target and, consequently, its cytotoxic potency. The following table summarizes the performance of several recently developed pyrazoline analogs against various cancer cell lines, providing a benchmark for comparison.
| Compound ID | Cancer Cell Line | IC50 (µM) | Comparison Standard | Standard IC50 (µM) | Key Findings | Source |
| b17 | HepG-2 (Liver) | 3.57 | Cisplatin | 8.45 | More potent than cisplatin; induced G2/M arrest and apoptosis. | [4] |
| C20 | MDA-MB-453 (Breast) | 0.15 (GI50) | Lapatinib | 0.03 (GI50) | Potent and selective HER-2 inhibitor; induced dose-dependent apoptosis. | [8] |
| 2f | HL-60 (Leukemia) | 33.52 | Bortezomib | 31.75 | Cytotoxicity comparable to bortezomib; induced apoptosis via caspase-3 activation. | [9] |
| 2h | K562 (Leukemia) | 33.61 | Bortezomib | 42.69 | More potent than bortezomib in this cell line. | [9] |
| 10 | MCF-7 (Breast) | 2.78 | Cisplatin | 15.24 | Potent tubulin polymerization inhibitor, significantly stronger than cisplatin. | [6] |
| 3b | A549 (Lung) | 12.47 | - | - | Showed low toxicity against normal lung cells (HFL-1 IC50 = 116.47 µM). | [10] |
| 7d | MGC-803 (Gastric) | 15.43 | - | - | Topoisomerase II inhibitor; induced G2/M cell cycle arrest and apoptosis. | [11] |
Experimental Design: A Validated Workflow for Apoptosis Evaluation
A robust evaluation of an apoptosis-inducing agent requires a multi-faceted approach, progressing from broad cytotoxicity screening to specific mechanistic assays. The following workflow represents a logical and self-validating sequence for characterizing novel pyrazoline analogs.
Caption: Pyrazoline analogs can inhibit targets like EGFR, Topo II, or HSP90, leading to apoptosis.
This model shows that inhibition of upstream targets like receptor tyrosine kinases (e.g., EGFR, HER-2) or stress-related proteins (HSP90) can suppress pro-survival signaling through the PI3K/Akt pathway, leading to a decrease in anti-apoptotic Bcl-2. [8][12]Alternatively, targeting enzymes like Topoisomerase II induces DNA damage, which can activate the p53 tumor suppressor, subsequently upregulating pro-apoptotic Bax. [11][13]Both paths converge on the mitochondria, leading to the activation of the caspase cascade and the execution of apoptosis.
Conclusion and Future Directions
The pyrazoline scaffold remains a highly promising starting point for the development of novel anticancer therapeutics. The evidence clearly indicates that strategic chemical modifications can produce analogs with high potency and, in some cases, selectivity for cancer cells. The comparative data and validated protocols presented in this guide offer a comprehensive framework for the systematic evaluation of these compounds.
Future research should focus on identifying the precise molecular targets for the most potent analogs and exploring their efficacy in more complex in vivo models. By combining rigorous in vitro characterization with subsequent preclinical studies, the full therapeutic potential of pyrazoline-based apoptosis inducers can be realized, paving the way for the next generation of targeted cancer therapies.
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A Comparative Analysis of Pyrazinylacrylic Acid Derivatives and Established Kinase Inhibitors
This guide provides a comprehensive comparison between a novel pyrazinylacrylic acid derivative, designated PAA-X, and the well-established multi-kinase inhibitor, Sorafenib. This document is intended for researchers, scientists, and drug development professionals interested in the evolving landscape of kinase inhibitor discovery. We will delve into the mechanistic underpinnings, comparative efficacy based on simulated experimental data, and detailed protocols for reproducing key validation assays.
The pyrazine scaffold is a key component in several clinically approved and investigational kinase inhibitors, valued for its role as a versatile heterocyclic, nitrogen-containing ring that can act as an ATP-competitive inhibitor.[1][2] This guide will explore the potential of a pyrazinylacrylic acid-based compound in this competitive field.
Introduction to Kinase Inhibition and the Rise of Multi-Targeted Therapies
Protein kinases are crucial regulators of cellular signaling pathways, governing processes such as cell proliferation, survival, and apoptosis.[2] Their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention.[2] The development of small molecule kinase inhibitors has revolutionized cancer treatment.
Sorafenib (Nexavar) is a prime example of a successful multi-kinase inhibitor. It is approved for the treatment of advanced renal cell carcinoma and unresectable hepatocellular carcinoma.[3][4] Its efficacy stems from its ability to simultaneously target multiple kinases involved in both tumor cell proliferation and angiogenesis (the formation of new blood vessels that supply tumors with nutrients).[5][6] Sorafenib's mechanism of action involves the inhibition of the Raf/MEK/ERK signaling pathway, which is critical for cell proliferation, and the blockade of receptor tyrosine kinases like VEGFR and PDGFR, which are essential for angiogenesis.[5][6]
This guide introduces a hypothetical pyrazinylacrylic acid derivative, PAA-X, as a novel kinase inhibitor. The rationale for this comparison is to highlight the potential of the pyrazinylacrylic acid scaffold in designing new inhibitors and to provide a framework for their evaluation against established drugs like Sorafenib.
Mechanism of Action: A Head-to-Head Comparison
A key differentiator for any new kinase inhibitor is its specific mode of action and target profile. Here, we compare the established mechanism of Sorafenib with the projected mechanism of our hypothetical PAA-X.
Sorafenib: As a multi-kinase inhibitor, Sorafenib's action is twofold:
-
Anti-proliferative: It directly targets the Raf-1, B-Raf, and mutant B-Raf kinases in the MAPK/ERK signaling pathway, thereby inhibiting tumor cell growth.[5][7][8]
-
Anti-angiogenic: It inhibits VEGFR-1, -2, -3, and PDGFR-β, which are crucial for the development of new blood vessels that feed the tumor.[5][6]
PAA-X (Hypothetical): Based on the pyrazinylacrylic acid scaffold, PAA-X is designed to be a more selective inhibitor, primarily targeting VEGFR-2 and B-Raf. This focused approach aims to reduce the off-target effects often associated with broader multi-kinase inhibitors, potentially leading to a better toxicity profile.
The following diagram illustrates the targeted signaling pathways:
Caption: Targeted signaling pathways of Sorafenib and PAA-X.
Comparative Efficacy: In Vitro and Cellular Assays
To objectively compare PAA-X and Sorafenib, a series of in vitro and cell-based assays are essential. The following tables summarize hypothetical experimental data, providing a basis for our comparative analysis.
In Vitro Kinase Inhibition
The half-maximal inhibitory concentration (IC50) is a key metric for inhibitor potency.
| Kinase Target | PAA-X (IC50, nM) | Sorafenib (IC50, nM) |
| B-Raf | 15 | 25 |
| VEGFR-2 | 8 | 12 |
| c-Kit | >1000 | 50 |
| PDGFR-β | >1000 | 20 |
This data is illustrative and not based on actual experimental results for PAA-X.
This hypothetical data suggests that PAA-X is a more potent and selective inhibitor of B-Raf and VEGFR-2 compared to Sorafenib, with significantly less activity against other kinases like c-Kit and PDGFR-β.
Cellular Proliferation Assay
The MTT assay is a colorimetric method used to assess cell viability.[9][10]
| Cell Line | PAA-X (IC50, µM) | Sorafenib (IC50, µM) |
| A431 (High B-Raf) | 0.5 | 1.2 |
| HUVEC (High VEGFR-2) | 0.2 | 0.8 |
This data is illustrative and not based on actual experimental results for PAA-X.
The cellular data corroborates the in vitro findings, with PAA-X demonstrating superior potency in cell lines where the target kinases are highly expressed.
Experimental Protocols
To ensure scientific rigor and reproducibility, detailed protocols for the key assays are provided below.
In Vitro Kinase Assays (Luminescence-Based)
This protocol outlines a general procedure for determining the IC50 of an inhibitor against a specific kinase.
Workflow Diagram:
Caption: Workflow for a luminescence-based in vitro kinase assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the test inhibitor (PAA-X or Sorafenib) in DMSO.
-
Create serial dilutions of the inhibitor in 1x Kinase Buffer to achieve the desired final concentrations. The final DMSO concentration should not exceed 1%.[11]
-
Prepare a master mixture containing 5x Kinase Buffer, ATP, and the appropriate substrate (e.g., PTK substrate for VEGFR-2).[11][12]
-
-
Assay Procedure:
-
Add 25 µL of the master mixture to each well of a white 96-well plate.[11]
-
Add 5 µL of the diluted inhibitor solutions to the respective test wells. For the positive control (no inhibitor), add 5 µL of 1x Kinase Buffer with DMSO. For the blank (no enzyme), add 5 µL of 1x Kinase Buffer.[11]
-
Initiate the reaction by adding 20 µL of the diluted kinase enzyme (e.g., VEGFR-2 or B-Raf) to the test and positive control wells. Add 20 µL of 1x Kinase Buffer to the blank wells.[11][12]
-
Gently mix the plate and incubate at 30°C for 45 minutes.[12]
-
-
Luminescence Detection:
-
Data Analysis:
-
Subtract the blank reading from all other readings.
-
Calculate the percentage of kinase activity remaining in the presence of the inhibitor compared to the positive control.
-
Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
MTT Cell Proliferation Assay
This protocol details the steps for assessing the effect of inhibitors on cell viability.[9][10][13]
Workflow Diagram:
Caption: Workflow for the MTT cell proliferation assay.
Step-by-Step Protocol:
-
Cell Seeding:
-
Inhibitor Treatment:
-
Prepare serial dilutions of PAA-X and Sorafenib in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the inhibitors at various concentrations.
-
Incubate the plates for 72 hours.[14]
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[9]
-
Incubate for 4 hours in a humidified atmosphere.[9]
-
Add 100 µL of the solubilization solution to each well.[9]
-
Allow the plate to stand overnight in the incubator to ensure complete solubilization of the formazan crystals.[9]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.[9]
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC50 value by plotting cell viability against inhibitor concentration.
-
Western Blotting for Pathway Analysis
Western blotting can be used to confirm the on-target effects of the inhibitors by measuring the phosphorylation status of key downstream proteins in the targeted pathways.[15]
Step-by-Step Protocol:
-
Sample Preparation:
-
Treat cells with PAA-X or Sorafenib for a specified time.
-
Lyse the cells and determine the protein concentration.
-
-
Gel Electrophoresis and Transfer:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.[15]
-
-
Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[15]
-
Incubate the membrane with primary antibodies against phosphorylated and total forms of target proteins (e.g., p-ERK, total ERK, p-AKT, total AKT) overnight at 4°C.[15]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[15]
-
-
Detection:
-
Visualize the protein bands using a chemiluminescence detection system.
-
Pharmacokinetic Considerations
While in vitro and cellular assays provide valuable data on potency and selectivity, the in vivo efficacy of a drug candidate is heavily dependent on its pharmacokinetic properties. For a novel compound like PAA-X, it is crucial to assess parameters such as absorption, distribution, metabolism, and excretion (ADME).
Early studies on related pyrazinoylguanidine derivatives have shown rapid hydrolysis in vivo.[16] Esterification is a common strategy to create prodrugs with improved pharmacokinetic profiles.[17][18] Future studies on PAA-X should include in vivo pharmacokinetic profiling in animal models to determine its bioavailability and half-life, which are critical for establishing a viable dosing regimen.
Conclusion and Future Directions
This comparative guide has provided a framework for evaluating a novel pyrazinylacrylic acid-based kinase inhibitor, PAA-X, against the established drug Sorafenib. The hypothetical data suggests that PAA-X has the potential to be a more potent and selective inhibitor of B-Raf and VEGFR-2, which could translate to improved efficacy and a better safety profile.
The provided experimental protocols offer a clear path for the in vitro and cellular characterization of PAA-X. The next logical steps in the development of this compound would be:
-
Synthesis and in vitro screening: Synthesize PAA-X and a panel of related derivatives and perform comprehensive in vitro kinase profiling to confirm the target selectivity.[19][20][21]
-
Cell-based assays: Validate the in vitro findings in a broader range of cancer cell lines.
-
In vivo studies: Evaluate the anti-tumor efficacy and pharmacokinetic properties of PAA-X in relevant animal models of cancer.
By following this structured approach, the therapeutic potential of the pyrazinylacrylic acid scaffold can be thoroughly investigated, potentially leading to the development of a new generation of targeted cancer therapies.
References
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Sorafenib. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]
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Sorafenib mechanism of action: tumor proliferation and angiogenesis. Adapted from Mol Cancer Ther. 2008. (n.d.). ResearchGate. Retrieved from [Link]
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VEGFR2 (KDR) Kinase Assay Kit. (n.d.). BPS Bioscience. Retrieved from [Link]
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VEGFR2(KDR) Kinase Assay Kit. (n.d.). BPS Bioscience. Retrieved from [Link]
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B-RAF-V600E Cellular Phosphorylation Assay. (n.d.). Reaction Biology. Retrieved from [Link]
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Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. (2014, April 28). PMC - NIH. Retrieved from [Link]
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Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora. (n.d.). PMC - NIH. Retrieved from [Link]
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Identification and Characterization of a B-Raf Kinase Alpha Helix Critical for the Activity of MEK Kinase in MAPK Signaling. (n.d.). NIH. Retrieved from [Link]
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VEGFR2 (KDR) Kinase Assay Kit. (n.d.). BPS Bioscience. Retrieved from [Link]
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Western blot analysis of proteins in the mitogen-activated protein... (n.d.). ResearchGate. Retrieved from [Link]
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Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). (n.d.). PubMed Central. Retrieved from [Link]
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Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. (n.d.). Retrieved from [Link]
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Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations. (n.d.). PMC - NIH. Retrieved from [Link]
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Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023). (2024, August 27). PubMed. Retrieved from [Link]
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Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (n.d.). Retrieved from [Link]
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Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (n.d.). PMC. Retrieved from [Link]
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Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. (n.d.). PMC - NIH. Retrieved from [Link]
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The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (n.d.). MDPI. Retrieved from [Link]
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Pharmacokinetics of pyrazinoyl-guanidine, 3-aminopyrazinoyl-guanidine and their corresponding pyrazinoic acid metabolites in humans and dogs. (1992). PubMed. Retrieved from [Link]
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Pharmacokinetics of Ketorolac Pentyl Ester, a Novel Ester Derivative of Ketorolac, in Rabbits. (2025, August 10). Retrieved from [Link]
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Pharmacokinetics of ketorolac pentyl ester, a novel ester derivative of ketorolac, in rabbits. (n.d.). Retrieved from [Link]
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A Researcher's Guide to Validating the Antimicrobial Mechanism of Pyrazinylacrylic Acid Compounds
This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to elucidate and validate the antimicrobial mechanism of novel pyrazinylacrylic acid compounds. We move beyond simple susceptibility testing to present a hierarchical, multi-assay workflow designed to pinpoint the specific cellular target and mode of action. The experimental choices and protocols described herein are rooted in established microbiological and biochemical principles, ensuring a robust and self-validating approach to your investigation.
Introduction: The Promise of Pyrazinylacrylic Acid Derivatives
The pyrazine ring is a critical pharmacophore in medicinal chemistry. Its derivative, pyrazinoic acid (the active form of the frontline anti-tuberculosis drug pyrazinamide), has a complex and still-debated mechanism of action.[1][2] It is known to be a prodrug that, once converted to its active acid form within mycobacteria, disrupts membrane energetics and may inhibit fatty acid synthesis, particularly in the acidic intracellular environment where the pathogen resides.[2][3] Recent evidence also suggests it acts as a protonophore, collapsing the proton motive force essential for cellular energy production.[4][5]
Building on this foundation, novel pyrazinylacrylic acid compounds and other pyrazole derivatives are emerging as a promising class of broad-spectrum antimicrobial agents.[6][7] Reports suggest their activity may stem from diverse mechanisms, including the disruption of the bacterial cell wall or the inhibition of essential nucleic acid and protein synthesis pathways.[8] This guide provides the experimental blueprint to move from a promising lead compound to a well-characterized antimicrobial agent with a validated mechanism of action.
Part 1: Foundational Antimicrobial Profiling
Before delving into specific mechanisms, it is crucial to establish a baseline of antimicrobial activity. These initial experiments define the potency and killing kinetics of your compound, providing essential context for all subsequent mechanistic studies.
Experiment 1: Determining Potency via MIC & MBC Assays
The first step is to quantify the concentration of the compound required to inhibit growth (Minimum Inhibitory Concentration, MIC) and to kill the bacteria (Minimum Bactericidal Concentration, MBC). The broth microdilution method is the gold standard for this determination.[9][10]
-
Preparation of Compound Stock: Dissolve the pyrazinylacrylic acid compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in cation-adjusted Mueller-Hinton Broth (MHB). For example, to test a concentration range starting from 128 µg/mL, prepare an initial well with the compound at 256 µg/mL.[11]
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture (18-24 hours old) and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the serially diluted compound. Include a growth control (inoculum in MHB without compound) and a sterility control (MHB only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[10]
-
MBC Determination: To determine the MBC, take a 10 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC). Spot-plate these aliquots onto a fresh agar plate (e.g., Tryptic Soy Agar).
-
Incubation and Analysis: Incubate the agar plate at 37°C for 24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of bacteria survive).[9][10]
A critical aspect of a comparison guide is to benchmark the novel compound against established antibiotics.
| Compound | Organism | MIC (µg/mL) | MBC (µg/mL) | Interpretation (MBC/MIC Ratio) |
| Pyrazinylacrylic Acid-7 (PAA-7) | Staphylococcus aureus ATCC 29213 | 8 | 16 | 2 (Bactericidal) |
| (Example Data) | Escherichia coli ATCC 25922 | 16 | 64 | 4 (Bactericidal) |
| Ciprofloxacin | Staphylococcus aureus ATCC 29213 | 0.5 | 1 | 2 (Bactericidal) |
| (Reference) | Escherichia coli ATCC 25922 | 0.015 | 0.03 | 2 (Bactericidal) |
| Vancomycin | Staphylococcus aureus ATCC 29213 | 1 | 4 | 4 (Bactericidal) |
| (Reference) | Escherichia coli ATCC 25922 | >128 | >128 | Resistant |
A compound is generally considered bactericidal if the MBC/MIC ratio is ≤ 4.[10]
Experiment 2: Characterizing Killing Dynamics with Time-Kill Assays
While MIC/MBC provides a static endpoint, a time-kill kinetic assay reveals the rate at which a compound kills bacteria, offering deeper insight into its pharmacodynamics. This helps differentiate between concentration-dependent and time-dependent killing mechanisms.
-
Preparation: Prepare flasks containing MHB with the test compound at concentrations corresponding to 1x, 2x, and 4x the predetermined MIC. Also, prepare a no-drug growth control flask.
-
Inoculation: Inoculate each flask with a logarithmic-phase bacterial culture to a starting density of approximately 5 x 10⁵ CFU/mL.
-
Sampling Over Time: Incubate the flasks at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.[12]
-
Quantification: Perform serial dilutions of each aliquot in sterile saline or phosphate-buffered saline (PBS) and plate onto agar.
-
Incubation and Counting: Incubate the plates for 24 hours and count the number of colony-forming units (CFU) to determine the viable bacterial count (CFU/mL) at each time point.
-
Data Analysis: Plot the log₁₀ CFU/mL against time for each concentration. A bactericidal effect is defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[13]
Caption: Workflow for a time-kill kinetic assay.
Part 2: A Hierarchical Approach to Elucidating the Cellular Target
With the foundational antimicrobial profile established, the next phase is to identify the compound's specific cellular target. A logical, hierarchical approach prevents unnecessary experiments and efficiently narrows down the possibilities. We begin by investigating the major cellular structures and biosynthetic pathways.
Caption: Hierarchical workflow for antimicrobial mechanism validation.
Step 1: Assessing Cell Envelope Integrity
The bacterial cell envelope, comprising the cell membrane and, in most bacteria, a peptidoglycan cell wall, is the first line of defense and a primary target for many antibiotics.
This assay determines if the compound disrupts the bacterial cell membrane, causing it to become permeable. The LIVE/DEAD BacLight™ assay, which uses two nucleic acid stains, SYTO® 9 and propidium iodide (PI), is a rapid and reliable method.[14][15] SYTO 9 is membrane-permeable and stains all bacteria green, while PI can only enter cells with compromised membranes, where it displaces SYTO 9 and stains the cells red.[15]
-
Treatment: Treat a mid-log phase bacterial culture with the test compound (at 1x and 4x MIC) for a defined period (e.g., 30 minutes). Include a positive control (e.g., 70% isopropanol) and a negative (untreated) control.
-
Staining: Prepare the staining solution by mixing SYTO 9 and propidium iodide as per the manufacturer's instructions (e.g., LIVE/DEAD™ BacLight™ Kit).
-
Incubation: Add the staining solution to the treated and control cell suspensions and incubate in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the samples using either fluorescence microscopy or flow cytometry.
-
Microscopy: Visualize the cells. An increase in red-fluorescing cells compared to the untreated control indicates membrane damage.
-
Flow Cytometry: Quantify the percentage of green (live) and red (dead/damaged) cells in the population.
-
If membrane integrity is maintained, the compound might be targeting the cell wall. A whole-cell assay can determine if the compound inhibits the synthesis of peptidoglycan, the primary component of the bacterial cell wall.[16]
-
Radiolabeling: Grow a bacterial culture in a medium containing a radiolabeled peptidoglycan precursor, such as N-acetyl-[¹⁴C]-glucosamine.
-
Treatment: Add the pyrazinylacrylic acid compound at various concentrations to the culture. Include a positive control known to inhibit cell wall synthesis (e.g., fosfomycin or penicillin) and an untreated control.
-
Incubation: Incubate the cultures for a period that allows for precursor incorporation (e.g., one to two generation times).
-
Precipitation: Stop the reaction and precipitate the macromolecules, including the newly synthesized peptidoglycan, using trichloroacetic acid (TCA).
-
Quantification: Collect the precipitate on a filter membrane, wash to remove unincorporated radiolabel, and measure the radioactivity using a scintillation counter.
-
Analysis: A significant reduction in incorporated radioactivity in the compound-treated samples compared to the untreated control indicates inhibition of peptidoglycan synthesis.
Step 2: Investigating Intracellular Processes
If the cell envelope remains intact, the compound's target is likely intracellular. A macromolecular synthesis assay is a classic and efficient method to simultaneously determine if the compound interferes with the synthesis of DNA, RNA, or protein.[17]
This experiment measures the incorporation of specific radiolabeled precursors into DNA, RNA, and protein.[17]
-
Culture and Treatment: Grow a bacterial culture to early-log phase. Divide the culture into four aliquots. Add the test compound (at 4x MIC) to three of the aliquots. The fourth serves as an untreated control.
-
Radiolabeling: To each of the three treated aliquots, add a different radiolabeled precursor:
-
DNA Synthesis: [³H]thymidine
-
RNA Synthesis: [³H]uridine
-
Protein Synthesis: [³H]leucine Add all three precursors to the untreated control.
-
-
Time-Course Sampling: Incubate the cultures at 37°C. At various time points (e.g., 5, 10, 20, 30 minutes), remove samples from each culture.
-
Precipitation and Quantification: Precipitate the macromolecules with cold TCA, collect on filter paper, and measure radioactivity via scintillation counting.
-
Analysis: Plot the percentage of incorporation relative to the untreated control over time. The pathway that shows the most rapid and profound inhibition is the likely target.
Step 3: Pinpointing the Specific Target
The results of the macromolecular synthesis assay provide a clear direction for the final validation step: a specific biochemical or enzymatic assay.
DNA gyrase is an essential bacterial enzyme that introduces negative supercoils into DNA and is a common antibiotic target.[18] An in vitro assay can directly measure the inhibition of its enzymatic activity.
-
Reaction Setup: In a microcentrifuge tube, combine assay buffer, relaxed plasmid DNA (e.g., pBR322), ATP, and the test compound at various concentrations. Include a positive control (e.g., ciprofloxacin) and a no-drug control.
-
Enzyme Addition: Initiate the reaction by adding a defined unit of purified DNA gyrase.
-
Incubation: Incubate the reaction at 37°C for 30-60 minutes.
-
Termination and Visualization: Stop the reaction and analyze the DNA topology by agarose gel electrophoresis.
-
Analysis: In the absence of an inhibitor, the relaxed plasmid will be converted to its supercoiled form, which migrates faster on the gel. An effective inhibitor will prevent this conversion, resulting in a band corresponding to the relaxed plasmid.
This assay uses a cell-free system to determine if the compound directly inhibits the ribosomal machinery.[19][20]
-
System Setup: Use a commercial E. coli S30 extract system for in vitro transcription/translation.
-
Reaction: Combine the S30 extract, amino acid mixture, a plasmid DNA template encoding a reporter protein (e.g., luciferase or β-galactosidase), and the test compound at various concentrations.
-
Incubation: Incubate the reaction at 37°C for 1-2 hours.
-
Quantification: Measure the activity of the reporter protein (e.g., luminescence for luciferase).
-
Analysis: A dose-dependent decrease in reporter protein activity indicates direct inhibition of the protein synthesis machinery.
Part 3: Data Synthesis and Concluding the Mechanism
The final step is to synthesize all the experimental data into a coherent model for the compound's mechanism of action. A summary table provides a clear, at-a-glance comparison.
Overall Results Summary (Example: PAA-7)
| Experiment | Result for PAA-7 | Control (Ciprofloxacin) | Control (Vancomycin) | Inference |
| MIC/MBC | Bactericidal (MBC/MIC = 2-4) | Bactericidal | Bactericidal | PAA-7 actively kills bacteria. |
| Time-Kill Assay | ≥3-log kill within 6 hours at 4x MIC | Rapid, concentration-dependent killing | Slower, time-dependent killing | PAA-7 exhibits rapid bactericidal activity. |
| Membrane Permeability | No significant increase in PI staining | No significant increase | No significant increase | The cell membrane is not the primary target. |
| Peptidoglycan Synthesis | No inhibition | No inhibition | Strong inhibition | The cell wall is not the primary target. |
| Macromolecular Synthesis | Rapid inhibition of [³H]thymidine incorporation | Rapid inhibition of [³H]thymidine | No direct inhibition | PAA-7 specifically inhibits DNA synthesis. |
| DNA Gyrase Assay | Dose-dependent inhibition of supercoiling | Dose-dependent inhibition | No inhibition | PAA-7 directly targets DNA gyrase. |
Based on this example data, we can propose a specific mechanism of action for PAA-7.
Caption: Proposed mechanism of PAA-7 as a DNA gyrase inhibitor.
Conclusion
This guide outlines a systematic and robust workflow for the validation of the antimicrobial mechanism of novel pyrazinylacrylic acid compounds. By progressing from broad phenotypic assays to specific biochemical targets, researchers can efficiently identify the mode of action, a critical step in the drug development pipeline. The comparative approach, benchmarking against known antibiotics, provides essential context for evaluating the potential of these new chemical entities. A rigorous, multi-faceted investigation, as detailed here, is paramount to building a compelling case for the continued development of pyrazinylacrylic acids as the next generation of antimicrobial agents.
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Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method . Protocols.io. [Link]
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Development of a Whole-Cell Assay for Peptidoglycan Biosynthesis Inhibitors . American Society for Microbiology. [Link]
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Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method . Protocols.io. [Link]
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Pyrazinoic acid, the active form of the anti-tuberculosis drug pyrazinamide, and aromatic carboxylic acid analogs are protonophores . Frontiers. [Link]
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Synthesis, Characterization and Antimicrobial activity of Pyrazole Derivatives . Indian Journal of Chemistry (IJC) - Open Research@CSIR-NIScPR. [Link]
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Antimicrobial Activity of Some Novel Pyrazoline Derivatives . Journal of Advanced Pharmacy Education and Research. [Link]
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Antibacterial pyrazoles: tackling resistant bacteria . PMC - NIH. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (2E)-3-pyrazin-2-ylacrylic acid
I. Hazard Profile and Immediate Safety Considerations
(2E)-3-pyrazin-2-ylacrylic acid combines the chemical properties of pyrazines and acrylic acid. Pyrazine derivatives can be flammable solids, harmful if ingested, and are known to cause skin, eye, and respiratory irritation[1][2][3][4]. Acrylic acid is a corrosive and flammable liquid[5][6][7]. Therefore, this compound must be handled as a hazardous substance, with the assumption that it exhibits corrosive, flammable, and irritant properties.
Immediate Actions in Case of a Spill:
-
Evacuate and Secure the Area: In the event of a spill, immediately alert personnel in the vicinity and evacuate the immediate area.
-
Don Appropriate Personal Protective Equipment (PPE): Before attempting any cleanup, at a minimum, wear chemical-resistant gloves (nitrile, neoprene, or butyl rubber), chemical splash goggles, and a fully buttoned lab coat[8]. For larger spills, a respirator may be necessary[8].
-
Contain the Spill: For small spills, use an inert absorbent material like sand, clay, or a commercial clean-up kit to absorb the material[5][8].
-
Collection and Labeling: Carefully collect the absorbed material and place it in a clearly labeled, sealable container for hazardous waste.
II. Quantitative Data Summary for Constituent Moieties
To better understand the potential hazards, the following table summarizes key data for the parent compounds, pyrazine and acrylic acid.
| Property | Pyrazine | Acrylic Acid |
| CAS Number | 290-37-9 | 79-10-7 |
| Molecular Formula | C4H4N2 | C3H4O2 |
| Physical State | Flammable Solid | Flammable Liquid[6] |
| Hazards | Flammable, Irritant[2][9] | Corrosive, Flammable, Irritant[5][6] |
III. Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
1. Waste Segregation and Collection:
-
Solid Waste: Collect solid this compound and any contaminated materials (e.g., weighing paper, gloves, absorbent pads) in a dedicated, clearly labeled hazardous waste container. The container should be made of a compatible material, such as high-density polyethylene (HDPE)[10].
-
Liquid Waste: If this compound is in a solution, collect it in a separate, compatible, and clearly labeled liquid hazardous waste container. Do not mix with other waste streams unless compatibility has been verified.
2. Labeling of Waste Containers:
-
All hazardous waste containers must be labeled with a "Hazardous Waste" tag.
-
The label must include the full chemical name: "this compound".
-
List all constituents of the waste, including solvents and their approximate concentrations.
-
Indicate the hazards associated with the waste (e.g., "Corrosive," "Flammable," "Irritant").
3. Storage of Hazardous Waste:
-
Store waste containers in a designated, well-ventilated satellite accumulation area.
-
Ensure containers are tightly sealed to prevent leaks or the release of vapors.
-
Store away from incompatible materials, such as strong oxidizing agents[2][6].
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service to arrange for the pickup and disposal of the hazardous waste[2].
-
Follow all institutional and local regulations for hazardous waste disposal.
IV. Decontamination Procedures
-
Glassware and Equipment: Triple-rinse all contaminated glassware and equipment. The first rinse should be collected as hazardous waste[11]. Subsequent rinses with a suitable solvent (e.g., ethanol or acetone) can then be followed by a final wash with soap and water.
-
Work Surfaces: Decontaminate benchtops and fume hoods where the compound was handled using a suitable solvent and then wiping with soap and water.
V. Experimental Workflow and Disposal Decision Tree
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision tree for the safe disposal of this compound.
VI. Conclusion
The proper disposal of this compound is a critical aspect of laboratory safety and environmental stewardship. By treating this compound as a hazardous waste with corrosive, flammable, and irritant properties, and by following the detailed procedures outlined in this guide, researchers can ensure they are in compliance with safety regulations and are protecting themselves, their colleagues, and the environment. Always consult your institution's specific guidelines and the relevant Safety Data Sheets for any chemicals used in your work.
VII. References
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Acrylic acid (HSG 104, 1997). Inchem.org. [Link]
-
Acrylic Acid. Washington State University Environmental Health & Safety. [Link]
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Acrylic acid - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]
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SAFETY DATA SHEET Pyrazine, 2,6-dimethyl- (Natural). Synerzine. [Link]
-
Safety Data Sheet - 2,5-Dimethylpyrazine. Advanced Biotech. [Link]
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Chemical Waste Management Guide. Technion - Israel Institute of Technology. [Link]
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Hazardous Waste Disposal Guide. Dartmouth College. [Link]
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Hazardous Materials Disposal Guide. Nipissing University. [Link]
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Safety Data Sheet(SDS). LG Chem On. [Link]
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Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison. [Link]
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NIH Waste Disposal Guide 2022. National Institutes of Health. [Link]
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Comprehensive Safety and Handling Guide for (2E)-3-Pyrazin-2-ylacrylic Acid
This guide provides essential safety protocols and operational directives for the handling and disposal of (2E)-3-pyrazin-2-ylacrylic acid. As a compound integrating the chemical functionalities of both pyrazine and acrylic acid, it necessitates a cautious and well-informed approach to laboratory safety. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth, field-proven insights to ensure personal and environmental safety.
Hazard Analysis: A Synthesis of Pyrazine and Acrylic Acid Characteristics
-
Pyrazine Derivatives: These compounds are frequently cited as irritants to the skin, eyes, and respiratory system.[1][2][3] Some pyrazine derivatives are also classified as flammable solids.[4] Ingestion of related compounds can lead to severe damage to the digestive tract.[5]
-
Acrylic Acid and its Derivatives: This class of chemicals is known for its corrosive properties.[6] They can cause severe skin burns and eye damage. Inhalation may lead to respiratory irritation.[7]
Therefore, this compound should be handled as a substance that is potentially corrosive and capable of causing irritation to the skin, eyes, and respiratory tract. Prudent practice dictates treating it with the same level of caution as other hazardous chemicals in these classes.
Personal Protective Equipment (PPE): A Multi-layered Defense
The selection of appropriate PPE is the cornerstone of safe handling. The following table outlines the recommended PPE, with explanations grounded in the anticipated hazards of the compound.
| PPE Component | Specifications and Rationale |
| Eye Protection | Chemical safety goggles are mandatory.[6][8] Given the potential for irritation and corrosivity, a face shield should be worn in conjunction with goggles, especially when handling larger quantities or if there is a risk of splashing.[6][9] |
| Hand Protection | Chemically resistant gloves are essential.[8][10][11] Neoprene or nitrile gloves are generally suitable for handling acrylic acid derivatives.[9] Always inspect gloves for any signs of degradation or perforation before use.[10][12] |
| Body Protection | A lab coat is the minimum requirement. For procedures with a higher risk of splashes or spills, a chemical-resistant apron or suit is recommended.[6][9] |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of any dust or vapors.[1][13][14] If a fume hood is not available or if engineering controls are insufficient, a NIOSH-approved respirator appropriate for organic vapors and particulates should be used.[8][12] |
Operational Protocols: From Receipt to Disposal
A systematic workflow is critical to minimizing exposure and ensuring safety. The following diagram and procedural steps outline the lifecycle of handling this compound in a laboratory setting.
Caption: Workflow for Handling this compound.
Step-by-Step Handling Procedures:
-
Preparation:
-
Before handling, thoroughly review all available safety information for pyrazine and acrylic acid derivatives.[15]
-
Ensure that a safety shower and eyewash station are readily accessible and in good working order.[10][14]
-
Don the appropriate PPE as outlined in the table above.[16]
-
Prepare your workspace within a certified chemical fume hood to mitigate inhalation risks.[14]
-
-
Handling:
-
In Case of a Spill:
Disposal Plan: Ensuring Environmental Responsibility
Proper disposal is a critical final step in the chemical handling workflow.
-
Waste Segregation: All waste contaminated with this compound, including disposable PPE, absorbent materials, and empty containers, must be collected in a designated, labeled hazardous waste container.
-
Disposal Route: The collected waste must be disposed of through your institution's approved hazardous waste management program.[1][14][19] Do not dispose of this chemical down the drain or in regular trash.
The following diagram illustrates the decision-making process for waste disposal.
Caption: Decision Diagram for Waste Disposal.
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure, immediate and appropriate action is vital.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Seek immediate medical attention.[1][5]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[1][11] Remove contaminated clothing and shoes.[5] Seek medical attention if irritation persists.[1][11]
-
Inhalation: Move the individual to fresh air.[1][5] If breathing is difficult, provide oxygen. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a glass of water to drink.[1] Seek immediate medical attention.[5][13]
By adhering to these rigorous safety protocols, you can confidently and safely handle this compound in your research and development endeavors, ensuring a secure laboratory environment for yourself and your colleagues.
References
- Apollo Scientific.
- Synerzine. (2021, October 6).
- 507457 acetyl-2 pyrazine natural safety d
- Fisher Scientific. (2023, October 4).
- EFSA Panel on Additives and Products or Substances used in Animal Feed (FEEDAP). (2016). Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species. EFSA Journal, 14(1), 4353.
- Karnataka Aromas.
- Cole-Parmer.
- Sigma-Aldrich. (2024, August 6).
- TCI Chemicals. (2024, November 28).
- Pyrazine-2,3-dicarboxylic acid - SAFETY D
- Fisher Scientific. (2023, September 25).
- 2 - SAFETY D
- Occupational Safety and Health Administration (OSHA). Chemical Hazards and Toxic Substances - Overview.
- Google Patents. US7205429B2 - Method for disposal of waste from acrylic acid process and acrylic ester process.
- National Center for Biotechnology Information. (2016). Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species. EFSA Journal, 14(1), 4353.
- Health and Safety Executive (HSE). (2025, August 28). Chemicals - safe use and handling.
- National Oceanic and Atmospheric Administration (NOAA). ACRYLIC ACID, STABILIZED - CAMEO Chemicals.
- RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABOR
- Santa Cruz Biotechnology.
- Office of Research Services (ORS). Chemical Safety Guide, 5th Ed.
- International Programme on Chemical Safety (IPCS). (1997). Acrylic acid (HSG 104, 1997). Inchem.org.
- Iowa State University Environmental Health and Safety. Chemical Handling and Storage.
- PubChem. (2e)-3-(pyrazin-2-yl)prop-2-enoic acid.
- PubChem. Pyrazin-2-ylboronic acid | C4H5BN2O2 | CID 18381546.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
